4-Amino-N,N-dimethyl-3-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGRITUYIECBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369915 | |
| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16293-12-2 | |
| Record name | 4-Amino-N,N-dimethyl-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Dimethylamino)-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2)
Introduction: A Pivotal Building Block in Modern Drug Discovery
4-Amino-N,N-dimethyl-3-nitroaniline, with CAS Number 16293-12-2, is a substituted nitroaniline derivative that has emerged as a valuable intermediate in synthetic organic chemistry.[1][2][3][4] While its historical applications may have included use as a precursor in dye synthesis, its contemporary significance is intrinsically linked to the cutting-edge field of targeted protein degradation. Specifically, it is recognized as a "Protein Degrader Building Block," a class of chemical scaffolds used in the construction of Proteolysis-Targeting Chimeras (PROTACs).[5]
PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate specific proteins of interest (POIs), particularly those implicated in disease states.[5] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5] The unique ortho-diamine and nitro group arrangement of this compound offers medicinal chemists a versatile platform for incorporation into these complex structures, enabling the synthesis of novel therapeutics aimed at "undruggable" targets.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthesis protocol grounded in established chemical principles, explore its application in targeted protein degradation, outline robust analytical methodologies, and summarize critical safety and handling information.
Physicochemical and Structural Properties
This compound is a solid, often appearing as a black or dark crystalline powder at room temperature.[6] Its core structure is a benzene ring substituted with four functional groups: a primary amine (-NH2), a tertiary dimethylamine (-N(CH3)2), and a nitro group (-NO2). This specific arrangement dictates its chemical reactivity and utility.
| Property | Value | Source(s) |
| CAS Number | 16293-12-2 | [1][2][3][7] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][7] |
| Molecular Weight | 181.19 g/mol | [1][2][7] |
| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | [2] |
| Synonyms | 4-Amino-3-nitro-N,N-dimethylaniline, N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine | [2][6] |
| Melting Point | 112-122 °C | [6] |
| Boiling Point | 335.4 ± 22.0 °C (Predicted) | [6] |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) | [6] |
| Appearance | Black crystalline powder | [6] |
| pKa | 4.15 ± 0.22 (Predicted) | [6] |
Synthesis Protocol: A Guided Pathway
The synthesis of this compound is not a trivial nitration of N,N-dimethyl-p-phenylenediamine. The free amino groups are highly activating and susceptible to oxidation, and direct nitration under standard conditions (HNO₃/H₂SO₄) can lead to uncontrolled side reactions and the formation of undesired isomers. A more controlled and reliable approach involves the protection of the more reactive primary amine, followed by nitration and subsequent deprotection.
The following protocol is based on established methodologies for the selective nitration of p-phenylenediamine compounds, wherein acylation is used as a protective strategy.[1]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Part 1: Protection (Acylation) of N,N-Dimethyl-p-phenylenediamine
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethyl-p-phenylenediamine (1 eq.) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylation: Add acetic anhydride (1.1 eq.) dropwise to the cooled solution while stirring vigorously. The primary amine is more nucleophilic and will react preferentially over the tertiary amine.
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetylated product, N-(4-(dimethylamino)phenyl)acetamide. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Part 2: Nitration of the Protected Intermediate
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.1 eq.) to pre-chilled concentrated sulfuric acid at 0 °C.
-
Dissolution of Intermediate: Slowly add the dried N-(4-(dimethylamino)phenyl)acetamide (1 eq.) to a separate flask containing concentrated sulfuric acid, maintaining the temperature below 10 °C. The acetyl group directs the incoming nitro group to the ortho position.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of the intermediate, ensuring the temperature does not exceed 10-15 °C.
-
Reaction Monitoring: Stir the mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate. Neutralize the solution slowly with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while keeping the mixture cool. Filter the resulting solid, wash thoroughly with water, and dry.
Part 3: Deprotection (Hydrolysis) to Yield Final Product
-
Acid Hydrolysis: Suspend the crude N-(4-(dimethylamino)-2-nitrophenyl)acetamide in a mixture of water and concentrated hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours. The acetyl group will be hydrolyzed, regenerating the primary amine.
-
Neutralization and Isolation: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize with a cold aqueous base (e.g., NaOH or NaHCO₃) to a pH of 7-8 to precipitate the final product, this compound.
-
Purification: Collect the crude product by vacuum filtration. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Application in Targeted Protein Degradation
The primary application for this compound in modern research is as a structural component for PROTACs. The diamine functionality of the molecule provides two reactive sites that can be differentially functionalized, making it an excellent linker precursor or a core scaffold to which the E3 ligase and POI ligands are attached.
Logical Framework for PROTAC Assembly
Caption: Role of the building block in a PROTAC structure.
The two amino groups on the this compound scaffold allow for sequential or orthogonal coupling reactions. For instance, one amine can be acylated to connect to a linker-E3 ligase moiety, while the other amine can be used in a separate step to attach the POI-binding ligand. This modularity is essential for building libraries of PROTACs where linker length and attachment points are varied to optimize the formation of the crucial ternary complex (E3 Ligase-PROTAC-POI), which is necessary for efficient ubiquitination and subsequent degradation.[8]
Analytical and Quality Control Methods
Ensuring the purity and identity of this compound is paramount for its use in downstream applications, particularly in drug discovery workflows. A combination of chromatographic and spectroscopic techniques should be employed.
Recommended Analytical Workflow
Caption: Quality control workflow for compound verification.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is adapted from established procedures for analyzing nitroanilines.[9]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 v/v). The exact ratio should be optimized to achieve good separation.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of methanol to create a 1 mg/mL stock solution. Further dilute this stock solution with the mobile phase to a working concentration of approximately 10-20 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: Set to monitor at a wavelength where the nitroaniline chromophore has strong absorbance (typically between 254 nm and 380 nm).
-
-
Analysis: Inject the prepared sample. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to a certified reference standard if available.
Spectroscopic Characterization
-
Mass Spectrometry (MS): GC-MS analysis should show a molecular ion peak (M+) corresponding to the molecular weight of 181.19 g/mol .[2][4]
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the primary amine protons (which may be broad), and two distinct singlets for the N-methyl groups.
-
¹³C NMR: The carbon NMR will display distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine groups and the electron-withdrawing nitro group, as well as a signal for the methyl carbons.[4]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).[4]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[10][11]
| Hazard Type | GHS Classification and Statement | Precautionary Measures |
| Acute Toxicity | Danger: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled) | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[10] |
| Skin Irritation | Warning: H315 (Causes skin irritation) | P302+P352: IF ON SKIN: Wash with plenty of water.[10] |
| Eye Irritation | Warning: H319 (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Respiratory Irritation | Warning: H335 (May cause respiratory irritation) | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[10] |
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).
-
Avoid generating dust.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from strong oxidizing agents.
-
Store locked up.[10]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste.[10]
References
- 1. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 4. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 8. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a primary amine, a tertiary dimethylamino group, and a nitro group on an aniline scaffold, makes it a versatile chemical intermediate. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.
Chemical Identity and Physical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its effective use in research and development.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a benzene ring substituted with four functional groups.
Caption: Chemical Structure of this compound
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine[1] |
| CAS Number | 16293-12-2[2][3] |
| Molecular Formula | C8H11N3O2[2][3] |
| Molecular Weight | 181.19 g/mol [3] |
| InChI | InChI=1S/C8H11N3O2/c1-10(2)6-3-4-7(9)8(5-6)11(12)13/h3-5H,9H2,1-2H3 |
| InChIKey | WJTOMXLUNDWLCY-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)N)N(=O)=O[2] |
| Synonyms | 4-Amino-3-nitro-N,N-dimethylaniline, N1,N1-Dimethyl-3-nitrobenzene-1,4-diamine |
Physicochemical Properties
The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid, crystalline powder | [4] |
| Melting Point | 112-122 °C | [4] |
| Boiling Point | 335.4 ± 22.0 °C (Predicted) | [4] |
| Solubility | Soluble in polar organic solvents. | |
| pKa | 4.15 ± 0.22 (Predicted) |
Synthesis and Purification
The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. While a specific, detailed protocol for this exact molecule is not widely published, a general and reliable synthetic strategy can be inferred from the synthesis of related substituted nitroanilines. The following represents a logical and experimentally sound approach.
Synthetic Pathway
A plausible synthetic route involves the nitration of a suitably protected and substituted aniline derivative.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on established chemical principles for the synthesis of substituted nitroanilines.
Step 1: Acetylation of N,N-dimethyl-p-phenylenediamine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethyl-p-phenylenediamine in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-acetyl-N',N'-dimethyl-p-phenylenediamine.
Step 2: Nitration of the Acetylated Intermediate
-
Carefully add the dried N-acetyl-N',N'-dimethyl-p-phenylenediamine in small portions to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, stir the mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove excess acid, and dry.
Step 3: Hydrolysis of the Acetyl Group (Deprotection)
-
Suspend the crude nitrated product in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Collect the solid by vacuum filtration, wash with water, and dry.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its three key functional groups: the primary amino group, the tertiary dimethylamino group, and the nitro group.
-
Amino Groups (Primary and Tertiary): Both the primary amino (-NH2) and the tertiary dimethylamino (-N(CH3)2) groups are electron-donating groups, which activate the aromatic ring towards electrophilic substitution. The primary amine can also undergo reactions typical of amines, such as acylation, alkylation, and diazotization.
-
Nitro Group: The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. It can be reduced to an amino group, providing a route to other substituted anilines.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group can facilitate nucleophilic aromatic substitution reactions, although the positions ortho and para to the nitro group are most activated.
A notable reaction is the oxidative coupling with other anilines in the presence of an oxidizing agent like potassium dichromate in an acidic medium, which leads to the formation of highly colored dimeric products.
Applications in Drug Discovery: A PROTAC Building Block
A significant application of this compound is its use as a building block in the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6]
The Role in PROTACs
PROTACs consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound can be chemically modified and incorporated into the linker or used as a scaffold to attach the POI ligand and the E3 ligase ligand. The primary amino group provides a convenient handle for chemical modification and attachment to other molecular fragments.
General PROTAC Workflow
The development of a PROTAC involves a systematic process from design to validation.
Caption: A generalized workflow for the development of PROTACs.
Spectral Data and Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Table 3: Spectral Data Interpretation
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the primary amine protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents. The N-methyl protons would likely appear as a singlet, and the NH2 protons as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern and the electronic nature of the substituents. |
| IR Spectroscopy | The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups, N-O stretching of the nitro group (strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ). Fragmentation patterns could provide further structural information. |
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical intermediate with a growing importance in the field of drug discovery. Its unique combination of functional groups provides a versatile platform for the synthesis of more complex molecules, most notably as a building block for PROTACs. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics aimed at targeted protein degradation. As research in this area continues to expand, the demand for and applications of this compound are likely to increase.
References
- 1. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 5. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
4-Amino-N,N-dimethyl-3-nitroaniline molecular structure
An In-depth Technical Guide to the Molecular Structure of 4-Amino-N,N-dimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and characterization of this compound (CAS No: 16293-12-2).[1][2][3] As a substituted nitroaniline, its unique electronic and structural features, arising from the interplay of potent electron-donating and electron-withdrawing groups, make it a molecule of significant interest. This document delves into the causality behind its spectroscopic signatures, offers a detailed, field-proven protocol for its synthesis, and discusses its relevance as a versatile building block, particularly in the development of protein degraders.[1] The guide is structured to provide researchers with both foundational knowledge and actionable methodologies, ensuring scientific integrity through referenced protocols and data interpretation.
Introduction and Significance
This compound is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with three key functional groups: a primary amine (-NH₂), a tertiary dimethylamine (-N(CH₃)₂), and a nitro group (-NO₂). The relative positioning of these groups dictates the molecule's chemical reactivity, electronic properties, and potential applications. The primary amino group at position 4 and the dimethylamino group at position 1 are strong electron-donating groups, while the nitro group at position 3 is a powerful electron-withdrawing group. This "push-pull" electronic configuration results in significant intramolecular charge transfer, influencing the molecule's color, polarity, and reactivity. Its identification as a "Protein Degrader Building Block" suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.[1]
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule begins with its fundamental identifiers and properties, summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-N,4-N-dimethyl-2-nitrobenzene-1,4-diamine | [2] |
| CAS Number | 16293-12-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3][4] |
| Appearance | Black crystalline powder | [4] |
| Melting Point | 112-122 °C | [4] |
| Predicted Boiling Point | 335.4±22.0 °C | [4] |
| Predicted Density | 1.280±0.06 g/cm³ | [4] |
Electronic Structure and Resonance
The key to understanding the molecule's properties lies in its electronic structure. The powerful electron-donating dimethylamino and amino groups strongly activate the ring, directing electron density towards the electron-withdrawing nitro group. This interaction can be visualized through resonance structures that highlight the charge separation across the molecule.
Caption: Intramolecular charge transfer in this compound.
This significant resonance contribution leads to a large dipole moment and explains the compound's intense color (described as a black powder), as the extended conjugation lowers the energy of electronic transitions into the visible range.[4]
Structural Confirmation Workflow
Confirming the identity and purity of this compound is a multi-step process involving complementary analytical techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Caption: Logical workflow for the structural validation of the target compound.
Spectroscopic Interpretation
While public spectral data is limited, a theoretical interpretation based on the structure provides critical insight for researchers.[2]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons, and the dimethylamino protons.
-
Aromatic Region (6.0-8.0 ppm): Three signals are expected. The proton ortho to the nitro group will be the most downfield (deshielded). The protons ortho and meta to the strong donating groups will be significantly upfield.
-
Amine Protons (-NH₂): A broad singlet, typically in the 3.5-5.0 ppm range, which may exchange with D₂O.
-
Dimethylamino Protons (-N(CH₃)₂): A sharp singlet at ~3.0 ppm, integrating to 6 protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will reflect the electronic effects of the substituents.
-
Carbons bonded to the amino and dimethylamino groups will be shielded (upfield).
-
The carbon bonded to the nitro group will be significantly deshielded (downfield).
-
The two methyl carbons of the dimethylamino group will appear as a single signal around 40-45 ppm.
-
-
FTIR Spectroscopy: Infrared spectroscopy is ideal for confirming the presence of the key functional groups.
-
N-H Stretching: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ is characteristic of a primary amine.
-
N-O Stretching (Nitro): Two strong, sharp peaks are expected: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
C-N Stretching: Peaks in the 1250-1350 cm⁻¹ region.
-
Ar-H Bending: Out-of-plane bending vibrations in the 690-900 cm⁻¹ region confirm the substitution pattern.
-
-
Mass Spectrometry: The mass spectrum should show a clear molecular ion (M⁺) peak at m/z = 181, confirming the molecular weight.[2]
Synthesis and Purification Protocol
The synthesis of this compound can be logically achieved via the nitration of the corresponding diamine precursor. The following protocol is a representative method based on established procedures for the nitration of activated aromatic rings.
CAUSALITY: The choice of a mild nitrating agent and low temperature is critical. The starting material, N⁴,N⁴-dimethylbenzene-1,4-diamine, is highly activated by two potent donating groups, making it extremely susceptible to oxidation and polysubstitution. Using a stoichiometric amount of nitric acid in a sulfuric acid medium at low temperatures allows for controlled mono-nitration at the position ortho to the primary amine, which is sterically more accessible than the position ortho to the bulkier dimethylamino group.
Caption: Step-by-step workflow for the synthesis and purification of the title compound.
Step-by-Step Methodology
Materials:
-
N⁴,N⁴-dimethylbenzene-1,4-diamine (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (10 M solution)
-
Ethanol
Protocol:
-
Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Substrate Addition: Slowly add N⁴,N⁴-dimethylbenzene-1,4-diamine portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of cold concentrated sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the diamine over 30-45 minutes. Maintain the internal temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After addition is complete, stir the mixture at 0-5 °C for an additional hour. Monitor the reaction by TLC.
-
Quenching: Slowly pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of 10 M sodium hydroxide solution until the pH is ~8-9. The product will precipitate as a dark solid. Continue to cool the mixture in an ice bath during neutralization.
-
Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.
-
Validation: Dry the final product under vacuum and confirm its identity and purity using the methods described in Section 3 (M.P., NMR, FTIR).
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]
-
Toxicity: The compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6]
-
Irritation: It is known to cause skin and serious eye irritation.[5] May cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][6] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[4]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Conclusion
This compound is a molecule defined by the powerful and opposing electronic effects of its substituents. This guide has provided a detailed examination of its molecular structure, a logical workflow for its analytical confirmation, and a robust protocol for its synthesis. The interplay between its electron-donating and withdrawing groups is not merely a theoretical curiosity; it is the very feature that imparts the unique reactivity and properties that make it a valuable building block for advanced applications in medicinal chemistry and materials science. For researchers in these fields, a comprehensive understanding of this structure is paramount to harnessing its full potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 4. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline derivative of interest in medicinal chemistry and materials science. Its synthesis is a prime example of nucleophilic aromatic substitution (SNAr), a fundamental reaction in organic chemistry. This guide provides a comprehensive overview of the synthesis of this compound, detailing the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization data. The content herein is designed to be a practical resource for researchers in drug discovery and chemical synthesis.
Reaction Overview
The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of 4-chloro-3-nitroaniline with dimethylamine.
An In-Depth Technical Guide to the Spectroscopic Data of 4-Amino-N,N-dimethyl-3-nitroaniline
This guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-N,N-dimethyl-3-nitroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering insights into its structural characterization.
Molecular and Spectroscopic Overview
This compound, with the chemical formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol , is a substituted aniline derivative.[1] Its structure, featuring an aromatic ring with amino, dimethylamino, and nitro functional groups, gives rise to a distinct spectroscopic fingerprint. The CAS number for this compound is 16293-12-2.[1]
Table 1: Key Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₈H₁₁N₃O₂ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 16293-12-2 |
Synthesis and Structural Elucidation Workflow
The synthesis of substituted nitroanilines often involves electrophilic aromatic substitution reactions. A common approach for related compounds, such as m-nitrodimethylaniline, involves the nitration of N,N-dimethylaniline using a mixture of nitric and sulfuric acids at controlled temperatures. This methodology provides a foundational understanding for the synthesis of this compound, where careful control of reaction conditions is crucial to achieve the desired regioselectivity.
The subsequent characterization of the synthesized compound is a critical step to confirm its identity and purity. A typical workflow for this process is outlined below.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the dimethylamino group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound.[1] The spectrum would be expected to show distinct peaks for the aromatic carbons, with their chemical shifts influenced by the electron-donating amino and dimethylamino groups and the electron-withdrawing nitro group, as well as a signal for the methyl carbons of the dimethylamino group.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of aromatic amines is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show absorption bands corresponding to the N-H stretching of the amino group, C-H stretching of the aromatic ring and methyl groups, N-O stretching of the nitro group, and C=C stretching of the aromatic ring.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The PubChem database indicates the availability of GC-MS data for this compound, acquired using a ThermoFisher Scientific Finnigan MAT 95 instrument.[1]
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.19 m/z). The fragmentation pattern would provide further structural information, with characteristic losses of functional groups such as the nitro group (NO₂) and methyl groups (CH₃).
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
GC Separation: Inject the sample solution into a gas chromatograph equipped with a suitable capillary column to separate the analyte from any impurities.
-
MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer. Electron ionization (EI) is a common method for generating ions.
-
Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records their relative abundance, generating a mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, FTIR, and MS techniques, provides a robust framework for its structural confirmation and purity assessment. The detailed protocols and expected spectral features outlined in this guide serve as a valuable resource for researchers and professionals working with this and related compounds. Adherence to these well-established analytical methodologies ensures the generation of high-quality, reliable data essential for research and development in the chemical and pharmaceutical industries.
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline
This guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Introduction: The Role of NMR in a Nutshell
In the realm of organic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive determination of molecular structure. For substituted anilines, a class of compounds pivotal in the synthesis of pharmaceuticals, dyes, and polymers, ¹H NMR provides critical insights into the electronic environment of each proton, revealing the intricate details of substituent effects on the aromatic ring. This guide will dissect the ¹H NMR spectrum of this compound, a molecule with a unique substitution pattern that gives rise to a distinctive spectral signature.
Molecular Structure and Predicted ¹H NMR Spectrum
The structure of this compound (C₈H₁₁N₃O₂) features a benzene ring with three substituents: an amino group (-NH₂), a dimethylamino group (-N(CH₃)₂), and a nitro group (-NO₂).[1][2] The positions of these groups dictate the electronic and magnetic environments of the aromatic protons, as well as the protons of the methyl groups.
Structural Features Influencing the Spectrum:
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and dimethylamino (-N(CH₃)₂) groups are strong electron-donating groups through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be shielded and resonate at a lower chemical shift (upfield).
-
Electron-Withdrawing Group (EWG): The nitro group (-NO₂) is a powerful electron-withdrawing group through both induction and resonance. It decreases the electron density of the aromatic ring, leading to deshielding of the ring protons and a downfield shift in their resonance.
-
Anisotropic Effects: The nitro group's π-system can induce magnetic anisotropy, further influencing the chemical shifts of nearby protons.
-
Spin-Spin Coupling: The proximity of non-equivalent protons on the aromatic ring will lead to spin-spin coupling, resulting in the splitting of signals into multiplets. The magnitude of the coupling constant (J) provides information about the relative positions of the coupled protons.
Based on these principles, a prediction of the ¹H NMR spectrum can be made. The aromatic region is expected to show signals for the three protons on the benzene ring, and the aliphatic region will contain a signal for the six equivalent protons of the two methyl groups.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is essential for obtaining a high-quality, reproducible ¹H NMR spectrum.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of purified this compound.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as those of the amino group.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often reference the spectrum to the residual solvent peak.[3]
Instrumental Parameters:
-
Spectrometer: A 300-600 MHz NMR spectrometer is suitable for this analysis.[3]
-
Nucleus: ¹H
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Number of Scans: 16-64 scans are typically acquired to achieve an adequate signal-to-noise ratio.[3]
-
Relaxation Delay: A delay of 1-5 seconds between scans allows for complete relaxation of the protons.[3]
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for most organic molecules.[3]
Data Processing:
-
Fourier Transform: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
-
Peak Picking and Referencing: The chemical shift of each peak is determined and referenced to the internal standard or residual solvent peak.
Below is a workflow diagram for the acquisition of the ¹H NMR spectrum.
References
Introduction: The Structural Significance of 4-Amino-N,N-dimethyl-3-nitroaniline
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Amino-N,N-dimethyl-3-nitroaniline
This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretation grounded in the principles of physical organic chemistry and modern spectroscopic techniques. We will dissect the molecule's electronic architecture to predict and assign its ¹³C NMR spectrum, explain the causality behind experimental choices, and provide a robust, self-validating protocol for acquiring high-quality data.
This compound is a fascinating molecule for spectroscopic analysis due to the complex interplay of its substituents on the benzene ring. The structure features three distinct functional groups: a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and a nitro group (-NO₂). These groups exert powerful and competing electronic effects, making ¹³C NMR spectroscopy an ideal tool for probing the resulting electron density distribution across the aromatic system.
-
Electron-Donating Groups (EDGs): The amino and dimethylamino groups are potent EDGs, activating the ring through the resonance effect (+R). They increase electron density, particularly at the ortho and para positions, causing an upfield shift (shielding) of the corresponding carbon signals.[1]
-
Electron-Withdrawing Group (EWG): The nitro group is a strong EWG, deactivating the ring through both inductive (-I) and resonance (-R) effects. It withdraws electron density from the aromatic system, leading to a significant downfield shift (deshielding) of carbon signals.[2]
Understanding the precise electronic environment of each carbon atom is critical for predicting reactivity, metabolism, and potential biological activity, making this analysis a cornerstone of its chemical characterization.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
The chemical shift (δ) of each carbon in the aromatic ring is a direct reflection of its local electronic environment. By analyzing the additive effects of the three substituents, we can predict the relative positions of the six aromatic carbon signals and the two equivalent methyl carbon signals. Aromatic carbons typically resonate in the 120-150 ppm range.[3]
The structure and numbering scheme for our analysis are presented below:
Analysis of Substituent Effects on Each Carbon
-
C1 & C4 (Ipso-Carbons attached to Nitrogen): These carbons are directly bonded to highly electronegative nitrogen atoms. The amino groups exert a strong +R effect, which increases electron density, but the direct attachment to nitrogen causes a significant downfield shift. The -N(CH₃)₂ group is a stronger donor than -NH₂.[1] Therefore, we expect C1 and C4 to be significantly downfield.
-
C3 (Ipso-Carbon attached to Nitro Group): This carbon is attached to the powerful electron-withdrawing nitro group. This will cause a very strong deshielding effect, likely placing C3 at the furthest downfield position among the ring carbons.[2]
-
C2: This carbon is ortho to the strong -N(CH₃)₂ donor and meta to both the -NH₂ donor and the -NO₂ withdrawer. The primary influence will be the strong shielding from the ortho -N(CH₃)₂, pushing it upfield.
-
C5: This carbon is in a complex environment: ortho to the -NH₂ donor, para to the -NO₂ withdrawer, and meta to the -N(CH₃)₂ donor. The ortho donating and para withdrawing effects will compete, but the combined influence will likely place it in the middle of the aromatic region.
-
C6: This position is para to the -NH₂ group and ortho to the -N(CH₃)₂ group, both strong donors. It is also meta to the -NO₂ group. The cumulative shielding from the two amino groups will be substantial, making C6 the most upfield (most shielded) of all the aromatic carbons.
-
C7 (Methyl Carbons): The two methyl carbons of the dimethylamino group are equivalent and will appear as a single, strong signal. Being sp³ hybridized carbons attached to nitrogen, they will be found in the upfield region of the spectrum, typically between 30-60 ppm.[4]
Predicted Chemical Shift Summary
The following table summarizes the predicted chemical shifts, the dominant electronic effects, and the expected signal characteristics. The quaternary carbons (C1, C3, C4) are expected to show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
| Carbon | Predicted δ (ppm) | Dominant Electronic Effects | Expected Signal Intensity |
| C3 | ~150-155 | Strong deshielding from ipso -NO₂ | Weak (Quaternary) |
| C1 | ~145-150 | Deshielding from ipso -N(CH₃)₂ | Weak (Quaternary) |
| C4 | ~140-145 | Deshielding from ipso -NH₂ | Weak (Quaternary) |
| C5 | ~125-130 | Competing effects: ortho to -NH₂ (+R), para to -NO₂ (-R) | Strong |
| C2 | ~110-115 | Strong shielding from ortho -N(CH₃)₂ (+R) | Strong |
| C6 | ~100-105 | Very strong shielding from ortho -N(CH₃)₂ and para -NH₂ (+R) | Strong |
| C7 | ~40-45 | Attached to electronegative N | Strong (2 equivalent C's) |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
Adherence to a meticulous experimental protocol is paramount for obtaining a high-resolution spectrum that allows for unambiguous assignment.
Sample Preparation
-
Analyte Weighing: Accurately weigh 15-20 mg of high-purity this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expert Rationale: DMSO-d₆ is an excellent choice for this compound. Its high polarity ensures complete dissolution. Furthermore, its ability to form hydrogen bonds with the -NH₂ protons can sometimes sharpen signals compared to non-polar solvents like CDCl₃. The solvent itself produces a characteristic multiplet around 39.5 ppm which should be noted during analysis.
-
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference, with its ¹³C signal defined as 0.0 ppm.[5]
-
Transfer: Transfer the final solution to a clean, dry 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrumentation: The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is required. This technique collapses all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon environment.
-
Acquisition Parameters:
-
Pulse Angle: 30-45°. A smaller pulse angle allows for a shorter relaxation delay.
-
Relaxation Delay (D1): Set to 5-10 seconds.
-
Expert Rationale: This is a critical parameter. Quaternary carbons (C1, C3, C4) have long relaxation times. A sufficiently long delay is essential to ensure they have fully relaxed before the next pulse, allowing for their quantitative detection and preventing signal saturation.[5]
-
-
Number of Scans (NS): ≥ 1024 scans. Due to the low natural abundance of the ¹³C isotope (~1.1%), a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio.
-
Conclusion
The ¹³C NMR spectrum of this compound provides a detailed electronic map of the molecule. The predictable and pronounced shifts induced by the powerful electron-donating amino groups and the electron-withdrawing nitro group allow for a confident assignment of all carbon signals. The most shielded aromatic carbon, C6, is found far upfield due to the synergistic +R effects of two ortho/para amino substituents, while the most deshielded carbon, C3, is shifted far downfield by the directly attached nitro group. This detailed spectroscopic guide provides the theoretical framework and practical methodology necessary for researchers to confidently acquire, interpret, and utilize this crucial analytical data in their scientific endeavors.
References
An In-Depth Technical Guide to the FT-IR Spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Amino-N,N-dimethyl-3-nitroaniline. The interpretation is grounded in established principles of vibrational spectroscopy and supported by data from analogous compounds, offering researchers, scientists, and drug development professionals a thorough understanding of the molecule's spectral characteristics.
Introduction
This compound, with the molecular formula C₈H₁₁N₃O₂[1][2], is an aromatic amine containing a primary amino group, a tertiary dimethylamino group, and a nitro group. The relative positions of these substituents on the aniline ring create a unique electronic environment that influences its chemical properties and, consequently, its vibrational spectrum. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can gain insight into the molecular structure and bonding of this compound. This guide will detail the experimental considerations for obtaining a high-quality FT-IR spectrum of this solid compound and provide a detailed interpretation of its characteristic absorption bands. While an experimental spectrum for this specific compound is not publicly available in common databases, this guide presents a predicted spectrum based on the well-documented vibrational modes of its constituent functional groups found in similar molecules.
Experimental Protocol: Acquiring the FT-IR Spectrum
Obtaining a high-quality FT-IR spectrum of a solid sample like this compound requires careful sample preparation to minimize scattering of the infrared beam and to ensure a uniform sample concentration. The following protocol outlines the potassium bromide (KBr) pellet method, a widely used and reliable technique for solid-state FT-IR analysis.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Desiccator
Reagents:
-
This compound (solid)
-
Potassium Bromide (KBr), FT-IR grade, dried in an oven at 110°C for at least 2 hours to remove moisture.
Step-by-Step Methodology:
-
Sample Preparation:
-
In a dry agate mortar, place approximately 1-2 mg of this compound.
-
Add approximately 100-200 mg of dried, FT-IR grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. Thorough grinding is crucial to reduce particle size and minimize light scattering, which can cause sloping baselines and distorted peak shapes.
-
-
Pellet Formation:
-
Transfer a portion of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed across the die surface.
-
Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform a baseline correction if necessary to obtain a flat baseline.
-
Predicted FT-IR Spectrum and Interpretation
The following table summarizes the predicted characteristic infrared absorption bands for this compound, based on established group frequencies from analogous molecules.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3450 - 3350 | Medium | Asymmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium | Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | C-H (Aromatic) |
| 2950 - 2850 | Medium-Weak | Aliphatic C-H Stretch | C-H (Methyl) |
| 1640 - 1600 | Medium | N-H Scissoring | Primary Amine (-NH₂) |
| 1600 - 1570 | Medium-Strong | C=C Ring Stretch | Aromatic Ring |
| 1550 - 1490 | Strong | Asymmetric N-O Stretch | Nitro Group (-NO₂) |
| 1500 - 1450 | Medium | C=C Ring Stretch | Aromatic Ring |
| 1360 - 1320 | Strong | Symmetric N-O Stretch | Nitro Group (-NO₂) |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | C-N (Aromatic Amine) |
| 900 - 675 | Medium-Strong | C-H Out-of-plane Bending | C-H (Aromatic) |
Detailed Spectral Analysis
High-Frequency Region (4000-2500 cm⁻¹)
-
N-H Stretching Vibrations (Primary Amine): The primary amino (-NH₂) group is expected to exhibit two distinct absorption bands in the 3500-3200 cm⁻¹ region. The higher frequency band, anticipated between 3450 - 3350 cm⁻¹ , corresponds to the asymmetric N-H stretching vibration, while the lower frequency band, expected between 3350 - 3250 cm⁻¹ , is due to the symmetric N-H stretching vibration. The presence of two bands in this region is a definitive characteristic of a primary amine.
-
C-H Stretching Vibrations: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. For this compound, these are predicted to be in the 3100 - 3000 cm⁻¹ range as medium to weak absorptions. The aliphatic C-H stretching vibrations from the two methyl groups of the dimethylamino substituent are expected to appear just below 3000 cm⁻¹, in the 2950 - 2850 cm⁻¹ region.
Fingerprint Region (1700-600 cm⁻¹)
This region contains a wealth of information from various bending and stretching vibrations, making it unique for each molecule.
-
N-H Bending (Scissoring) Vibration: The primary amine group also displays a characteristic scissoring (bending) vibration, which is expected to produce a medium-intensity band in the 1640 - 1600 cm⁻¹ range.
-
Aromatic C=C Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to two or more bands in the 1600-1450 cm⁻¹ region. For this molecule, we anticipate bands around 1600 - 1570 cm⁻¹ and 1500 - 1450 cm⁻¹ . The exact positions and intensities are influenced by the nature and position of the substituents on the ring.
-
Nitro Group (NO₂) Stretching Vibrations: The nitro group is a strong electron-withdrawing group and gives rise to two very intense and characteristic absorption bands. The asymmetric N-O stretching vibration is expected to appear as a strong band in the 1550 - 1490 cm⁻¹ range. The symmetric N-O stretching vibration will also be a strong band, but at a lower frequency, predicted to be in the 1360 - 1320 cm⁻¹ region. The high intensity of these bands is due to the large change in dipole moment during the vibration of the highly polar N-O bonds.
-
C-N Stretching Vibrations: The stretching vibration of the carbon-nitrogen bond of the aromatic primary amine is expected in the 1335 - 1250 cm⁻¹ region. The C-N stretch of the tertiary dimethylamino group will also fall within this region and may overlap.
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are highly sensitive to the substitution pattern on the benzene ring. These strong absorptions, expected in the 900 - 675 cm⁻¹ range, can often be used to determine the number and position of substituents. For the 1,2,4-trisubstituted pattern of this molecule, a characteristic pattern of bands is expected in this region.
Visualizing the Molecular Vibrations
The following diagram illustrates the key functional groups of this compound and their characteristic vibrational modes that are identifiable in the FT-IR spectrum.
Caption: Molecular structure and key FT-IR vibrational modes.
Conclusion
The FT-IR spectrum of this compound provides a rich source of information for its structural characterization. The predicted spectrum clearly indicates the presence of the primary amino, tertiary dimethylamino, and nitro functional groups, as well as the substituted aromatic ring. The characteristic N-H stretches of the primary amine, the strong and distinct symmetric and asymmetric stretches of the nitro group, and the various C-H and C-N vibrations all contribute to a unique spectral fingerprint. This in-depth guide, by providing a detailed experimental protocol and a thorough analysis of the predicted spectrum, serves as a valuable resource for scientists and researchers working with this compound, enabling its unambiguous identification and characterization.
References
Mass Spectrometric Analysis of 4-Amino-N,N-dimethyl-3-nitroaniline: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Amino-N,N-dimethyl-3-nitroaniline (C₈H₁₁N₃O₂, Molecular Weight: 181.19 g/mol ), a compound of interest in pharmaceutical and chemical synthesis.[1][2] This document delves into the foundational principles of its ionization and fragmentation behavior, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization. We will explore optimal analytical workflows, from sample preparation to data interpretation, with a focus on explaining the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.
Introduction: The Analytical Imperative
This compound is a substituted aromatic amine whose structural complexity, featuring a primary amino group, a tertiary dimethylamino group, and a nitro group, presents a unique analytical challenge.[1] Mass spectrometry is an indispensable tool for the unambiguous identification and quantification of this molecule, providing critical data on its molecular weight and structure. Understanding its behavior under mass spectrometric conditions is paramount for quality control in synthesis, metabolite identification in drug metabolism studies, and impurity profiling. This guide will focus primarily on Electron Ionization (EI) and Electrospray Ionization (ESI) techniques, outlining the expected fragmentation pathways and the rationale for method selection.
Physicochemical Properties and Their Mass Spectrometric Implications
A molecule's physical and chemical properties are direct determinants of its behavior within a mass spectrometer. Key properties for this compound are summarized in the table below.
| Property | Value | Source | Implication for Mass Spectrometry |
| Molecular Formula | C₈H₁₁N₃O₂ | PubChem[1] | The presence of an odd number of nitrogen atoms (3) dictates an odd nominal molecular weight, consistent with the Nitrogen Rule. |
| Molecular Weight | 181.19 g/mol | PubChem[1] | The molecular ion peak (M⁺˙) in EI-MS or the protonated molecule ([M+H]⁺) in ESI-MS will be observed at m/z 181. |
| CAS Number | 16293-12-2 | PubChem[1] | Unique identifier for substance verification. |
The presence of both basic amino groups and a polar nitro group makes this molecule amenable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The choice of technique will depend on the sample matrix, required sensitivity, and the specific analytical question being addressed.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a generalized approach for the analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a stock solution of 1 mg/mL this compound in a suitable solvent such as methanol or acetonitrile.
-
Serial Dilution: Perform serial dilutions to create working standards at concentrations appropriate for the sensitivity of the mass spectrometer (e.g., 1-1000 ng/mL).
-
Matrix Matching: For quantitative analysis of complex samples, prepare standards in a matrix that mimics the sample to be analyzed to account for matrix effects.
Chromatographic Separation (LC-MS)
-
Rationale: Chromatographic separation is crucial for resolving the analyte from isomers and other matrix components, ensuring accurate identification and quantification.
-
Column: A C18 reverse-phase column is a suitable choice for this polar compound.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B), both with 0.1% formic acid, is recommended. The formic acid aids in the protonation of the analyte for positive-ion ESI.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
Mass Spectrometric Analysis
The choice of ionization source is a critical decision point in the analytical workflow.
ESI is a soft ionization technique that is particularly useful for polar molecules and is the standard for LC-MS.[3]
-
Ionization Mode: Given the presence of basic amino groups, positive-ion mode ESI is the logical choice, leading to the formation of the protonated molecule, [M+H]⁺, at m/z 182.
-
Key ESI-MS Parameters:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Cone Voltage: 20 - 40 V (This can be optimized to induce in-source fragmentation if desired).
-
EI is a "hard" ionization technique typically used with GC-MS, resulting in extensive fragmentation that provides a detailed structural fingerprint of the molecule.
-
Ionization Energy: The standard 70 eV is used to generate a reproducible fragmentation pattern.
-
Key GC-MS Parameters:
-
GC Column: A mid-polarity column such as a DB-5ms is suitable.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Fragmentation Pathways and Interpretation
Understanding the fragmentation of this compound is key to its structural confirmation. The fragmentation will be dictated by the relative stabilities of the resulting ions and neutral losses.
Proposed Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion (M⁺˙) at m/z 181 will be formed. The subsequent fragmentation is predicted to proceed through several key pathways driven by the functional groups present.
-
α-Cleavage: The N,N-dimethylamino group is susceptible to α-cleavage, a characteristic fragmentation of amines. This involves the loss of a methyl radical (•CH₃) to form a stable iminium ion.
-
M⁺˙ (m/z 181) → [M - CH₃]⁺ (m/z 166)
-
-
Loss of Nitro Group Components: The nitro group can be lost in several ways:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂).
-
M⁺˙ (m/z 181) → [M - NO₂]⁺ (m/z 135)
-
-
Loss of NO: Loss of nitric oxide (•NO) can also occur.
-
M⁺˙ (m/z 181) → [M - NO]⁺ (m/z 151)
-
-
-
Combined Losses: Subsequent fragmentation of the primary fragment ions can lead to a rich spectrum. For example, the ion at m/z 166 could lose the nitro group.
Table of Predicted EI Fragments:
| m/z | Proposed Structure/Loss |
| 181 | Molecular Ion [C₈H₁₁N₃O₂]⁺˙ |
| 166 | [M - CH₃]⁺ |
| 135 | [M - NO₂]⁺ |
| 151 | [M - NO]⁺ |
| 121 | [M - CH₃ - NO - H]⁺ |
Below is a Graphviz diagram illustrating the proposed EI fragmentation pathway.
Caption: Proposed EI fragmentation of this compound.
Proposed Electrospray Ionization (ESI) Fragmentation (MS/MS)
In positive-ion ESI, the molecule is protonated to form [M+H]⁺ at m/z 182. Collision-Induced Dissociation (CID) of this precursor ion will lead to fragmentation.
-
Loss of a Neutral Molecule: The primary fragmentation pathways in ESI-MS/MS often involve the loss of small, stable neutral molecules.
-
Loss of H₂O: The presence of the primary amino group and the ortho nitro group may facilitate the loss of water.
-
[M+H]⁺ (m/z 182) → [M+H - H₂O]⁺ (m/z 164)
-
-
Loss of CH₄: A protonated dimethylamino group can facilitate the loss of methane.
-
[M+H]⁺ (m/z 182) → [M+H - CH₄]⁺ (m/z 166)
-
-
Table of Predicted ESI-MS/MS Fragments:
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 182 | 164 | H₂O |
| 182 | 166 | CH₄ |
The following diagram visualizes the ESI-MS/MS workflow.
Caption: A typical LC-ESI-MS/MS workflow for the analysis of the target compound.
Trustworthiness and Self-Validation
To ensure the integrity of the analytical results, the following self-validating steps should be incorporated into the protocol:
-
Isotopic Pattern Analysis: The theoretical isotopic distribution of C₈H₁₁N₃O₂ should be calculated and compared to the observed isotopic pattern of the molecular ion or protonated molecule. A close match provides high confidence in the elemental composition.
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, analysis should be performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Obtaining an accurate mass measurement (typically within 5 ppm) for the precursor and fragment ions provides a high degree of certainty in their elemental formulas.
-
Use of an Internal Standard: For quantitative studies, a stable isotope-labeled internal standard is recommended to correct for variations in sample preparation, injection volume, and instrument response.
Conclusion
The mass spectrometric analysis of this compound is a multifaceted process that requires careful consideration of the compound's physicochemical properties to select the appropriate analytical strategy. Both EI-MS and ESI-MS/MS provide valuable and complementary structural information. By understanding the predictable fragmentation pathways, such as α-cleavage of the dimethylamino group and losses associated with the nitro functionality, researchers can confidently identify and characterize this molecule. The incorporation of self-validating measures like HRMS and isotopic pattern matching will further enhance the trustworthiness and scientific rigor of the analytical data. This guide provides a solid foundation for the development of robust and reliable analytical methods for this compound in a variety of scientific applications.
References
4-Amino-N,N-dimethyl-3-nitroaniline safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of 4-Amino-N,N-dimethyl-3-nitroaniline
For researchers, scientists, and drug development professionals, a deep understanding of the chemical reagents they work with is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety data for this compound (CAS No. 16293-12-2), moving beyond a simple recitation of safety data sheet (SDS) information to offer practical insights and protocols for its safe handling and use.
Chemical Identity and Properties
This compound is a substituted aniline derivative with the molecular formula C8H11N3O2.[1][2] Its structure, featuring both amino and nitro functional groups, is key to its chemical reactivity and its toxicological profile. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 181.19 g/mol | [1][3] |
| Melting Point | 112-122 °C | [3] |
| Boiling Point | 335.4±22.0 °C (Predicted) | [3] |
| Density | 1.280±0.06 g/cm3 (Predicted) | [3] |
| Appearance | Black crystalline powder | [3] |
| CAS Number | 16293-12-2 | [1][3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4] The primary hazards are its acute toxicity and its potential to cause irritation.
GHS Classification: [4]
-
Acute toxicity, Oral (Category 3)
-
Acute toxicity, Dermal (Category 3)
-
Acute toxicity, Inhalation (Category 3)
-
Skin irritation (Category 2)
-
Eye irritation (Category 2)
-
Specific target organ toxicity – single exposure (Category 3), May cause respiratory irritation.
Signal Word: Danger[4]
-
H301: Toxic if swallowed.
-
H311: Toxic in contact with skin.
-
H331: Toxic if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The "Danger" signal word and the multiple "Toxic" classifications underscore the critical need for stringent safety protocols when handling this compound.
Toxicological Profile and Health Effects
The toxicity of this compound is a significant concern for laboratory personnel. Exposure can occur through ingestion, skin contact, or inhalation of the dust.[4][5]
-
Acute Toxicity: The compound is toxic by all three major routes of exposure.[4][5] Accidental ingestion, skin contact, or inhalation of even small amounts can lead to adverse health effects.
-
Skin and Eye Irritation: Direct contact with the skin will cause irritation.[4][6] More seriously, it can cause severe irritation to the eyes.[4]
-
Respiratory Irritation: Inhalation of the dust may lead to irritation of the respiratory tract.[4][5]
While specific data on long-term exposure to this particular compound is limited in the provided search results, related aromatic amines are known to have other systemic effects. Therefore, minimizing exposure is crucial.
Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with this compound.
Handling:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][6]
-
Do not get the substance in eyes, on skin, or on clothing.[5][6]
-
Wash hands and any exposed skin thoroughly after handling.[4][6]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
The storage area should be locked up and accessible only to authorized personnel.[4]
-
Incompatible materials include strong oxidizing agents.[6]
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and personal protective equipment are the primary barriers to exposure.
Engineering Controls:
-
Ensure adequate ventilation. Local exhaust ventilation is highly recommended.[5]
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Wear protective gloves and impervious clothing to prevent skin contact.[4][6]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.[4]
References
Handling and storage of 4-Amino-N,N-dimethyl-3-nitroaniline
An In-depth Technical Guide to the Safe Handling and Storage of 4-Amino-N,N-dimethyl-3-nitroaniline
This document provides a comprehensive, technically grounded guide for the safe handling and storage of this compound (CAS No. 16293-12-2). It is intended for researchers, chemists, and drug development professionals who work with this compound. The protocols and recommendations herein are synthesized from established safety data and best laboratory practices, emphasizing the scientific rationale behind each procedural step to ensure a self-validating system of safety.
Introduction: Understanding the Compound
This compound is a substituted nitroaniline derivative.[1][2] Like many aromatic nitro and amino compounds, it serves as a versatile building block in organic synthesis, potentially for the development of dyes or novel pharmaceutical scaffolds.[3][4] However, its molecular structure—featuring a primary amine, a tertiary amine, and a nitro group on an aromatic ring—confers significant toxicological properties that demand rigorous and informed handling procedures. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, empowering the scientist to manage risk effectively.
Hazard Identification and Risk Assessment
The primary operational principle when handling this compound is the assumption of high toxicity. The Globally Harmonized System (GHS) classifications underscore the significant risks associated with exposure.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | Rationale and Field Insight |
|---|---|---|
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | The compound can be readily absorbed through the gastrointestinal tract. Structurally similar nitroanilines are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[5] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | High lipophilicity suggested by the dimethylamino group can facilitate absorption through the skin. Dermal contact represents a significant and insidious route of exposure. |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | As a fine powder, the compound can be easily aerosolized. Inhalation provides a direct route to the bloodstream, leading to rapid systemic toxicity.[6][7] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | The chemical nature of the compound can disrupt the skin barrier, causing local inflammation. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Direct contact with the eyes can cause significant irritation and potential damage. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhaled particles can irritate the mucous membranes of the respiratory tract. |
The causality behind this toxicity profile is rooted in the molecule's functional groups. The nitro group is a known toxicophore, and aromatic amines can be metabolized into reactive species. Therefore, the core of a robust safety protocol is the prevention of any direct contact or aerosol inhalation.
Chemical and Physical Properties
Understanding the physical properties of a chemical is fundamental to designing safe handling and storage protocols. For instance, its status as a solid powder dictates the need for engineering controls to prevent dust inhalation.[7]
Table 2: Properties of this compound
| Property | Value | Significance for Handling & Storage |
|---|---|---|
| CAS Number | 16293-12-2[1][8] | Unique identifier for ensuring correct chemical is being handled. |
| Molecular Formula | C₈H₁₁N₃O₂[1][8] | --- |
| Molecular Weight | 181.19 g/mol [1][8] | Required for accurate molar calculations when preparing solutions. |
| Appearance | Black or dark crystalline powder[9] | Visual confirmation of the substance. Any deviation may indicate impurity or degradation. |
| Melting Point | 112-122 °C[9] | Indicates thermal stability at room temperature. Proximity to this temperature during storage or handling should be avoided. |
| Solubility | Soluble in polar organic solvents like ethanol and acetone.[10] Insoluble in water.[11] | Dictates appropriate solvents for solution preparation and for decontamination of spills. |
| Decomposition | Exothermic decomposition may occur at elevated temperatures, releasing toxic fumes (NOx, CO, CO₂).[9][12] | Critical: Prohibits storage near heat sources and informs firefighting measures. |
Core Handling Protocols: A Validated Workflow
The following protocols are designed as a self-validating system where engineering controls, personal protective equipment, and procedural steps work in concert to eliminate exposure routes.
Engineering Controls: The First Line of Defense
The primary engineering control for this compound is a properly functioning chemical fume hood or a ventilated balance enclosure for weighing procedures.[1][7]
-
Causality: A fume hood maintains a negative pressure environment, ensuring that any generated dust or aerosol is captured and exhausted away from the operator's breathing zone. This is non-negotiable due to the compound's high inhalation toxicity (H331).[13]
Personal Protective Equipment (PPE): The Last Barrier
PPE must be selected based on the specific hazards of the compound.[14]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. A face shield is recommended if there is a significant risk of splashing when handling solutions.
-
Hand Protection: Double-gloving with nitrile gloves is mandatory.[13] The outer glove should be removed and disposed of immediately after the handling task is complete. The inner glove protects the skin during the de-gloving process.
-
Causality: Nitrile provides good resistance to a range of chemicals. Double-gloving is a critical precaution against the high dermal toxicity (H311), protecting against undetected pinholes or tears in the outer glove.
-
-
Body Protection: A fully fastened laboratory coat is required. For larger quantities, Tyvek sleeves or a full Tyvek suit should be considered.
-
Respiratory Protection: Not typically required if all work is conducted within a certified chemical fume hood. If a situation arises where the fume hood is not available or fails, a full-face respirator with appropriate cartridges must be used.[13]
Experimental Protocol: Weighing and Preparing a Solution
This protocol minimizes dust generation and ensures containment.[1][7]
-
Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with an absorbent, disposable bench liner.[13]
-
Tare Weighing: Tare a sealable container (e.g., a vial with a screw cap) on an analytical balance outside the fume hood.
-
Aliquotting in Hood: Transfer the tared, sealed container to the designated area in the fume hood. Open the stock bottle and the tared container. Using a clean spatula, carefully transfer the approximate desired amount of powder into the tared container. Avoid any actions that could create dust, such as tapping the spatula on the container rim.
-
Seal and Re-weigh: Securely close the lid on the tared container containing the powder. Remove it from the fume hood and weigh it on the analytical balance to obtain the precise mass.
-
Solution Preparation: Return the sealed container to the fume hood. Uncap it and add the desired solvent using a pipette or graduated cylinder. Re-seal the container and mix by gentle swirling or vortexing until the solid is fully dissolved.
-
Causality: This "weigh-by-difference" in a sealed container is a cornerstone of safely handling potent powders. It ensures that the powder is only exposed in the controlled environment of the fume hood, and never on the open benchtop of the balance where air currents can disperse it.[13]
-
Storage and Stability Management
Proper storage is essential not only for safety but also for maintaining the chemical's integrity.
Optimal Storage Conditions
-
Location: Store in a dedicated, locked cabinet for toxic chemicals. The storage area must be cool, dry, and well-ventilated.[6]
-
Causality: Cool temperatures minimize the risk of approaching the compound's thermal decomposition threshold.[9] A dry environment is crucial as moisture can affect stability.
-
-
Container: Keep the container tightly closed to prevent contamination.[6]
-
Light and Atmosphere: Store in a dark place or in an amber vial. For long-term storage, keeping under an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Causality: Similar nitroaromatic compounds can be sensitive to light.[5] An inert atmosphere prevents slow oxidative degradation.
-
Chemical Incompatibilities
Segregation from incompatible materials is a critical safety measure to prevent hazardous reactions.
-
Strong Oxidizing Agents: Can react violently, posing a fire or explosion risk.
-
Strong Acids (e.g., Sulfuric, Nitric): Can cause vigorous or explosive reactions.[6][15] Sulfuric acid, in particular, can catalyze the explosive decomposition of nitroanilines.[16]
-
Strong Bases and Reducing Agents: May also lead to unstable reactions.[6][17][18]
Emergency Procedures
Spill Response Protocol
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the laboratory.
-
Contain: For a small spill within a fume hood, ensure the sash is lowered. Prevent the powder from spreading. Do not use water.
-
Clean-up: Wear the appropriate PPE (double nitrile gloves, goggles, lab coat). Gently cover the spill with an inert absorbent material. Carefully sweep the material into a designated hazardous waste container. Do not create dust.
-
Decontaminate: Decontaminate the spill area using the protocol below.
Protocol: Decontamination of Surfaces and Glassware
-
Initial Cleaning: Perform a thorough initial cleaning of the contaminated surface or glassware with a detergent solution (e.g., Luminox®) and water to remove gross contamination.[19]
-
Solvent Rinse: Rinse the surface/glassware with a solvent in which the compound is known to be soluble, such as ethanol or acetone.[10] This rinse should be collected as hazardous waste.
-
Final Rinse: Perform a final rinse with deionized water.
-
Disposal: All cleaning materials (wipes, absorbent pads) and collected rinsates must be disposed of as hazardous chemical waste in a clearly labeled, sealed container.
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for handling toxic powders.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. durhamtech.edu [durhamtech.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. calpaclab.com [calpaclab.com]
- 9. iokinetic.com [iokinetic.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 4-Methyl-3-nitroaniline | C7H8N2O2 | CID 8390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. safety.duke.edu [safety.duke.edu]
- 14. gz-supplies.com [gz-supplies.com]
- 15. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. fishersci.com [fishersci.com]
- 18. geneseo.edu [geneseo.edu]
- 19. epa.gov [epa.gov]
An In-Depth Technical Guide to 4-Amino-N,N-dimethyl-3-nitroaniline for Advanced Research Applications
This guide provides a comprehensive technical overview of 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2), a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, applications, and provides a survey of suppliers and pricing.
Introduction: A Versatile Building Block
This compound, also known by its IUPAC name N¹,N¹-Dimethyl-3-nitrobenzene-1,4-diamine, is an aromatic amine that has gained importance as a versatile building block in organic synthesis.[1][2] Its unique trifunctional nature, possessing a primary amine, a tertiary amine, and a nitro group on a benzene ring, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. One notable application is its use as a "Protein Degrader Building Block," suggesting its role in the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).[3]
Physicochemical Properties and Specifications
Understanding the fundamental properties of this compound is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 16293-12-2 | [1] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Black crystalline powder | Alfa Chemistry |
| Melting Point | 112-122 °C | ChemicalBook |
| Boiling Point (Predicted) | 335.4±22.0 °C | ChemicalBook |
| Density (Predicted) | 1.280±0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 4.15±0.22 | ChemicalBook |
| Solubility | Soluble in dichloromethane. Insoluble in water. Soluble in hot methanol. | [2] |
Spectroscopic Data: Spectroscopic data is essential for the identification and characterization of this compound. Data available on PubChem indicates the availability of ¹³C NMR, GC-MS, FTIR, and Raman spectra.[1]
Synthesis Pathway
The synthesis of this compound typically involves a multi-step process. A generalized workflow starts with the nitration of an aniline precursor. For instance, a common route to nitroaniline derivatives involves the nitration of N,N-dimethylaniline. This electrophilic aromatic substitution reaction, usually carried out with a mixture of concentrated nitric and sulfuric acids, introduces a nitro group onto the benzene ring.[4] The directing effect of the dimethylamino group favors the formation of the para-nitro isomer. Subsequent specific reduction or other functional group manipulations would be necessary to arrive at the target molecule, this compound.
The following diagram illustrates a conceptual synthesis pathway.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-N,N-dimethyl-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline, a substituted nitroaniline derivative, is a compound of interest in various chemical synthesis and research applications. Its specific arrangement of functional groups—an amino group, a dimethylamino group, and a nitro group on a benzene ring—gives rise to distinct physical and chemical properties. This guide provides a detailed examination of the physical appearance and related physicochemical characteristics of this compound, offering insights grounded in available technical data to support its use in a research and development setting.
I. Physical State and Appearance
This compound (CAS No. 16293-12-2) is consistently described in chemical supplier catalogs as a solid at ambient temperature.[1] The most specific description available characterizes it as a black crystalline powder .[1] This appearance is a key identifying feature for researchers handling the compound.
It is crucial for laboratory professionals to distinguish this compound from its isomers based on its distinct appearance, as isomers can have significantly different physical and chemical properties. For instance, N,N-dimethyl-4-nitroaniline is typically a yellow crystalline solid.[3]
II. Key Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₁N₃O₂ | [4][5] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| Physical Form | Solid, crystalline powder | [1] |
| Color | Black | [1] |
| Melting Point | 112-122 °C | [1] |
| Boiling Point | 335.4±22.0 °C (Predicted) | [1] |
III. Molecular Structure and its Influence on Physical Properties
The arrangement of the functional groups on the aniline ring is fundamental to the observed physical properties of this compound.
Caption: Molecular structure of this compound.
The melting point range of 112-122 °C is indicative of a crystalline solid with a moderate lattice energy.[1] The purity of the substance can influence this melting range, with impurities typically broadening and depressing the melting point.
While specific details on the crystal morphology of this compound are not available in the surveyed literature, the description as a "crystalline powder" suggests that it is composed of small, distinct crystals.[1]
IV. Solubility and Handling
Detailed experimental data on the solubility of this compound in a range of common laboratory solvents is not extensively documented in readily available sources. However, based on the polarity of its functional groups, a qualitative prediction of its solubility can be made. The presence of the polar amino and nitro groups suggests that it would exhibit some solubility in polar organic solvents. Its nonpolar benzene ring and dimethylamino group might also allow for some solubility in less polar organic solvents.
For practical laboratory use, it is recommended to perform small-scale solubility tests to determine the most suitable solvent for a specific application. When handling this compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment, as compounds of this class can be toxic.
V. Conclusion
This compound is a black crystalline solid with a melting point in the range of 112-122 °C.[1] Its distinct physical appearance is a direct result of its molecular structure, which features a unique substitution pattern on the aniline core. This guide provides a consolidated overview of its key physical properties based on available technical information, serving as a valuable resource for scientists and researchers. Further experimental investigation into its solubility in various solvents, crystal structure, and a detailed analysis of its UV-Vis spectrum would provide a more complete physicochemical profile of this compound.
References
Solubility of 4-Amino-N,N-dimethyl-3-nitroaniline in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Amino-N,N-dimethyl-3-nitroaniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. We will move beyond simple data presentation to explore the underlying physicochemical principles that govern its solubility, provide a robust experimental framework for its determination, and discuss the thermodynamic modeling essential for process optimization and formulation development.
Executive Summary: The Importance of Solubility
Solubility is a critical physicochemical parameter that dictates the viability of a compound in numerous applications, from synthetic chemistry and purification to pharmaceutical formulation. For a molecule like this compound, understanding its solubility profile is paramount for controlling reaction kinetics, designing efficient crystallization processes, and developing stable, bioavailable drug products. This document serves as a foundational guide, integrating theoretical principles with practical, field-proven methodologies to empower scientists in their research and development endeavors.
Physicochemical Profile of this compound
To predict and understand solubility, we must first analyze the molecule's intrinsic properties. The structure of this compound is characterized by a complex interplay of functional groups that define its polarity, hydrogen bonding capacity, and ultimately, its interaction with different solvents.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Melting Point | 112-122 °C | [2] |
| pKa (predicted) | 4.15 ± 0.22 | [2] |
| XLogP3 (predicted) | 1.3 | [1] |
| Hydrogen Bond Donor Count | 1 (from the -NH₂ group) | [1] |
| Hydrogen Bond Acceptor Count | 4 (from the -NO₂, -NH₂, and -N(CH₃)₂ groups) | [1] |
The molecule possesses both a hydrogen bond donor (the primary amine) and multiple hydrogen bond acceptor sites (the nitro group and both nitrogen atoms). The nitro group is strongly electron-withdrawing, creating a significant dipole moment. In contrast, the dimethylamino group is electron-donating. This electronic push-pull across the aromatic ring, combined with the molecule's moderate lipophilicity (as suggested by the predicted XLogP3), results in a nuanced solubility profile. It is neither extremely polar nor entirely nonpolar.
Caption: Key functional groups and their potential intermolecular interactions.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's ability to dissolve in a solvent is maximized when their intermolecular forces are similar in type and magnitude. Organic solvents are typically classified based on their polarity and hydrogen bonding capabilities.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the multiple H-bond acceptor sites and one donor site on this compound, moderate to good solubility is expected in these solvents. Studies on similar nitroanilines confirm their solubility in alcohols[3][4].
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile, NMP): These solvents have significant dipole moments but lack O-H or N-H bonds, making them H-bond acceptors only. The strong dipole from the nitro group and the overall polar nature of the target molecule suggest strong dipole-dipole interactions. Therefore, high solubility is anticipated in this class. Research on analogous compounds like 2-chloro-5-nitroaniline and 2-methyl-4-nitroaniline consistently shows the highest solubility in solvents like acetone, 2-butanone, and ethyl acetate[3][4].
-
Nonpolar Solvents (e.g., toluene, cyclohexane): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be poor. This is a common observation for other nitroaniline derivatives[4].
Table 2: Expected Solubility Trend of this compound
| Solvent Class | Representative Solvents | Dominant Intermolecular Forces | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Dipole-Dipole, H-Bond Accepting | High | Strong dipole interactions with the nitro group and H-bond acceptance favor dissolution. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Moderate to High | Capable of H-bonding with both donor and acceptor sites on the solute. |
| Nonpolar | Toluene, Cyclohexane, Hexane | van der Waals (Dispersion) Forces | Low | Mismatch in polarity and intermolecular forces leads to poor solvation. |
Experimental Determination of Equilibrium Solubility
Theoretical predictions provide a valuable starting point, but empirical data is essential for accurate process design. The isothermal saturation method is the gold standard for determining equilibrium solubility. The objective is to create a saturated solution at a constant temperature and then accurately measure the concentration of the dissolved solute.
Core Protocol: Isothermal Saturation Method
This protocol describes a robust and self-validating workflow for measuring the solubility of this compound.
Step 1: Preparation & Setup
-
Rationale: Ensuring accurate temperature control and proper material handling is critical for reproducible results.
-
Procedure:
-
Place sealed vials containing the chosen solvent into a temperature-controlled shaker bath set to the desired temperature (e.g., 298.15 K). Allow the solvent to thermally equilibrate.
-
Accurately weigh an excess amount of this compound powder. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium saturation was achieved.
-
Add the excess solid to the temperature-equilibrated solvent in the vials.
-
Step 2: Achieving Equilibrium
-
Rationale: The system must be given sufficient time for the rates of dissolution and precipitation to become equal.
-
Procedure:
-
Securely seal the vials to prevent solvent evaporation.
-
Agitate the mixture in the shaker bath at a constant speed for a predetermined time (e.g., 24-48 hours). Preliminary kinetic studies are recommended to determine the minimum time required to reach equilibrium for your specific solvent systems.
-
Step 3: Sample Collection and Preparation
-
Rationale: The sample must be carefully handled to prevent precipitation or changes in concentration before analysis.
-
Procedure:
-
Stop agitation and allow the vials to stand undisturbed in the bath for at least 2 hours, permitting the excess solid to settle.
-
Withdraw a sample from the clear supernatant using a pre-warmed syringe to prevent temperature-induced precipitation.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. The filter removes any remaining microscopic solid particles.
-
Accurately weigh the collected filtrate.
-
Step 4: Quantitative Analysis
-
Rationale: A precise and validated analytical method is required to determine the solute concentration. High-Performance Liquid Chromatography (HPLC) is often the method of choice for this type of compound[4].
-
Procedure:
-
Dilute the weighed filtrate with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample by HPLC with UV detection.
-
Calculate the mole fraction solubility (x) using the measured concentration and the weights of the solute and solvent.
-
Caption: Workflow for experimental solubility determination.
Thermodynamic Modeling of Solubility Data
Once experimental solubility data is obtained at various temperatures, thermodynamic models can be used to correlate the data and derive valuable thermodynamic parameters of dissolution. These models are essential for interpolation, extrapolation, and understanding the energetic driving forces of the dissolution process. Several semi-empirical models are commonly used for solid-liquid equilibrium data.[3][5]
-
Modified Apelblat Equation: This is one of the most widely used models due to its simplicity and good performance in correlating temperature-dependent solubility data.
-
λh (Buchowski-Ksiazczak) Equation: This model is particularly useful for systems where solute-solute interactions are significant.
-
Wilson and NRTL Models: These are activity coefficient models that can provide deeper insight into the molecular interactions within the solution.
From the temperature dependence of solubility, key thermodynamic properties such as the Gibbs energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol) of dissolution can be calculated using the van't Hoff and Gibbs equations.[3] A positive enthalpy indicates an endothermic dissolution process where solubility increases with temperature, which is typical for most organic compounds.[5] A negative Gibbs free energy signifies that the dissolution process is spontaneous.[3]
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate care.
-
Toxicity: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.
-
First Aid: In case of contact, immediately wash skin with plenty of water.[6] If inhaled, move the person to fresh air.[6] If swallowed, rinse the mouth and seek immediate emergency medical help.[6]
-
Storage: Store in a well-ventilated, dry place in a tightly closed container. The substance should be stored locked up.[6]
Conclusion
The solubility of this compound in organic solvents is governed by its distinct molecular structure, which features a combination of polar, nonpolar, hydrogen-bond-donating, and hydrogen-bond-accepting functionalities. Theoretical analysis predicts the highest solubility in polar aprotic solvents, followed by polar protic solvents, with poor solubility in nonpolar media. This guide has provided a robust, field-tested experimental protocol based on the isothermal saturation method for the accurate determination of these solubility values. By correlating the resulting data with thermodynamic models, researchers can gain critical insights into the dissolution process, enabling the optimization of synthetic procedures, purification techniques, and formulation strategies. Adherence to strict safety protocols is mandatory when handling this toxic compound.
References
Methodological & Application
Application Notes & Protocols for the Synthesis of Azo Dyes Using 4-Amino-N,N-dimethyl-3-nitroaniline
Abstract: This document provides a comprehensive guide for the synthesis of azo dyes utilizing 4-Amino-N,N-dimethyl-3-nitroaniline as the diazo component. It is intended for an audience of researchers, scientists, and professionals in drug development and materials science. The guide details the underlying chemical principles, step-by-step experimental protocols, critical safety procedures, and methods for characterization. Our approach emphasizes the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Versatility of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants.[1] Their defining feature is the presence of one or more azo groups (–N=N–), which form a conjugated system with aromatic rings, responsible for their intense color.[1] The color of these dyes can be fine-tuned by altering the chemical structure of the aromatic amines (diazo components) and the coupling components. This tunability makes them indispensable in a wide array of applications, from textile and food coloring to advanced materials and biological staining.
This guide focuses on the use of this compound as a diazo component. The presence of both an electron-donating dimethylamino group and an electron-withdrawing nitro group on the aniline ring makes it an interesting precursor for generating dyes with specific spectral properties. The synthesis follows a well-established two-step process: the diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[2]
The Two-Step Synthesis: A Mechanistic Overview
The synthesis of an azo dye is fundamentally a two-part process. Understanding the mechanism of each step is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Part I: Diazotization
Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[3] This reaction is typically carried out in a cold, acidic solution with sodium nitrite (NaNO₂).[2] The low temperature (0-5 °C) is crucial as diazonium salts are generally unstable at higher temperatures and can decompose, evolving nitrogen gas.[4][5]
The process begins with the protonation of nitrous acid (formed in situ from NaNO₂ and a strong acid like HCl) to form the nitrosonium ion (NO⁺), which is the active electrophile. The primary amine then attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the diazonium ion is formed.
Caption: The Diazotization Workflow.
Part II: Azo Coupling
The second stage is the azo coupling reaction, which is an electrophilic aromatic substitution.[2] The diazonium salt, being a weak electrophile, reacts with an electron-rich aromatic compound, known as the coupling component.[2][6] Common coupling components include phenols, anilines, and other activated aromatic rings.[5][7] The pH of the reaction medium is a critical parameter in this step. For coupling with phenols, a slightly alkaline pH (9-10) is required to deprotonate the phenol to the more strongly activating phenoxide ion.[5][8][9] For coupling with anilines, a slightly acidic pH (4-5) is optimal to prevent the protonation of the aniline's amino group, which would deactivate the ring.[9]
The diazonium ion attacks the para-position of the activated ring, leading to the formation of the characteristic azo linkage (–N=N–) that bridges the two aromatic systems.
Caption: The Azo Coupling Workflow.
Safety and Handling: A Self-Validating System
Trustworthiness in practice begins with safety. The reagents used in azo dye synthesis present significant hazards. A self-validating protocol requires strict adherence to safety measures.
-
This compound and its isomers are toxic. They are harmful if swallowed, inhaled, or absorbed through the skin and may cause damage to organs through prolonged or repeated exposure.[10][11] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10][12]
-
Diazonium salts in solid form are explosive. For this reason, they are almost always generated in situ and used immediately in solution.[3] Never attempt to isolate the solid diazonium salt.
-
Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with extreme care, using appropriate PPE.
-
Sodium nitrite is an oxidizer and is toxic. Avoid contact with skin and eyes.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Detailed Experimental Protocol
This protocol describes the synthesis of an azo dye by coupling diazotized this compound with 2-naphthol.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 181.19 | 0.91 | 5.0 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | ~2.5 mL | ~30 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.38 | 5.5 |
| 2-Naphthol | 144.17 | 0.72 | 5.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.60 | 15 |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Step-by-Step Methodology
Part A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
In a 100 mL beaker, add 0.91 g (5.0 mmol) of this compound to 10 mL of deionized water.
-
Slowly and carefully, add 2.5 mL of concentrated HCl while stirring. The amine salt may precipitate.
-
Cool the mixture to 0-5 °C in an ice-water bath. It is critical to maintain this temperature range throughout the diazotization process.[4]
-
In a separate 50 mL beaker, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 5 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirring amine salt suspension over 10 minutes. Keep the beaker in the ice bath.
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear, yellowish solution is the diazonium salt solution. Use it immediately in the next step.
Part B: Preparation of the Coupling Component Solution
-
In a 250 mL beaker, dissolve 0.72 g (5.0 mmol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution (prepared by dissolving 2 g of NaOH in 18 mL of water).
-
Stir until the 2-naphthol is completely dissolved. A clear solution of sodium 2-naphthoxide will form.
-
Cool this solution in a separate ice-water bath to below 10 °C.[14]
Part C: The Azo Coupling Reaction and Product Isolation
-
While stirring the cold 2-naphthoxide solution vigorously, slowly add the freshly prepared diazonium salt solution from Part A.[14]
-
An intensely colored precipitate should form immediately. The color is often a deep red or orange.[5][7]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate on the filter paper with two portions of 20 mL of cold deionized water to remove any unreacted salts.
-
Allow the product to air-dry on the filter paper, or for a more efficient process, dry it in a vacuum oven at a low temperature (e.g., 60 °C).
-
Weigh the dried product and calculate the percentage yield.
Characterization of the Synthesized Azo Dye
UV-Visible Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing azo dyes, as the color of the dye is directly related to its electronic absorption spectrum.[1][15]
Protocol:
-
Prepare a dilute solution of the synthesized dye in a suitable solvent (e.g., ethanol, methanol, or THF). A concentration of around 5 x 10⁻⁵ M is typically appropriate.[15]
-
Record the absorption spectrum over a wavelength range of 250–700 nm using a UV-Vis spectrophotometer.[15]
-
The spectrum should show a strong absorption band in the visible region (400-700 nm). This band corresponds to the π → π* electronic transition within the conjugated azo system and is responsible for the dye's color.[1]
-
The wavelength of maximum absorbance (λ_max) is a key characteristic of the dye. For a dye formed from 4-nitroaniline and 2-naphthol, λ_max values are typically in the 480-520 nm range, corresponding to orange-red colors. The specific λ_max for the dye from this compound will be influenced by the additional substituents.
Other Analytical Techniques
For a more thorough characterization, especially in a research setting, the following techniques can be employed:
-
FT-IR Spectroscopy: To confirm the presence of the N=N azo linkage (typically a weak band around 1400-1450 cm⁻¹) and other functional groups.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the exact chemical structure of the dye molecule.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized dye.
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis of azo dyes using this compound. By understanding the underlying mechanisms of diazotization and azo coupling, and by adhering strictly to the detailed protocols and safety precautions, researchers can reliably synthesize and characterize these important chromophores for a variety of applications. The principles outlined herein are broadly applicable and can be adapted for the synthesis of a wide range of azo dye structures.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. fsw.cc [fsw.cc]
- 3. byjus.com [byjus.com]
- 4. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. westliberty.edu [westliberty.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com:443 [carlroth.com:443]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. cuhk.edu.hk [cuhk.edu.hk]
- 15. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
Application Notes and Protocols: Diazotization of 4-Amino-N,N-dimethyl-3-nitroaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Versatility of Diazonium Salts from Substituted Anilines
The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, providing a versatile intermediate—the diazonium salt—that serves as a gateway to a vast array of functional group transformations.[1] This process involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2] The resulting diazonium salt is a highly reactive species that can be readily converted into a variety of substituents, making it an invaluable tool in the synthesis of complex organic molecules, including dyes, pigments, and pharmaceutical agents.[3][4]
This application note provides a detailed protocol for the diazotization of 4-Amino-N,N-dimethyl-3-nitroaniline. The presence of both a nitro group (a strong electron-withdrawing group) and a dimethylamino group (a strong electron-donating group) on the aniline ring presents unique considerations for the stability and reactivity of the resulting diazonium salt. A comprehensive understanding of the reaction mechanism, careful control of reaction parameters, and stringent safety protocols are paramount for the successful and safe execution of this procedure.
Mechanism of Diazotization
The diazotization reaction proceeds through a well-established multi-step mechanism.[5][6] The key reactive species is the nitrosonium ion (NO⁺), which is generated from the protonation of nitrous acid (formed in situ from sodium nitrite and a strong acid) followed by the loss of a water molecule.[4][7]
The mechanism can be summarized as follows:
-
Formation of Nitrous Acid: Sodium nitrite reacts with a strong acid (e.g., HCl, H₂SO₄) to generate nitrous acid (HNO₂).
-
Formation of the Nitrosonium Ion: The nitrous acid is then protonated by the excess strong acid, followed by the elimination of a water molecule to form the highly electrophilic nitrosonium ion.[6]
-
Nucleophilic Attack: The primary amino group of the this compound acts as a nucleophile and attacks the nitrosonium ion.[6]
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.[5]
-
Formation of the Diazonium Ion: In the presence of excess acid, the diazohydroxide is protonated, and a water molecule is eliminated to yield the final aryl diazonium ion.[5]
The aromatic ring provides a degree of resonance stabilization to the diazonium ion, making it more stable than its aliphatic counterparts.[2][3]
Caption: General mechanism of diazotization.
Experimental Protocol
This protocol is designed for the small-scale laboratory synthesis of the 4-(dimethylamino)-2-nitrobenzenediazonium salt, intended for immediate use in subsequent reactions.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier (Example) |
| This compound | C₈H₁₁N₃O₂ | 181.19 | >98% | Biosynth[8] |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | >99% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 37% | Fisher Scientific |
| Distilled Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | - | - |
| Starch-iodide paper | - | - | - | VWR |
| Sulfamic acid (for quenching) | H₃NO₃S | 97.09 | >99% | Acros Organics |
Equipment
-
Three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Ice-salt bath.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves.
Step-by-Step Procedure
-
Preparation of the Amine Solution:
-
In the three-necked round-bottom flask, dissolve 1.81 g (10 mmol) of this compound in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until the amine is completely dissolved. Some gentle warming may be necessary, but ensure the solution is cooled back to room temperature before proceeding.
-
Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction.[9][10]
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve 0.72 g (10.5 mmol, 1.05 equivalents) of sodium nitrite in 5 mL of cold distilled water.
-
-
Diazotization Reaction:
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[3] Vigorous stirring is essential to ensure efficient mixing and heat dissipation.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.
-
If excess nitrous acid is present at the end of the reaction, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.[11]
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution of 4-(dimethylamino)-2-nitrobenzenediazonium chloride should be a clear, deeply colored solution.
-
This solution is unstable and should be used immediately in the next synthetic step (e.g., azo coupling, Sandmeyer reaction).[3] Do not attempt to isolate the diazonium salt in its solid form, as it can be explosive. [9][12]
-
Caption: Experimental workflow for diazotization.
Safety and Handling Precautions
Diazotization reactions and the resulting diazonium salts present significant safety hazards that must be carefully managed.
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can decompose violently upon heating, friction, or shock.[10][12] Therefore, they should never be isolated in a dry state unless specific stabilization methods are employed, which is beyond the scope of this protocol.[12] Always use the diazonium salt solution immediately after preparation.[11]
-
Temperature Control: Maintaining a low temperature (0-5 °C) is critical to prevent the decomposition of the diazonium salt and to control the exothermic nature of the reaction.[9][10] Runaway reactions can occur if the temperature is not properly controlled.
-
Ventilation: The reaction can generate toxic gases, such as nitrogen oxides.[13] All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[13]
-
Quenching: Have a quenching agent, such as an aqueous solution of hypophosphorous acid, readily available to destroy any unreacted diazonium salt at the end of the subsequent reaction.[12]
Applications in Synthesis
The 4-(dimethylamino)-2-nitrobenzenediazonium salt is a valuable intermediate for the synthesis of a variety of organic compounds. Its primary application lies in azo coupling reactions, where it acts as an electrophile in an electrophilic aromatic substitution reaction with electron-rich coupling partners like phenols, anilines, and other activated aromatic systems.[1][2] These reactions are fundamental to the synthesis of a wide range of azo dyes, which are used extensively in the textile and printing industries.[4]
Furthermore, the diazonium group can be replaced by a variety of other functional groups through reactions such as:
-
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt.[14][15]
-
Schiemann Reaction: Replacement with fluorine by thermal decomposition of the corresponding tetrafluoroborate salt.[16]
-
Replacement by Iodide: Reaction with potassium iodide to introduce an iodine atom.[14]
-
Replacement by a Hydroxyl Group: Heating the diazonium salt solution in the presence of acid to form a phenol.[15]
-
Deamination: Reduction of the diazonium group to a hydrogen atom using hypophosphorous acid (H₃PO₂).[15][16]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. byjus.com [byjus.com]
- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 14. Diazotisation [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. lkouniv.ac.in [lkouniv.ac.in]
Application Notes and Protocols for the Coupling Reaction of Diazotized 4-Amino-N,N-dimethyl-3-nitroaniline
Introduction: The Versatility of Azo Dyes from Nitroanilines
Azo dyes represent the largest and most diverse class of synthetic colorants, constituting over 60% of the dyes used globally in industries ranging from textiles and printing to pharmaceuticals and advanced materials.[1][2] Their significance lies in the simplicity of their synthesis and the vast spectrum of colors achievable by modifying their chemical structures.[2] The core synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] This document provides a detailed technical guide for the diazotization of 4-Amino-N,N-dimethyl-3-nitroaniline and its subsequent coupling to form vibrant azo compounds, which are of particular interest as disperse dyes for hydrophobic fibers like polyester. The presence of the nitro group and N,N-dimethyl substituents on the aniline ring significantly influences the electronic properties and, consequently, the color and fastness of the resulting dyes.
Scientific Principles and Mechanistic Insights
The synthesis of azo dyes from this compound is a sequential reaction founded on well-established principles of organic chemistry. The process is bifurcated into two critical stages: diazotization and azo coupling.
Part 1: Diazotization of this compound
Diazotization is the conversion of a primary aromatic amine to a diazonium salt.[3] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[1][3] The reaction is highly sensitive to temperature and must be conducted under cold conditions (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing.[1]
The mechanism commences with the protonation of nitrous acid by the strong mineral acid to form the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic primary amino group of this compound then attacks the nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the aryldiazonium ion. The electron-withdrawing nature of the nitro group in the 3-position can decrease the nucleophilicity of the amino group, potentially requiring slightly more forcing conditions or alternative diazotization methods, such as the use of nitrosylsulfuric acid for less reactive amines.
Part 2: The Azo Coupling Reaction
The newly formed diazonium salt is a weak electrophile and is immediately used in the next step without isolation. The azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion reacts with an activated aromatic compound, known as the coupling component.[3] Common coupling agents include phenols, naphthols, and other aromatic amines.[1]
The coupling reaction's efficiency and the position of substitution are dictated by the pH of the reaction medium. For phenolic coupling agents, the reaction is typically carried out in a slightly alkaline solution to generate the more nucleophilic phenoxide ion. Conversely, coupling with aromatic amines is generally performed in a weakly acidic to neutral medium. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component, usually at the para-position, to form a resonance-stabilized intermediate, which then undergoes deprotonation to yield the final azo compound.[4]
Experimental Protocols
Safety First: Diazonium salts in their solid, dry state are shock-sensitive and can be explosive.[5] All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Diazonium salt solutions should never be stored and must be used immediately after preparation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| This compound | C₈H₁₁N₃O₂ | 181.19 | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific | Oxidizer; handle with care. |
| Hydrochloric Acid, concentrated | HCl | 36.46 | 37% | VWR | Corrosive; handle in a fume hood. |
| Sulfuric Acid, concentrated | H₂SO₄ | 98.08 | 98% | Merck | Highly corrosive; add to water slowly. |
| 2-Naphthol | C₁₀H₈O | 144.17 | ≥99% | Alfa Aesar | Coupling agent example. |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | EMD Millipore | Corrosive; handle with care. |
| Starch-Iodide Paper | - | - | - | Carolina Biological | For testing for excess nitrous acid. |
| Ice | H₂O | 18.02 | - | - | Essential for temperature control. |
Protocol 1: Diazotization of this compound
-
Preparation of the Amine Solution: In a 250 mL beaker, add 1.81 g (0.01 mol) of this compound to 20 mL of distilled water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. The mixture may warm up; allow it to cool to room temperature.
-
Cool the amine solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Preparation of the Nitrite Solution: In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 10-15 minutes. Maintain the temperature strictly between 0-5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes.
-
Verification of Diazotization: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates excess nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained. If the test is strongly positive, the excess nitrous acid can be quenched by the dropwise addition of a urea solution.
-
The resulting cold diazonium salt solution is used immediately in the coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Agent Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.
-
Isolation and Purification: Collect the azo dye precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven at a low temperature (e.g., 60 °C).
Workflow and Visualization
The overall experimental workflow can be visualized as a sequential process with critical control points, primarily temperature.
Caption: Workflow for the synthesis of an azo dye from this compound.
Troubleshooting and Expert Insights
-
Low Yield: A common issue is the decomposition of the diazonium salt. Ensure the temperature is strictly maintained below 5 °C throughout the diazotization and coupling steps. Also, confirm the purity of the starting amine, as impurities can interfere with the reaction.
-
Off-Color Product: The presence of side products can lead to an impure color. This can result from the diazonium salt coupling with itself or with unreacted starting amine. Slow, controlled addition of the reagents and efficient stirring are crucial to minimize these side reactions.
-
No Precipitate Formation: This could indicate a failure in either the diazotization or coupling step. Verify the diazotization with starch-iodide paper. For the coupling step, ensure the pH is appropriate for the chosen coupling agent (alkaline for phenols, acidic for amines).
-
Alternative Diazotization: For amines with strongly electron-withdrawing groups, like the target compound, diazotization in concentrated sulfuric acid to form nitrosylsulfuric acid can be more effective than the aqueous HCl method. This involves dissolving sodium nitrite in cold concentrated sulfuric acid and then adding the amine.
Conclusion
The diazotization of this compound and its subsequent coupling reaction is a versatile method for synthesizing a range of azo dyes with potential applications in the textile industry and beyond. The protocols provided herein, grounded in established chemical principles, offer a reliable framework for researchers. Success in this synthesis hinges on meticulous temperature control and a thorough understanding of the reaction mechanism. The resulting azo compounds can be further characterized by techniques such as UV-Vis spectroscopy, FT-IR, and NMR to confirm their structure and evaluate their properties.
References
Application Notes & Protocols: 4-Amino-N,N-dimethyl-3-nitroaniline as a Versatile Intermediate in Organic Synthesis
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the effective utilization of 4-Amino-N,N-dimethyl-3-nitroaniline as a strategic intermediate in organic synthesis. The guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust and self-validating.
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a substituted aromatic amine that serves as a highly valuable and versatile building block in multi-step organic synthesis. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a primary amine (-NH₂), a tertiary dimethylamino group (-N(CH₃)₂), and a nitro group (-NO₂). The electronic and steric interplay of these groups allows for selective chemical transformations, making it a precursor for a diverse range of target molecules, including complex dyes, functional materials, and potential pharmaceutical scaffolds.
The primary amine offers a reactive handle for diazotization, acylation, and alkylation, while the electron-donating dimethylamino group strongly activates the ring towards electrophilic substitution. The electron-withdrawing nitro group not only influences the regioselectivity of reactions but can also be readily reduced to a second primary amine, opening pathways to diamine-based structures. This guide will detail the properties, safe handling, and specific synthetic applications of this compound.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | N¹,N¹-Dimethyl-3-nitrobenzene-1,4-diamine | [1] |
| CAS Number | 16293-12-2 | [1][2] |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Melting Point | 112-122 °C | [3] |
| Boiling Point | 335.4±22.0 °C (Predicted) | [3] |
GHS Hazard and Safety Information
This compound is classified as toxic and requires careful handling in a controlled laboratory environment.[4]
| Pictograms | Signal Word | Hazard Statements |
|
| Danger | H301: Toxic if swallowed.[4] H311: Toxic in contact with skin.[4] H331: Toxic if inhaled.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] |
Key Precautionary Measures:
-
P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area, such as a fume hood.[4]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4]
-
P301+P310 & P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.
-
P302+P352: IF ON SKIN: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Synthetic Utility and Reaction Mechanisms
The synthetic versatility of this compound stems from its differentiated functional groups. The diagram below illustrates the key reactive sites.
Caption: Key reactive sites on the this compound molecule.
The primary amine at position 4 is the most common site for initial transformation. It can be selectively converted into a diazonium salt, a powerful electrophile for creating azo compounds, which are known for their intense colors.[5] This reaction forms the basis for a significant class of dyes.
Application Protocol: Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a novel azo dye via a classic diazotization and coupling reaction, illustrating the utility of this compound as a diazo component.
Principle
The synthesis is a two-step process. First, the primary aromatic amine of this compound is converted to a diazonium salt using nitrous acid at low temperatures. Second, this unstable intermediate is immediately reacted with a coupling component (in this case, N,N-dimethylaniline) via an electrophilic aromatic substitution to yield the final azo dye. The electron-donating group of the coupling component directs the substitution to its para position.
Experimental Workflow
Caption: Workflow for the synthesis of an azo dye.
Materials and Reagents
-
This compound (1.81 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~3 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 11 mmol)
-
N,N-Dimethylaniline (1.21 g, 10 mmol)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
-
Magnetic stirrer and stir bar
-
Beakers (100 mL, 250 mL)
-
Thermometer
-
Buchner funnel and filter paper
Step-by-Step Methodology
PART A: Diazotization of this compound
-
Acidic Dissolution: In a 100 mL beaker, suspend 1.81 g (10 mmol) of this compound in 20 mL of deionized water. Add 3 mL of concentrated HCl while stirring. The amine salt should dissolve.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this low temperature is critical , as diazonium salts are unstable and can decompose violently or undergo side reactions at higher temperatures.
-
Nitrite Addition: In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of cold deionized water. Add this solution dropwise to the cold amine salt solution over 10-15 minutes. Keep the thermometer in the reaction mixture to ensure the temperature does not exceed 5 °C.
-
Scientist's Insight: The formation of nitrous acid (HNO₂) in situ from NaNO₂ and HCl is essential for the reaction. A slight excess of nitrous acid is used to ensure complete conversion of the primary amine. The solution may turn a dark color; this is normal. The resulting mixture is the diazonium salt solution.
-
PART B: Azo Coupling Reaction
-
Prepare Coupling Solution: In a 250 mL beaker, dissolve 1.21 g (10 mmol) of N,N-dimethylaniline in 10 mL of 1 M HCl. Cool this solution in an ice bath to ~5 °C.
-
Coupling: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold N,N-dimethylaniline solution.
-
Scientist's Insight: An intensely colored precipitate (typically red or deep purple) should form almost immediately. The electrophilic diazonium cation attacks the electron-rich aromatic ring of the N,N-dimethylaniline.
-
-
Complete Reaction: Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
PART C: Isolation and Purification
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) until the mixture is slightly basic (pH 8-9). This step neutralizes the excess acid and precipitates the dye fully.
-
Filtration: Collect the solid dye product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with several portions of cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Drying: Press the solid dry on the filter and then transfer it to a watch glass to air dry or dry in a desiccator. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Dye Formation | Temperature during diazotization was too high (>10 °C), causing diazonium salt decomposition. | Repeat the diazotization step, carefully monitoring the temperature and ensuring it stays below 5 °C using an ice-salt bath. |
| Impure sodium nitrite. | Use a fresh, unopened bottle of sodium nitrite. Test for nitrite presence with starch-iodide paper. | |
| Product is a Tarry Mess | Coupling reaction was performed under incorrect pH conditions or temperature rose too quickly. | Ensure both solutions are adequately cooled before mixing. Add the diazonium salt solution slowly to dissipate heat. |
| Final Product Color is Weak | Incomplete reaction or significant side product formation. | Allow for longer stirring times during coupling. Check the purity of the starting aniline. |
References
The Strategic Utility of 4-Amino-N,N-dimethyl-3-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block at the Frontier of Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 4-Amino-N,N-dimethyl-3-nitroaniline, a substituted nitroaniline, has emerged as a compound of significant interest. While its direct biological activity is not extensively characterized in public-domain literature, its true value lies in its versatile chemical architecture, making it an attractive scaffold and intermediate for the synthesis of complex bioactive molecules.[1]
Commercially available and notably categorized as a "Protein Degrader Building Block," this compound is poised for application in cutting-edge therapeutic modalities, particularly in the realm of targeted protein degradation.[2] This guide provides a comprehensive overview of the potential applications of this compound, complete with detailed, albeit illustrative, protocols to underscore its utility in a research and drug development setting. Although specific, named bioactive compounds synthesized directly from this starting material are not yet prevalent in peer-reviewed literature, the principles and methodologies outlined herein are grounded in established medicinal chemistry strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16293-12-2 | [3][4] |
| Molecular Formula | C₈H₁₁N₃O₂ | [3][4] |
| Molecular Weight | 181.19 g/mol | [3][4] |
| IUPAC Name | 4-(dimethylamino)-2-nitroaniline | [3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [2] |
Application Notes: Hypothetical and Potential Uses in Medicinal Chemistry
The unique arrangement of functional groups on the this compound scaffold—a primary aromatic amine, a tertiary aromatic amine, and a nitro group—offers multiple avenues for chemical elaboration.
As a Foundational Component for PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is crucial for the efficacy of the PROTAC.
The structure of this compound makes it an excellent starting point for the synthesis of a versatile linker. The primary amino group can be readily functionalized, for instance, through acylation, to introduce a point of attachment for either the E3 ligase ligand or the target protein binder. The nitro group can be subsequently reduced to another amino group, providing a second site for conjugation.
Illustrative Workflow for PROTAC Linker Synthesis
Caption: Hypothetical workflow for the synthesis of a PROTAC using a linker derived from this compound.
As a Scaffold for the Development of Kinase Inhibitors
The substituted aniline core is a common feature in many approved kinase inhibitors. The amino groups can serve as hydrogen bond donors or acceptors, interacting with the hinge region of the kinase active site. The aromatic ring provides a platform for the introduction of various substituents to occupy different pockets of the ATP-binding site, thereby modulating potency and selectivity.
This compound can be envisioned as a starting point for a kinase inhibitor library. For instance, the primary amino group could be derivatized to form a pyrimidine or a similar heterocyclic system, a common motif in many kinase inhibitors.
Illustrative Synthetic Scheme for a Kinase Inhibitor Scaffold
Caption: Hypothetical synthetic route to a kinase inhibitor scaffold from this compound.
Generalized Experimental Protocols
The following protocols are illustrative and should be adapted and optimized based on the specific target molecule and reaction scale.
Protocol 1: General Procedure for the Acylation of the Primary Amino Group
Rationale: This procedure functionalizes the more reactive primary amino group, leaving the nitro and tertiary amino groups intact for subsequent transformations. This is a crucial first step in building a linker or adding a key pharmacophoric element.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid
-
Aprotic solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen aprotic solvent.
-
Add the base (1.1 - 1.5 eq).
-
If using an acyl chloride: Cool the solution to 0 °C and add the acyl chloride (1.05 eq) dropwise.
-
If using a carboxylic acid: Add the carboxylic acid (1.05 eq) and the coupling agent(s) (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for the Reduction of the Nitro Group
Rationale: The reduction of the nitro group to a primary amine unmasks a new reactive site, creating a diamino scaffold. This is particularly useful for synthesizing linkers or for introducing a second point of diversity in a small molecule library.
Materials:
-
Nitro-substituted derivative of this compound
-
Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)
-
Solvent (e.g., Ethanol, Ethyl acetate, Acetic acid)
-
Acid (e.g., Hydrochloric acid, Ammonium chloride) for metal-based reductions
-
Base (e.g., Sodium bicarbonate, Sodium hydroxide) for workup
-
Diatomaceous earth (e.g., Celite®) for filtration
Procedure (using Iron powder):
-
Suspend the nitro-compound (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water (or another suitable solvent system).
-
Add a catalytic amount of acid (e.g., ammonium chloride or acetic acid).
-
Heat the mixture to reflux and stir vigorously for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, perform an aqueous workup by dissolving the residue in an organic solvent, washing with water and brine, drying, and concentrating.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its commercial availability and designation as a precursor for protein degraders signal its potential in the development of next-generation therapeutics. While this guide has presented hypothetical applications and generalized protocols, the underlying chemical principles are robust. It is anticipated that as research into targeted protein degradation and novel kinase inhibitors continues to expand, the utility of strategically functionalized scaffolds like this compound will become increasingly evident in the scientific literature. Researchers are encouraged to explore the synthetic possibilities offered by this versatile molecule in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 16293-12-2 | FA149805 [biosynth.com]
Application Notes and Protocols: Derivatization of 4-Amino-N,N-dimethyl-3-nitroaniline for Advanced Proteomic Analysis
Introduction: Unlocking New Capabilities in Quantitative Proteomics
In the dynamic field of proteomics, the quest for more sensitive, specific, and multiplexed quantification of proteins is perpetual. Chemical derivatization of peptides prior to mass spectrometry (MS) analysis is a cornerstone strategy to enhance analytical performance. This application note introduces a novel, bifunctional derivatization strategy for 4-Amino-N,N-dimethyl-3-nitroaniline, a unique chemical entity with latent reactive potential. This guide is designed for researchers, scientists, and drug development professionals seeking to expand their toolkit for complex proteomic analyses.
The core innovation presented here is a two-pronged approach. First, we will detail a straightforward, single-derivatization protocol targeting the primary aromatic amine of this compound. This initial modification can be leveraged to introduce a reporter group for quantitative proteomics or to improve the compound's chromatographic and ionization properties.
Second, and more significantly, we will unveil a sequential, two-step derivatization workflow. This advanced protocol first modifies the primary amine and is then followed by the chemoselective reduction of the nitro group to a second primary amine. This newly formed amine provides an orthogonal site for the introduction of a second functional moiety, such as an affinity tag for enrichment (e.g., biotin) or a second reporter ion for ratiometric measurements. This bifunctional approach transforms this compound into a versatile chemical probe, enabling more sophisticated experimental designs in proteomics.
The protocols and methodologies detailed herein are grounded in established chemical principles and are designed to be robust and reproducible. By explaining the causality behind each experimental choice, we aim to empower researchers to not only follow these protocols but also to adapt and innovate upon them for their specific research needs.
Chemical Properties of this compound
A thorough understanding of the starting material is critical for successful derivatization. The key chemical features of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O₂ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| CAS Number | 16293-12-2 | [1] |
| Melting Point | 112-122 °C | [2] |
| Appearance | Black crystalline powder | [2] |
| Key Functional Groups | Primary aromatic amine, Tertiary amine, Nitro group |
The presence of a primary aromatic amine allows for facile derivatization with amine-reactive reagents. The nitro group, being strongly electron-withdrawing, can influence the reactivity of the aromatic ring and the primary amine. The tertiary amine group is generally non-reactive under the conditions used for primary amine derivatization.
Part 1: Single-Step Derivatization of the Primary Amine
This section details two robust methods for the single-step derivatization of the primary amine of this compound. The choice of derivatizing agent will depend on the desired downstream application.
Method 1: Acylation with N-Hydroxysuccinimide (NHS) Esters
NHS esters are widely used for the acylation of primary amines to form stable amide bonds.[3] This reaction is efficient and proceeds under mild conditions.
Causality of Experimental Choices:
-
pH: The reaction is performed at a slightly basic pH (8.0-9.0) to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.[4][5]
-
Solvent: A mixture of an aqueous buffer and a water-miscible organic solvent (e.g., DMSO or DMF) is often used to dissolve both the polar peptide and the often hydrophobic NHS ester.[4]
-
Temperature: The reaction is typically carried out at room temperature to balance reaction rate and reagent stability.
Experimental Protocol: NHS Ester Acylation
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a 10-fold molar excess of the desired NHS ester in anhydrous DMSO immediately before use.
-
Prepare a 100 mM sodium bicarbonate buffer, pH 8.5.
-
-
Derivatization Reaction:
-
To 1 volume of the this compound solution, add 9 volumes of the sodium bicarbonate buffer.
-
Add the NHS ester solution to the reaction mixture. The final concentration of the organic solvent should not exceed 10-20% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching and Cleanup:
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl or hydroxylamine to consume any unreacted NHS ester.
-
The derivatized product can be purified from excess reagents using reversed-phase solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).
-
Method 2: Thiourea Formation with Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea linkages. Phenyl isothiocyanate (PITC) and its derivatives are commonly used for this purpose.[2]
Causality of Experimental Choices:
-
pH: Similar to NHS esters, a basic pH is required to deprotonate the primary amine.
-
Solvent: A mixture of aqueous buffer and an organic solvent is typically used.
-
Temperature: The reaction can be performed at room temperature, although gentle heating may be required for less reactive anilines.[6]
Experimental Protocol: Isothiocyanate Derivatization
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in a 1:1 (v/v) mixture of acetonitrile and water.
-
Prepare a 10-fold molar excess of the desired isothiocyanate reagent in acetonitrile.
-
Prepare a coupling buffer of 1 M triethylammonium bicarbonate, pH 9.0.
-
-
Derivatization Reaction:
-
Mix equal volumes of the this compound solution and the coupling buffer.
-
Add the isothiocyanate solution to the reaction mixture.
-
Incubate the reaction for 1 hour at 37°C with gentle mixing.
-
-
Cleanup:
-
Remove excess reagents and byproducts by lyophilization followed by reconstitution in a suitable solvent for SPE or HPLC purification.
-
Part 2: Sequential Two-Step Derivatization for Bifunctional Probes
This advanced protocol unlocks the full potential of this compound by creating a bifunctional chemical probe. The workflow involves the initial derivatization of the primary amine, followed by the reduction of the nitro group and subsequent derivatization of the newly formed amine.
Caption: Workflow for the two-step derivatization of this compound.
Step 1: Derivatization of the Primary Amine
Follow either Method 1 (NHS Ester Acylation) or Method 2 (Isothiocyanate Derivatization) as described in Part 1. It is crucial to purify the intermediate product after this step to remove any unreacted derivatization reagent that could react with the newly formed amine in the subsequent step.
Step 2: Chemoselective Reduction of the Nitro Group
The selective reduction of an aromatic nitro group in the presence of other functional groups is a well-established transformation in organic synthesis.
Causality of Experimental Choices:
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄) is a mild and effective reagent for the reduction of aromatic nitro groups to amines in aqueous solutions. Other reagents like tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation can also be employed, but sodium dithionite offers good chemoselectivity and is compatible with aqueous buffers used in proteomics.[7]
-
Reaction Conditions: The reduction is typically carried out at room temperature or with gentle heating in a buffered aqueous solution.
Experimental Protocol: Nitro Group Reduction
-
Reagent Preparation:
-
Dissolve the purified, amine-derivatized nitroaniline intermediate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
Prepare a fresh solution of sodium dithionite (e.g., 1 M in water).
-
-
Reduction Reaction:
-
Add a 10- to 20-fold molar excess of the sodium dithionite solution to the solution of the derivatized nitroaniline.
-
Incubate the reaction for 1-2 hours at room temperature, or at 37°C to expedite the reaction. Monitor the reaction progress by LC-MS if possible.
-
-
Cleanup:
-
The resulting diamine product should be immediately used in the next derivatization step or can be purified by reversed-phase HPLC. It is important to note that aromatic diamines can be susceptible to oxidation, so prompt use is recommended.
-
Step 3: Orthogonal Derivatization of the Newly Formed Amine
The newly generated primary amine can now be derivatized with a second reagent. The choice of this reagent will depend on the intended application. For example, an NHS ester of biotin can be used to introduce an affinity tag for enrichment of labeled peptides.
Experimental Protocol: Second Derivatization
Follow the protocol for NHS Ester Acylation (Method 1 in Part 1), using the purified diamine intermediate as the starting material.
Application in a Proteomics Workflow
The derivatized this compound, either as a singly or doubly modified tag, can be incorporated into a standard bottom-up proteomics workflow.
Caption: General proteomics workflow incorporating the derivatized tag.
Detailed Workflow Steps:
-
Protein Extraction and Digestion: Extract proteins from cells or tissues using standard protocols. Reduce disulfide bonds, alkylate cysteine residues, and digest the proteins into peptides using an enzyme such as trypsin.[8]
-
Peptide Derivatization: Label the resulting peptides with the synthesized this compound-based tag using the protocols described above.
-
Affinity Enrichment (for Bifunctional Probe): If the bifunctional probe with an affinity tag (e.g., biotin) was used, enrich the labeled peptides using streptavidin-coated beads. This step is crucial for reducing sample complexity and increasing the detection sensitivity of the labeled peptides.
-
LC-MS/MS Analysis: Analyze the labeled (and enriched) peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The chromatographic separation will be influenced by the properties of the attached tag. The mass spectrometer will be programmed to select and fragment the labeled peptides.
-
Data Analysis: The resulting MS/MS spectra will be searched against a protein database to identify the peptides. The reporter ions generated from the tag during fragmentation will be used for relative quantification of the peptides between different samples.
Anticipated Results and Data Interpretation
The derivatization of peptides with the this compound-based tag is expected to yield several analytical advantages:
-
Improved Ionization Efficiency: The introduction of a tertiary amine in the tag can enhance the proton affinity of the labeled peptides, leading to improved signal intensity in positive-ion electrospray ionization.
-
Reporter Ion Generation: If the tag is designed with a cleavable linker and a reporter group, the fragmentation of the tag in the mass spectrometer will produce reporter ions in the low mass region of the MS/MS spectrum, allowing for relative quantification.
-
Multiplexing Capabilities: By synthesizing isotopically labeled versions of the derivatization reagent, multiple samples can be pooled and analyzed in a single LC-MS/MS run, increasing throughput and reducing experimental variation.
Example Tandem Mass Spectrum:
Upon fragmentation in the mass spectrometer, a peptide labeled with the derivatized tag is expected to produce a series of b- and y-ions corresponding to the peptide backbone fragmentation, as well as a prominent reporter ion from the tag itself. The mass of this reporter ion will be specific to the structure of the derivatizing agent used.
Conclusion and Future Perspectives
The derivatization of this compound presents a versatile and powerful strategy for advanced proteomics. The single-step derivatization offers a straightforward method to enhance the analytical properties of peptides, while the novel two-step approach opens the door to the creation of bifunctional probes for more complex experimental designs, such as targeted enrichment followed by quantification.
The protocols provided in this application note are intended as a robust starting point. Researchers are encouraged to optimize the reaction conditions for their specific applications and to explore the vast possibilities that this versatile chemical scaffold offers. Future work could involve the synthesis of a library of isotopically labeled derivatization reagents based on this core structure to enable higher-plex multiplexing, or the development of novel bifunctional probes with different functionalities for a wider range of applications in chemical biology and drug discovery.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 3. ukisotope.com [ukisotope.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory-Scale Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline: An Application Note and Protocol
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline derivative with potential applications in chemical synthesis, serving as a building block for more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring both an amino and a nitro group on the benzene ring, makes it a versatile intermediate for a variety of chemical transformations. This document provides a detailed, research-grade protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthetic route is a two-step process commencing with the preparation of the precursor, N,N-dimethyl-p-phenylenediamine, followed by a regioselective nitration.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically designed as a two-step process to ensure a high yield and purity of the final product.
Step 1: Synthesis of N,N-dimethyl-p-phenylenediamine
The initial step involves the synthesis of the key intermediate, N,N-dimethyl-p-phenylenediamine. This is achieved through the reduction of N,N-dimethyl-4-nitroaniline. Catalytic hydrogenation using Raney nickel is an efficient and scalable method for this transformation.[1]
Step 2: Regioselective Nitration
The second and final step is the regioselective nitration of N,N-dimethyl-p-phenylenediamine to yield this compound. The directing effects of the amino and dimethylamino groups on the aromatic ring guide the incoming nitro group to the desired position. Careful control of the reaction conditions, including temperature and the nitrating agent, is crucial for achieving the desired product and minimizing the formation of isomers. A mixture of sulfuric acid and fuming nitric acid is a potent nitrating agent suitable for this transformation.[2]
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids and nitro compounds are hazardous and should be handled with extreme care.
Part 1: Synthesis of N,N-dimethyl-p-phenylenediamine
Materials:
-
N,N-dimethyl-4-nitroaniline
-
Raney nickel (50% slurry in water)
-
Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure reactor
Procedure:
-
In a high-pressure stainless-steel reactor, combine N,N-dimethyl-4-nitroaniline (e.g., 50.0 g, 0.30 mol) and ethanol (250 mL).[1]
-
Carefully add Raney nickel (5.0 g) to the mixture.
-
Seal the reactor and flush it twice with nitrogen gas, followed by a flush with hydrogen gas.[1]
-
Pressurize the reactor with hydrogen gas to 5 kg/cm ² and heat to 45°C with stirring.[1]
-
Maintain these conditions for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.
-
The resulting filtrate containing N,N-dimethyl-p-phenylenediamine can be used directly in the next step or concentrated under reduced pressure to obtain the crude product.
Part 2: Synthesis of this compound
Materials:
-
N,N-dimethyl-p-phenylenediamine (from Part 1)
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Methylene Chloride
-
Sodium Bicarbonate solution (saturated)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 150 mL).
-
Cool the sulfuric acid to 0-5°C in an ice-salt bath.
-
Slowly add the crude N,N-dimethyl-p-phenylenediamine from Part 1 to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (e.g., 16 mL) to concentrated sulfuric acid (e.g., 15 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of N,N-dimethyl-p-phenylenediamine sulfate over a period of 1-2 hours, maintaining the reaction temperature between 0-5°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 500 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate will form.
-
Extract the product with methylene chloride (3 x 100 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[3]
Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the arrangement of protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amino (N-H stretching), nitro (N-O stretching), and aromatic (C-H and C=C stretching) functional groups.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (181.19 g/mol ).[4][5][6]
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthesis Step |
| N,N-dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | Reduction |
| This compound | C₈H₁₁N₃O₂ | 181.19 | Nitration |
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. US3654363A - Process of mono- and di-nitrating p-phenylene diamine compounds - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 5. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
Application Notes and Protocols for 4-Amino-N,N-dimethyl-3-nitroaniline in Material Science
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline is an aromatic diamine characterized by the presence of a nitro group and a dimethylamino group. This unique substitution pattern imparts specific electronic and steric properties to the molecule, making it a promising candidate for various applications in material science. The electron-withdrawing nature of the nitro group and the electron-donating capacity of the amino and dimethylamino groups create a "push-pull" system, which is often associated with nonlinear optical (NLO) properties. Furthermore, the presence of two reactive amine functionalities allows it to be used as a monomer in the synthesis of high-performance polymers such as polyamides and polyimides.
This document provides a comprehensive overview of the potential applications of this compound in material science, with a focus on its use in the synthesis of high-performance polymers and the fabrication of nonlinear optical materials. Detailed, field-proven insights and adaptable experimental protocols are provided to guide researchers in exploring the potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 181.19 g/mol | [1][2][3] |
| Appearance | Not specified, likely a crystalline solid | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) | |
| CAS Number | 16293-12-2 | [1][2][3] |
Part 1: High-Performance Polymers
The bifunctional nature of this compound, owing to its two primary amino groups, makes it a suitable monomer for polycondensation reactions. The incorporation of the nitro and dimethylamino groups into the polymer backbone can significantly influence the final properties of the material, such as thermal stability, solubility, and optical characteristics.
Application Note 1: Synthesis of Novel Polyamides
Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength.[4] The introduction of this compound as a diamine monomer can lead to polyamides with modified properties. The bulky dimethylamino group and the polar nitro group may disrupt chain packing, potentially leading to improved solubility in organic solvents, a common challenge in the processing of aromatic polyamides.
Causality Behind Experimental Choices: The direct polycondensation reaction is a robust and widely used method for synthesizing aromatic polyamides. The use of triphenyl phosphite and pyridine as condensing agents in the presence of calcium chloride and N-methyl-2-pyrrolidone (NMP) facilitates the formation of the amide bond under relatively mild conditions.
This protocol describes a general procedure for the synthesis of polyamides using this compound and a diacid chloride.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl₂), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas (inert atmosphere)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound and an equimolar amount of the chosen aromatic diacid chloride in anhydrous NMP.
-
Add anhydrous calcium chloride to the reaction mixture. The amount of CaCl₂ can be optimized to improve the solubility of the resulting polyamide.
-
Under a continuous nitrogen purge, add triphenyl phosphite and pyridine to the solution.
-
Heat the reaction mixture to a temperature between 100-120 °C and maintain for 4-6 hours with constant stirring. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyamide by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous precipitate by filtration, wash thoroughly with hot water and methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization:
-
Inherent Viscosity: Determine the polymer's molecular weight by measuring the inherent viscosity of a dilute solution in a suitable solvent (e.g., DMAc) at a specific concentration and temperature.
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying the characteristic C=O stretching and N-H bending vibrations.
-
Thermal Analysis (TGA/DSC): Evaluate the thermal stability and glass transition temperature of the synthesized polyamide.
Part 2: Nonlinear Optical (NLO) Materials
Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics.[5] The "push-pull" electronic structure of this compound, with its electron-donating amino groups and electron-withdrawing nitro group, suggests its potential as a chromophore for NLO applications.[6]
Application Note 2: Guest-Host NLO Polymer Films
A common approach to fabricating NLO materials is to incorporate NLO-active chromophores into a polymer matrix. This "guest-host" system allows for the alignment of the chromophores through a process called poling, which is necessary to achieve a non-centrosymmetric arrangement required for second-order NLO effects.
Causality Behind Experimental Choices: Poly(methyl methacrylate) (PMMA) is a widely used host polymer due to its excellent optical transparency and good processability. Doping the this compound into the PMMA matrix allows for the creation of a film with potential NLO properties after poling.
This protocol outlines the fabrication of NLO-active polymer films by doping this compound into a PMMA matrix.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Solvent (e.g., chloroform, tetrahydrofuran)
-
Indium tin oxide (ITO) coated glass slides
-
Corona poling setup or contact poling setup
Procedure:
-
Solution Preparation: Prepare a solution of PMMA in a suitable solvent. Add a specific weight percentage of this compound to the PMMA solution and stir until a homogeneous mixture is obtained.
-
Film Casting: Filter the solution to remove any particulate matter. Cast the solution onto a clean ITO-coated glass slide using a spin coater or by doctor blading to achieve a uniform film thickness.
-
Drying: Dry the film in a vacuum oven at a temperature below the boiling point of the solvent to remove any residual solvent.
-
Poling:
-
Place the film in a poling setup.
-
Heat the film to a temperature near the glass transition temperature (Tg) of the host polymer (PMMA).
-
Apply a high DC electric field across the film. This will align the dipole moments of the this compound molecules.
-
While the electric field is still applied, cool the film down to room temperature. This will "freeze" the alignment of the chromophores.
-
Turn off the electric field.
-
Characterization:
-
UV-Vis Spectroscopy: To determine the absorption spectrum of the film and ensure transparency in the desired wavelength range.
-
Second Harmonic Generation (SHG): To measure the second-order NLO coefficient (d₃₃) of the poled film using a Maker fringe setup. This is a direct measure of the material's NLO activity.
Visualization of Experimental Workflow
Diagram 1: Synthesis of Polyamides
Caption: Workflow for the synthesis of polyamides using this compound.
Diagram 2: Fabrication of NLO Films
Caption: Workflow for the fabrication of guest-host nonlinear optical polymer films.
Conclusion
This compound represents a versatile building block for the development of advanced materials. Its unique molecular structure offers the potential for creating high-performance polymers with tailored properties and for fabricating novel nonlinear optical materials. The protocols and application notes provided herein offer a solid foundation for researchers to explore and unlock the full potential of this intriguing compound in various fields of material science. The successful synthesis and characterization of new materials based on this molecule will depend on careful optimization of the reaction conditions and processing parameters.
References
- 1. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. Organic Non-Linear Optical (NLO) Materials | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Amino-N,N-dimethyl-3-nitroaniline as a Versatile Building Block for Novel Protein Degraders
Abstract
Targeted protein degradation (TPD) has emerged as a paradigm-shifting therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional occupancy-based inhibitors.[1][2] At the heart of this strategy are heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ubiquitin ligase ligand, and a connecting linker, allows for systematic chemical exploration to optimize degradation efficacy.[5] This guide presents 4-amino-N,N-dimethyl-3-nitroaniline as a novel and versatile building block for the synthesis of PROTAC libraries. We provide a comprehensive overview of its synthetic utility, detailed protocols for its incorporation into a PROTAC scaffold, and robust methodologies for the characterization and validation of the resulting protein degraders.
Introduction: The Rationale for Novel Building Blocks in TPD
The chemical space for PROTACs is vast, with the linker component, in particular, playing a critical role in defining the efficacy, selectivity, and pharmacokinetic properties of the final degrader molecule.[6] The discovery of new chemical building blocks that can be readily and systematically incorporated into PROTAC scaffolds is therefore of paramount importance for accelerating drug discovery efforts in this field.[7]
This compound (Figure 1) presents a unique chemical scaffold with multiple functional handles that can be strategically manipulated. Its key features include:
-
A primary aromatic amine: A versatile functional group for amide bond formation, a common strategy for linker attachment.[1]
-
A nitro group: This electron-withdrawing group can be readily reduced to a second primary amine, creating a diaminoaromatic core. This transformation opens up possibilities for differential functionalization and the introduction of diverse linker architectures.
-
A tertiary dimethylamino group: This group can influence the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability.
This application note will detail a strategic approach to leverage these functionalities, transforming this compound into a valuable component for the modular synthesis of novel protein degraders.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Melting Point |
| This compound | 16293-12-2 | C₈H₁₁N₃O₂ | 181.19 g/mol | 112-122 °C |
| Table 1: Physicochemical Properties of this compound. Data sourced from PubChem CID 2733452.[8] |
Synthetic Strategy and Protocols
The overarching synthetic strategy involves a three-stage process: (1) functionalization of the this compound core, (2) conjugation to a linker, and (3) final assembly of the PROTAC molecule.
Figure 1: Proposed synthetic workflow for incorporating this compound into a PROTAC.
Protocol: Reduction of the Nitro Group
This protocol describes the conversion of the nitroaniline to the corresponding phenylenediamine, which is a key step in creating a bifunctional core for linker attachment.
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Evacuate the flask and backfill with H₂ gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under an H₂ atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to yield the crude N¹,N¹-dimethyl-3-aminobenzene-1,4-diamine. This product is often used in the next step without further purification.
Protocol: Orthogonal Protection of the Diamine
To selectively functionalize one of the newly formed primary amines, an orthogonal protection strategy is essential.[9] This protocol utilizes tert-butyloxycarbonyl (Boc) group for protection.
Materials:
-
Crude product from section 2.1
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the crude diamine (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq).
-
Slowly add a solution of Boc₂O (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction for the formation of the mono-protected product by LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to isolate the mono-Boc protected diamine.
Protocol: Amide Coupling for Linker Attachment
This protocol describes the coupling of the mono-protected diamine to a linker possessing a terminal carboxylic acid. This is a common and robust method for constructing the PROTAC backbone.[10]
Materials:
-
Mono-Boc protected diamine from section 2.2
-
Linker with a terminal carboxylic acid (e.g., a PEG linker)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the linker (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the mono-Boc protected diamine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash chromatography to obtain the Boc-protected core-linker conjugate.
Characterization and Validation of the Final PROTAC
Following the final deprotection and coupling steps to attach the POI and E3 ligase ligands, a comprehensive characterization of the final PROTAC molecule is crucial.
Physicochemical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure of the final PROTAC.[11][12][13][14][15]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized molecule.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which should ideally be >95% for biological assays.
Biological Characterization: A Step-by-Step Approach
The biological validation of a novel PROTAC follows a logical progression from demonstrating target engagement to confirming cellular protein degradation.
Figure 2: Hierarchical workflow for the biological validation of a novel PROTAC.
The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for successful protein degradation.[9] The NanoBRET™ assay is a powerful live-cell method to monitor this interaction in real-time.[1][6][16][17]
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-POI and HaloTag®-E3 Ligase fusions
-
NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC compound and vehicle control (DMSO)
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 Ligase expression vectors.
-
Cell Plating: Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
Ligand and Substrate Addition: Prepare a mixture of the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM®. Add this to the cells.
-
Compound Treatment: Add serial dilutions of the PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a plate reader equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio. A dose-dependent increase in the ratio indicates PROTAC-induced ternary complex formation.[18]
This assay provides direct evidence that the PROTAC can facilitate the ubiquitination of the POI by the recruited E3 ligase in a reconstituted system.[10][19][20]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.
-
Add PROTAC and POI: Add the PROTAC (at various concentrations) and the recombinant POI to the reaction mixture. Include a "no PROTAC" control.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody specific for the POI. The appearance of higher molecular weight bands or a "smear" above the unmodified POI band indicates polyubiquitination.[10]
The definitive measure of a PROTAC's efficacy is the reduction of the target protein levels within a cellular context. Western blotting is the gold-standard method for this analysis.[3][21][22][23][24]
Materials:
-
Relevant cell line expressing the POI
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| Parameter | Description | Typical Assay |
| Binding Affinity (K D) | Strength of interaction between PROTAC and POI/E3 ligase. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[25][26][27][28][29] |
| Ternary Complex Formation | Ability of the PROTAC to bridge the POI and E3 ligase. | NanoBRET™, SPR, ITC[16][17][25][30][31][32][33] |
| Ubiquitination | Transfer of ubiquitin to the POI. | In Vitro Ubiquitination Assays followed by Western Blot[10][19][20] |
| Degradation (DC₅₀/Dₘₐₓ) | Concentration and extent of POI reduction in cells. | Western Blot, In-Cell ELISA[21] |
| Metabolic Stability | Half-life of the PROTAC in biological matrices. | LC-MS/MS analysis of in vitro metabolism assays (e.g., liver microsomes, hepatocytes)[8][34][35][36] |
| Table 2: Key Parameters for PROTAC Characterization and Associated Assays. |
Conclusion
This compound is a readily available and synthetically tractable starting material that offers a strategic entry point for the creation of diverse PROTAC libraries. The ability to unmask a second amine via nitro reduction provides a key advantage for creating novel linker architectures. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological validation of PROTACs derived from this building block. By employing these methodologies, researchers in drug discovery can accelerate the development of the next generation of targeted protein degraders.
References
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]
- 2. bosterbio.com [bosterbio.com]
- 3. biocompare.com [biocompare.com]
- 4. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sciex.com [sciex.com]
- 8. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | NMR Methods for Structural Characterization of Protein-Protein Complexes [frontiersin.org]
- 11. NMR Methods for Structural Characterization of Protein-Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Methods for Structural Characterization of Protein-Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] NMR Methods for Structural Characterization of Protein-Protein Complexes | Semantic Scholar [semanticscholar.org]
- 15. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lifesensors.com [lifesensors.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Western Blot Protocol Biovalley [biovalley.fr]
- 23. bio-rad.com [bio-rad.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. o2hdiscovery.co [o2hdiscovery.co]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. charnwooddiscovery.com [charnwooddiscovery.com]
- 29. tandfonline.com [tandfonline.com]
- 30. biorxiv.org [biorxiv.org]
- 31. aragen.com [aragen.com]
- 32. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 35. pubs.acs.org [pubs.acs.org]
- 36. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline
Welcome to the technical support guide for the synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline (CAS 16293-12-2).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. The guidance is structured to address specific issues, explaining the underlying chemical principles to empower researchers in optimizing their synthetic protocols.
Section 1: Understanding the Synthesis and Common Pitfalls
The synthesis of this compound most commonly proceeds via the nitration of N,N-dimethyl-p-phenylenediamine or a related N,N-dimethylaniline derivative. While seemingly straightforward, this electrophilic aromatic substitution is sensitive to reaction conditions, often leading to a mixture of undesired side products. Understanding the factors that control regioselectivity and the extent of nitration is paramount to achieving a high yield of the desired product.
FAQ 1: My reaction is producing a significant amount of a meta-isomer, N,N-dimethyl-3-nitroaniline. Why is this happening and how can I prevent it?
Answer:
This is a classic problem in the nitration of aromatic amines. The dimethylamino group (-NMe₂) is an activating, ortho-, para-directing group under neutral or basic conditions. However, nitration is typically carried out in strong acidic media (e.g., a mixture of nitric and sulfuric acid).[3][4] In these conditions, the lone pair on the nitrogen of the dimethylamino group is protonated, forming the anilinium ion (-N⁺HMe₂).
This protonated group is strongly deactivating and meta-directing due to its electron-withdrawing inductive effect.[5] This change in directing effect is the primary cause for the formation of the undesired meta-isomer.[5]
Troubleshooting and Prevention:
-
Protecting Group Strategy: The most effective way to circumvent this issue is to protect the amino group before nitration. Acylation of the starting N,N-dimethylaniline with acetic anhydride forms an amide. The resulting acetanilide is still an ortho-, para-directing group, but the amide nitrogen is much less basic and will not be protonated by the nitrating mixture.[3] After nitration, the acetyl group can be removed by hydrolysis to yield the desired product.
-
Milder Nitrating Agents: While less common, exploring milder nitrating agents that do not require strongly acidic conditions can also be a viable strategy.
FAQ 2: I am observing di-nitrated and other polysubstituted products in my crude mixture. What is causing this over-nitration?
Answer:
The formation of di- and poly-nitrated products is a common issue when the reaction conditions are too harsh or not carefully controlled. The activating nature of the dimethylamino group makes the aromatic ring highly susceptible to electrophilic attack.
Troubleshooting and Prevention:
-
Strict Temperature Control: Nitration reactions are exothermic.[6] It is crucial to maintain a low reaction temperature, typically between 0-10 °C, to control the reaction rate and prevent over-nitration. Use of an ice bath or a cryocooler is highly recommended.
-
Stoichiometry of Nitrating Agent: Carefully control the stoichiometry of the nitric acid. Using a significant excess of the nitrating agent will inevitably lead to multiple nitrations. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.
-
Rate of Addition: Add the nitrating agent dropwise to the solution of the aniline derivative. This slow addition helps to dissipate the heat generated and maintain a low concentration of the nitronium ion (NO₂⁺) at any given time, thus favoring mono-nitration.[4]
Section 2: Side Product Identification and Mitigation
A key aspect of troubleshooting is the ability to identify potential side products and understand their formation mechanisms.
Common Side Products and Their Characteristics
| Side Product | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Isomeric Impurity | N,N-Dimethyl-3-nitroaniline | 619-31-8 | C₈H₁₀N₂O₂ | 166.18 | Orange Crystals |
| Isomeric Impurity | N,N-Dimethyl-4-nitroaniline | 100-23-2 | C₈H₁₀N₂O₂ | 166.18 | Yellow Crystals[7] |
| Oxidation Product | N,N-Dimethyl-4-nitrosoaniline | 138-89-6 | C₈H₁₀N₂O | 150.18 | - |
| Starting Material | 4-Chloro-N,N-dimethyl-3-nitroaniline | 50817-44-2 | C₈H₉ClN₂O₂ | 200.62 | - |
| Starting Material | 4-Chloro-3-nitroaniline | 635-22-3 | C₆H₅ClN₂O₂ | 172.57 | - |
Data sourced from PubChem and other chemical suppliers.[8][9][10][11][12]
Reaction Pathway and Side Product Formation
The following diagram illustrates the desired reaction pathway and the formation of common side products during the nitration of N,N-dimethylaniline.
References
- 1. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. byjus.com [byjus.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 9. N-(4-chloro-3-nitrophenyl)-N,N-dimethylamine | C8H9ClN2O2 | CID 22013786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Dimethyl-4-nitrosoaniline for synthesis 138-89-6 [sigmaaldrich.com]
- 11. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Amino-N,N-dimethyl-3-nitroaniline
Introduction
4-Amino-N,N-dimethyl-3-nitroaniline is a substituted nitroaniline derivative with applications in chemical synthesis, particularly as a building block in the development of dyes and pharmaceutical intermediates.[1][2][3] The purity of this compound is paramount, as contaminants can lead to undesirable side reactions, lower yields, and complications in downstream applications. Crude this compound obtained from synthesis often contains a mixture of impurities, including unreacted starting materials, isomeric byproducts (a common issue in the nitration of aromatic compounds), and other reaction adducts.[4][5]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for purifying crude this compound. It is structured in a question-and-answer format to directly address common challenges, supplemented with detailed protocols and expert insights to ensure you achieve the desired purity for your critical applications.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Recrystallization Issues
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A: Oiling out occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[6] This is typically caused by one of two issues:
-
High Concentration of Impurities: Impurities can significantly depress the melting point of your compound, causing it to separate as a molten liquid at a temperature where it is no longer soluble.
-
Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice and will crash out as a disordered, supercooled liquid.[7]
Causality & Solution: To resolve this, you should reheat the solution until the oil has completely redissolved. Add a small amount of additional hot solvent (the "soluble solvent" in a mixed solvent system) to slightly decrease the saturation.[7] Then, allow the solution to cool much more slowly. Insulating the flask by placing it in a beaker of warm water and letting it cool with the water can promote slow, controlled crystal growth. If impurities are the suspected cause, an initial purification step like an acid-base extraction or a preliminary pass through a silica plug may be necessary before attempting recrystallization.
Q: I've cooled my solution, even in an ice bath, but no crystals are forming. What should I do?
A: This is a classic case of a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[8]
Causality & Solution: Crystallization requires a nucleation site to begin. You can induce crystallization using one of these methods:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic imperfections on the glass provide a surface for the first crystals to form.[8]
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" crystal acts as a template for further crystal growth.[8]
-
Solvent Evaporation: If you suspect too much solvent was added, you can gently heat the solution to boil off a small amount of solvent, thereby increasing the concentration to a point where spontaneous crystallization can occur upon cooling.[8]
Q: My product is still colored after one recrystallization. Should I just repeat the process?
A: While repeating the recrystallization can improve purity, if the color is due to highly polar, colored impurities, they may co-precipitate with your product.
Causality & Solution: For colored impurities, the use of decolorizing carbon (charcoal) is often effective. After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount (typically 1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.[9] Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize. Crucially, do not add too much carbon , as it can also adsorb your desired product, leading to a significant loss of yield.[7][9]
Q: My percent recovery from recrystallization is very low. How can I improve it?
A: Low recovery is a common issue and can stem from several factors.[8]
Causality & Solution:
-
Using Too Much Solvent: The most common error is adding too much solvent to dissolve the crude solid. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Always use the minimum amount of boiling solvent necessary.[8]
-
Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), you will lose product. To prevent this, use a slight excess of hot solvent and pre-heat your filtration funnel.[6]
-
Incomplete Cooling: Ensure you have cooled the solution sufficiently, typically in an ice-water bath, to minimize the solubility of your compound in the solvent.[6]
-
Washing with Room Temperature Solvent: When washing the filtered crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your purified product.[8]
Chromatography Issues
Q: My compound is streaking badly on a silica gel column. How can I get sharp bands?
A: This is a tell-tale sign of a strong interaction between your basic amine compound and the acidic silanol groups on the surface of the silica gel.[10][11] This acid-base interaction prevents the compound from eluting cleanly.
Causality & Solution: To mitigate this, you must neutralize the acidic sites on the silica. The most common method is to add a small amount of a competing amine to your mobile phase.
-
Add Triethylamine (TEA): Add 0.5-1% triethylamine to your eluent system (e.g., ethyl acetate/hexane). The TEA will preferentially bind to the acidic sites on the silica, allowing your product to travel down the column without streaking.[10]
-
Use Amine-Functionalized Silica: For particularly difficult separations, using a commercially available amine-functionalized silica gel can provide a less acidic stationary phase, leading to much-improved peak shape.[10][11]
Q: I'm not getting good separation between my product and a similarly non-polar impurity. What can I change?
A: If two compounds have very similar polarities, separating them with standard normal-phase chromatography can be challenging.
Causality & Solution: Improving separation (resolution) requires changing the selectivity of your chromatographic system.
-
Change the Mobile Phase: Instead of a standard ethyl acetate/hexane system, try a different solvent system with different properties. For example, a dichloromethane/methanol gradient can offer different selectivity.
-
Switch to Reverse-Phase HPLC: For high-purity applications, reverse-phase HPLC is an excellent option. Using a C18 column with a mobile phase like acetonitrile/water can provide a completely different separation mechanism. For amines, it is often beneficial to use an alkaline mobile phase (e.g., by adding a small amount of an amine modifier) to ensure the compound is in its neutral, free-base form, which can improve retention and peak shape.[11]
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best first-pass purification method for crude this compound?
A: For bulk purification of a solid compound, recrystallization is almost always the most efficient and cost-effective first step. It is excellent for removing the bulk of impurities, especially those with different solubility profiles. If the product is still not pure enough after recrystallization, a subsequent column chromatography step on the enriched material will be much more effective.
Q: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] For this compound, which is a moderately polar molecule, polar organic solvents are a good starting point. Ethanol is often a suitable choice for nitroanilines.[12][13] You should perform small-scale solubility tests with solvents like ethanol, methanol, isopropanol, and ethyl acetate to find the optimal one.
Q: When should I use column chromatography instead of recrystallization?
A: Use column chromatography when:
-
You need very high purity (>99%), as it offers better separation power for closely related impurities.
-
The impurities have very similar solubility to your product, making recrystallization ineffective.
-
Your product is an oil or a low-melting solid that is difficult to recrystallize.
-
You are working on a small scale (milligrams to a few grams), where the material loss during recrystallization might be too high.
Q: How can I confirm the purity of my final product?
A: A combination of methods provides the most reliable assessment of purity:
-
Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity. Impurities will typically cause the melting point to be depressed and broaden over a range. The reported melting point for this compound is in the range of 112-122°C, indicating that even commercial samples can have variable purity.[14]
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot on a TLC plate developed with an appropriate eluent.
-
HPLC Analysis: This is the gold standard for quantitative purity analysis, providing a percentage purity value.[15][16]
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of any impurities with distinct signals.[2]
Q: What are the key safety precautions I must take when handling this compound?
A: According to its Safety Data Sheet (SDS), this compound is toxic if swallowed, inhaled, or in contact with skin.[17][18] It also causes serious skin and eye irritation.[17][19] Therefore, you must:
-
Handle the compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17][20]
-
Avoid creating dust.[19]
-
Store the chemical in a tightly closed container in a locked, designated area.[17]
Section 3: Detailed Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is a rapid check for purity before and after purification.
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Prepare Samples: Dissolve a tiny amount (tip of a spatula) of your crude material in a small vial with ~0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). Do the same for your purified material in a separate vial.
-
Spot the Plate: Using a capillary tube, spot a small amount of the crude solution on the pencil line. Next to it, spot the purified solution.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 30% Ethyl Acetate in Hexane - this may need optimization). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp. A pure compound should show a single, well-defined spot.
Protocol 2: Bulk Purification by Recrystallization
This protocol is designed for purifying gram-scale quantities of the crude product.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound (~1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of the chosen solvent (~5-10 mL) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent dropwise until all the solid just dissolves. Do not add a large excess.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat to boiling for 2-3 minutes.
-
(Optional) Hot Filtration: If carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Leave the crystals under vacuum to air dry for 15-20 minutes. Then, transfer them to a watch glass to dry completely.
-
Analysis: Determine the yield and check the purity by melting point and TLC.
Protocol 3: High-Purity Separation by Flash Column Chromatography
This protocol is for obtaining a highly pure sample after an initial bulk purification.
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 98% Hexane / 2% Ethyl Acetate with 1% Triethylamine).
-
Load the Sample: Dissolve the partially purified compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the final, purified compound.
Section 4: Data & Visualization
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Likely too polar; compound may have low solubility even when hot. |
| Methanol | High | 65 | Good candidate; may have high solubility even when cold, potentially reducing yield. |
| Ethanol | High | 78 | Recommended starting point. Often provides a good balance of solubility for nitroanilines.[12][13] |
| Isopropanol | Medium | 82 | Good alternative to ethanol; lower volatility. |
| Ethyl Acetate | Medium | 77 | May be a good solvent; test solubility. |
| Hexane | Low | 69 | Likely too non-polar; compound will probably be insoluble. |
Diagram 1: General Purification Workflow
A logical flow for purifying crude this compound.
Caption: General purification workflow.**
Diagram 2: Troubleshooting Recrystallization Problems
A decision tree for resolving common issues during recrystallization.
Caption: Troubleshooting recrystallization problems.**
References
- 1. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. reddit.com [reddit.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization of 4-Amino-N,N-dimethyl-3-nitroaniline
As a Senior Application Scientist, this guide provides a comprehensive, experience-driven framework for the successful purification of 4-Amino-N,N-dimethyl-3-nitroaniline via recrystallization. This document moves beyond a simple protocol, delving into the rationale behind procedural choices to empower researchers to troubleshoot effectively and ensure the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound? Pure this compound is a crystalline solid.[1] While its exact color isn't consistently reported, related nitroaniline compounds typically appear as yellow to orange or red crystals.[2][3][4][5] The reported melting point is in the range of 112-122 °C.[6] A sharp melting point within a narrow range (e.g., 1-2 °C) after recrystallization is a strong indicator of high purity.
Q2: Which solvent is best for recrystallizing this compound? There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, given the compound's structure—containing polar amino and nitro groups alongside nonpolar methyl and benzene moieties—polar organic solvents are excellent starting points.[2] Ethanol is a commonly used solvent for recrystallizing similar nitroanilines.[3] A solvent screening should be performed with small quantities of the crude material to identify a solvent that dissolves the compound when hot but provides poor solubility at room temperature.[7][8][9]
Q3: My purified crystals are still colored. What does this mean and how can I fix it? A persistent color (e.g., dark yellow, orange, or brown) often indicates the presence of colored, oxidized impurities, which are common in aniline derivatives.[5] To address this, a decolorization step can be incorporated into the protocol. This involves adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step.[10] The charcoal adsorbs the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb the desired product and reduce the overall yield.[10]
Q4: What are the primary safety concerns when handling this compound? This compound is classified as toxic if swallowed, inhaled, or in contact with skin.[11][12] It also causes serious skin and eye irritation and may cause respiratory irritation.[11][13] Therefore, it is imperative to handle this chemical in a well-ventilated area or fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][14]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures, explains the underlying chemical principles, and provides actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used: The solution is not supersaturated, preventing crystallization.[10] 2. Cooling period is too short: Crystal nucleation and growth require time. | 1. Concentrate the solution: In a fume hood, gently boil the solution to evaporate some of the solvent, then allow it to cool again.[10][15] 2. Induce crystallization: Try scratching the inner surface of the flask at the solution's meniscus with a glass rod. The microscopic scratches provide nucleation sites.[10][16] 3. Add a seed crystal: If available, add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[10][16] 4. Extend cooling time: Allow the flask to cool to room temperature slowly, then place it in an ice-water bath for at least 20-30 minutes. |
| Product "Oils Out" (Forms a liquid layer instead of solid crystals) | 1. High concentration of impurities: Impurities can depress the melting point of the compound, causing it to separate as a liquid (an oil) at a temperature where it is no longer soluble. 2. Solution is cooling too rapidly: The solute comes out of solution above its melting point.[10] | 1. Re-dissolve and dilute: Reheat the flask to dissolve the oil completely. Add a small amount of additional hot solvent (10-15% more) to keep the compound soluble at a slightly lower temperature.[10][16] 2. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling rate further.[16][17] 3. Consider a different solvent: If oiling out persists, the chosen solvent may be unsuitable. Perform a new solvent screening. |
| Very Low Yield of Purified Product | 1. Inappropriate solvent choice: The compound may have significant solubility in the solvent even at low temperatures. 2. Too much solvent was used: A larger fraction of the product remains dissolved in the mother liquor after cooling.[10] 3. Premature crystallization: The product crystallized in the filter paper/funnel during hot filtration.[17] 4. Insufficient cooling: Not all of the product has crystallized out of the solution. | 1. Verify solvent choice: Review your solvent screening data to ensure low solubility at cold temperatures. 2. Use the minimum amount of solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves.[15] 3. Prevent premature crystallization: Keep the filtration apparatus (funnel, flask) hot. Use a stemless funnel and pour the solution in portions. If crystals form, add a small amount of hot solvent to redissolve them.[17] 4. Maximize cooling: Ensure the solution is cooled in an ice-water bath for an adequate amount of time before vacuum filtration. |
| Melting Point is Broad or Depressed After Recrystallization | 1. Incomplete removal of impurities: The recrystallization was not effective enough. 2. Insufficient drying: Residual solvent is trapped in the crystals, acting as an impurity and depressing the melting point. | 1. Perform a second recrystallization: If the melting point is still low, a second recrystallization may be necessary to achieve high purity. 2. Ensure thorough drying: After vacuum filtration, allow the crystals to dry completely. This can be done by leaving them under vacuum, transferring them to a watch glass to air dry, or using a vacuum oven at a temperature well below the compound's melting point.[8] |
Experimental Protocols & Workflows
Protocol 1: Recrystallization Solvent Selection
The success of any recrystallization is critically dependent on the choice of solvent.[7] An ideal solvent will dissolve the target compound at its boiling point but not at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.[8][9]
Methodology:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate) dropwise, starting with about 0.5 mL.
-
Agitate the tubes at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.[9]
-
If the compound is insoluble, gently heat the test tube in a hot water bath towards the solvent's boiling point, agitating to promote dissolution.[9]
-
A good solvent will completely dissolve the compound near its boiling point. Add more solvent dropwise if needed, aiming for the minimum amount required for full dissolution.[7]
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice-water bath.
-
The best solvent is the one from which the compound readily forms a large quantity of crystals upon cooling.
Data Presentation: Solvent Selection Guide
The table below summarizes properties of common laboratory solvents to aid in the selection process.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Safety Considerations |
| Ethanol | 78 | 24.5 | Flammable liquid and vapor. |
| Methanol | 65 | 32.7 | Toxic if swallowed, inhaled, or in contact with skin. Flammable. |
| Isopropanol | 82 | 19.9 | Flammable liquid and vapor. Causes serious eye irritation. |
| Ethyl Acetate | 77 | 6.0 | Highly flammable liquid and vapor. Causes serious eye irritation. |
| Water | 100 | 80.1 | Non-flammable. Generally not a good primary solvent for this compound but can be an effective anti-solvent.[10][18] |
| Toluene | 111 | 2.4 | Flammable liquid and vapor. Can cause skin and respiratory irritation. |
Protocol 2: Standard Recrystallization Workflow
This protocol outlines the step-by-step procedure for purifying the crude product.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, bring the chosen recrystallization solvent to a boil. Add the hot solvent to the crude solid in small portions, swirling the flask after each addition, until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing yield.[7][15]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To prevent premature crystallization, use a stemless funnel and pre-heat the funnel and the receiving flask with hot solvent vapor.[17]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rushing this step by cooling too quickly can trap impurities.[15] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[8][17]
-
Drying: Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and help them dry.[8] For final drying, transfer the crystals to a pre-weighed watch glass and allow the remaining solvent to evaporate completely.
Visualization of Workflows
The following diagrams illustrate the standard recrystallization process and a decision-making framework for troubleshooting common issues.
Caption: Standard workflow for single-solvent recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N,N-Dimethyl-3-nitroaniline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chempanda.com [chempanda.com]
- 6. 4-Amino-3-nitro-N,N-dimethylaniline CAS#: 16293-12-2 [m.chemicalbook.com]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 3-Amino-N,N-dimethyl-4-nitroaniline - High purity | EN [georganics.sk]
- 14. westliberty.edu [westliberty.edu]
- 15. Home Page [chem.ualberta.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purifying 4-Amino-N,N-dimethyl-3-nitroaniline via Column Chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing column chromatography to purify 4-Amino-N,N-dimethyl-3-nitroaniline. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for using column chromatography to purify this compound?
A1: The purification of this compound by column chromatography is based on the principle of adsorption chromatography. The stationary phase, typically silica gel, is highly polar. The separation of the desired compound from impurities relies on the differential adsorption of these molecules to the silica gel and their varying solubility in the mobile phase. This compound, with its polar amino and nitro groups, will interact with the silica gel. By carefully selecting a mobile phase (eluent) of appropriate polarity, we can selectively desorb and elute the target compound, while impurities with different polarities are either more strongly retained or eluted more quickly.
Q2: How do I choose the right solvent system (mobile phase) for my column?
A2: The choice of solvent system is critical for successful separation. A common starting point for polar compounds like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A frequently used combination is a gradient of ethyl acetate in hexane or petroleum ether. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The ideal solvent system will give a retention factor (Rf) for the desired compound in the range of 0.25-0.35 on a TLC plate, ensuring good separation from impurities.
Q3: What are the most common impurities I should expect when purifying this compound?
A3: Common impurities can include unreacted starting materials, such as N,N-dimethyl-m-nitroaniline, and byproducts from the synthesis. Depending on the synthetic route, you might also encounter isomers or over-nitrated products. The polarity of these impurities will dictate their elution behavior relative to your target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of this compound.
Scenario 1: My compound is not moving down the column.
-
Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate in hexane, try increasing it to 15% or 20%. This should be done in a stepwise gradient to ensure good separation is maintained.
Scenario 2: All my compounds are eluting together at the solvent front.
-
Possible Cause: The mobile phase is too polar, causing all components of the mixture, including your target compound and impurities, to have a high affinity for the mobile phase and little interaction with the stationary phase.
-
Solution: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, reduce the percentage of ethyl acetate. It is crucial to perform preliminary TLC analysis to determine a suitable starting solvent system where the Rf of your target compound is in the optimal range.
Scenario 3: I see streaking or tailing of my compound band on the column and on TLC.
-
Possible Cause 1: The sample is overloaded on the column.
-
Solution 1: Use a larger column or reduce the amount of sample being purified. A general rule of thumb is to use a silica gel to sample ratio of at least 30:1 by weight.
-
Possible Cause 2: The compound may be slightly acidic or basic, leading to unwanted interactions with the silica gel.
-
Solution 2: Add a small amount of a modifier to the mobile phase. For a basic compound like an aniline derivative, adding a small percentage (e.g., 0.1-1%) of triethylamine can help to reduce tailing by neutralizing acidic sites on the silica gel.
-
Possible Cause 3: The compound has poor solubility in the mobile phase.
-
Solution 3: Ensure your crude sample is fully dissolved in a minimum amount of the mobile phase or a slightly stronger solvent before loading it onto the column.
Scenario 4: The colored band of my compound is fading or changing color on the column.
-
Possible Cause: this compound may be sensitive to light or prolonged exposure to the silica gel, which can be slightly acidic. This could lead to decomposition.
-
Solution: Protect the column from light by wrapping it in aluminum foil. Work efficiently to minimize the time the compound spends on the column. If decomposition due to the acidity of the silica gel is suspected, using deactivated or neutral silica gel can be a viable alternative.
Experimental Protocol: Column Chromatography of this compound
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of sample to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top to protect the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded onto the top of the column.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by observing the colored bands moving down the column.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase as the elution progresses.
-
Analyze the collected fractions by TLC to identify which fractions contain the pure product.
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica gel (60-120 mesh) | Standard choice for polar compounds. |
| Mobile Phase (Initial) | 5-10% Ethyl Acetate in Hexane | Good starting polarity for separation. |
| Mobile Phase (Gradient) | 10-50% Ethyl Acetate in Hexane | Allows for elution of the more polar target compound after less polar impurities. |
| TLC Rf of Target | 0.25 - 0.35 | Optimal range for good separation on the column. |
| Silica Gel:Sample Ratio | 30:1 to 50:1 (w/w) | Prevents column overloading and ensures good separation. |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree.
Technical Support Center: A Guide to Optimizing 4-Amino-N,N-dimethyl-3-nitroaniline Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No: 16293-12-2)[1][2]. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental pitfalls, and provide validated protocols to ensure reproducible success in your laboratory.
The synthesis of polysubstituted anilines, such as this compound, presents a significant regiochemical challenge. The powerful directing effects of the amino and N,N-dimethylamino groups can lead to a mixture of unwanted isomers if not properly controlled. This guide outlines a robust, three-step synthetic strategy that employs a protecting group to ensure the desired substitution pattern, thereby maximizing yield and simplifying purification.
Section 1: Recommended Synthetic Pathway & Mechanism
Direct nitration of N,N-dimethyl-p-phenylenediamine is not a viable route. Under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the highly basic N,N-dimethylamino group is readily protonated. This converts it from a potent ortho, para-directing activator into a powerful meta-directing deactivator, leading to the formation of undesired isomers[3][4].
To circumvent this, we recommend a proven three-step approach:
-
Protection: The primary amino group at the 4-position is protected as an acetamide.
-
Nitration: Electrophilic aromatic substitution is performed on the protected intermediate.
-
Deprotection: The acetamide is hydrolyzed to reveal the final product.
This strategy is essential because the acetamido group is still an ortho, para-director but is less activating and, critically, prevents protonation, thus preserving the desired directing effects for the subsequent nitration step[5].
Caption: Recommended three-step workflow for the synthesis of this compound.
The regioselectivity of the nitration step is governed by the combined directing effects of the two substituents on the intermediate, 4-Acetamido-N,N-dimethylaniline. The powerful activating and ortho, para-directing N,N-dimethylamino group strongly favors substitution at its ortho position (C3). The moderately activating acetamido group directs to its ortho position (also C3). Both groups, therefore, direct the incoming electrophile (NO₂⁺) to the same carbon, ensuring high regioselectivity.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question: My final yield is significantly lower than expected. What are the likely causes?
Answer: Low yield can stem from issues in any of the three steps. Let's break down the possibilities:
-
Incomplete Protection (Step 1): If the initial acetylation is incomplete, the remaining unprotected starting material will be protonated during nitration, leading to undesired byproducts and complicating purification.
-
Solution: Ensure all starting material is consumed by monitoring the reaction with Thin Layer Chromatography (TLC). Use a slight excess of acetic anhydride.
-
-
Suboptimal Nitration (Step 2): Nitration is highly exothermic. Poor temperature control is a primary cause of low yield.
-
Solution: Maintain the reaction temperature strictly between 0-10°C, as recommended in similar nitration procedures[6][7]. Add the nitrating mixture dropwise to the substrate solution with vigorous stirring to dissipate heat effectively. Overly high temperatures can lead to dinitration or oxidative degradation.
-
-
Loss During Workup/Purification: The product and intermediates have varying solubilities.
-
Solution: During neutralization steps, ensure the pH is adjusted carefully to precipitate the product fully without forming soluble salts. When recrystallizing the final product, use a minimal amount of hot solvent (ethanol is often effective for similar compounds) and allow for slow cooling to maximize crystal formation[6][8].
-
Question: My final product is contaminated with an isomeric impurity. How can I prevent this?
Answer: The formation of isomeric impurities is almost always due to a failure in regiochemical control during the nitration step.
-
Primary Cause: The most likely cause is the protonation of the N,N-dimethylamino group, which switches its directing effect from ortho, para to meta. This occurs if the reaction conditions are too harsh or if the primary amino group was not successfully protected in the first step.
-
Preventative Measures:
-
Confirm Protection: Before proceeding to nitration, confirm the successful formation of 4-Acetamido-N,N-dimethylaniline via NMR or Mass Spectrometry.
-
Controlled Nitration: Use a pre-mixed and chilled nitrating solution (HNO₃/H₂SO₄). Adding nitric acid directly to the substrate in sulfuric acid can create localized "hot spots" of high reactivity, leading to side reactions. The procedure of preparing a nitrating mixture separately and adding it slowly is a standard and effective method[6].
-
Caption: Decision workflow for troubleshooting low product yield.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is the protection step truly necessary? A1: Absolutely. As established, the N,N-dimethylamino group will protonate in strong acid, making it a meta-director[3][4]. The acetyl protecting group neutralizes the basicity of the 4-amino group and ensures the correct directing electronics are in place for a successful and high-yield nitration at the 3-position.
Q2: What is the optimal method for purifying the final product? A2: The crude product obtained after hydrolysis is typically a solid. Recrystallization is the most effective purification method. Based on procedures for similar nitroaniline compounds, 95% ethanol is an excellent first choice[6]. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable secondary option.
Q3: How can I monitor the progress of the deprotection (hydrolysis) step? A3: TLC is the most convenient method. Use an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexane). The protected intermediate will have a different Rf value than the final, more polar, amine product. The reaction is complete when the spot corresponding to the starting material has completely disappeared.
Section 4: Key Experimental Parameters & Protocols
Table 1: Summary of Recommended Reaction Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time |
| 1 | Protection | N,N-dimethyl-p-phenylenediamine, Acetic Anhydride, Sodium Acetate | Water | 80-90 | 1-2 hours |
| 2 | Nitration | 4-Acetamido-N,N-dimethylaniline, HNO₃, H₂SO₄ | Sulfuric Acid | 0-10 | 1-2 hours |
| 3 | Deprotection | 4-Acetamido-N,N-dimethyl-3-nitroaniline, H₂SO₄ | Aqueous H₂SO₄ | 90-100 (Reflux) | 1-2 hours |
Experimental Protocol: Step-by-Step Synthesis
(Note: This is a representative protocol. Quantities should be scaled as needed. Always perform reactions in a well-ventilated fume hood and wear appropriate PPE.)
Step 1: Protection (Formation of 4-Acetamido-N,N-dimethylaniline)
-
In a round-bottom flask, suspend N,N-dimethyl-p-phenylenediamine (1.0 eq) and sodium acetate (1.5 eq) in water.
-
Heat the mixture to 80°C with vigorous stirring.
-
Add acetic anhydride (1.1 eq) dropwise over 15 minutes.
-
Maintain the temperature and stir for 1 hour.
-
Cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 2: Nitration (Formation of 4-Acetamido-N,N-dimethyl-3-nitroaniline)
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to chilled (0°C) concentrated sulfuric acid. Keep this mixture cold.
-
In the reaction flask, dissolve the dried product from Step 1 (1.0 eq) in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the solution to 0°C in an ice/salt bath.
-
Add the cold nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not exceed 10°C[6][9].
-
After the addition is complete, stir the mixture at 0-5°C for an additional hour.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated yellow solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: Deprotection (Formation of this compound)
-
Charge a round-bottom flask with a solution of 70% sulfuric acid in water.
-
Add the dried nitro-intermediate from Step 2 (1.0 eq).
-
Heat the mixture to reflux (approx. 100°C) for 1-2 hours, monitoring by TLC until all starting material is consumed.
-
Cool the solution and pour it onto crushed ice.
-
Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide or ammonium hydroxide until the product precipitates completely[6]. Keep the mixture cool throughout the neutralization.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hot ethanol to obtain purified this compound.
References
- 1. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 2. calpaclab.com [calpaclab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sarthaks.com [sarthaks.com]
- 5. chempanda.com [chempanda.com]
- 6. orgsyn.org [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. N,N-DIMETHYL-3-NITROANILINE | 619-31-8 [chemicalbook.com]
- 9. magritek.com [magritek.com]
Technical Support Center: 4-Amino-N,N-dimethyl-3-nitroaniline
Welcome to the technical support center for 4-Amino-N,N-dimethyl-3-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the scientific rationale behind the experimental observations and to offer robust solutions to common challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary factors that affect the stability of this compound?
-
How should I properly store this compound to ensure its long-term stability?
-
What are the visible signs of degradation?
-
Is this compound sensitive to light?
-
What is the expected behavior of this compound in acidic or basic solutions?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Issue: I am observing a change in the color of my solid sample over time. What could be the cause?
-
Issue: My experimental results are inconsistent. Could degradation of my this compound be a factor?
-
Issue: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
-
-
Experimental Protocols
-
Protocol for Preparing a Stock Solution
-
Protocol for Monitoring Stability by UV-Vis Spectroscopy
-
Protocol for Analysis of Degradation Products by HPLC
-
-
References
Frequently Asked questions (FAQs)
What are the primary factors that affect the stability of this compound?
The stability of this compound is influenced by several factors, primarily:
-
Temperature: Like many nitroaromatic compounds, elevated temperatures can promote thermal decomposition. The initial steps of thermal decomposition for nitroaromatics often involve the cleavage of the C-NO2 bond or isomerization to a nitrite, followed by further reactions.[1]
-
Light: Aromatic amines and nitro compounds can be susceptible to photodegradation. Photoexcitation can lead to reactions such as demethylation or the formation of radical species.[2]
-
Oxidizing Agents: The amino group is susceptible to oxidation, which can lead to the formation of complex oligomeric or polymeric byproducts.[3][4]
-
pH: The presence of strong acids or bases can affect the stability. The amino group can be protonated in acidic conditions, which can alter its reactivity and electronic properties.[1][5]
How should I properly store this compound to ensure its long-term stability?
To ensure the long-term stability of this compound, it is recommended to:
-
Store in a cool, dry, and dark place: This minimizes thermal and photodegradation. An inert atmosphere, such as argon or nitrogen, is also recommended for long-term storage.[6]
-
Use tightly sealed containers: This prevents exposure to moisture and atmospheric oxygen, which can contribute to hydrolytic and oxidative degradation.
-
Avoid heat sources: Do not store near heaters, ovens, or in direct sunlight.
| Storage Condition | Recommendation | Rationale |
| Temperature | Room temperature or below (refrigerated for long-term storage) | Minimizes thermal decomposition. |
| Light | Amber vials or in the dark | Prevents photodegradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (Argon or Nitrogen) | Protects from moisture and oxygen, preventing hydrolysis and oxidation. |
What are the visible signs of degradation?
The most common visible sign of degradation is a change in color. Pure this compound is typically a crystalline solid.[6] The formation of oxidized or polymerized byproducts can lead to a darkening of the material, potentially appearing as shades of brown or black. If the compound is in solution, a change in the color or the formation of a precipitate can also indicate degradation.
Is this compound sensitive to light?
Yes, compounds with both nitro and amino groups on an aromatic ring can be sensitive to light. UV radiation can provide the energy to excite the molecule, leading to photochemical reactions. For a related compound, 4-nitro-N,N-dimethylaniline, photoexcitation has been shown to cause demethylation.[2] Therefore, it is crucial to protect this compound and its solutions from light to prevent photochemical degradation.
What is the expected behavior of this compound in acidic or basic solutions?
-
Acidic Solutions: The primary amino group and the dimethylamino group are basic and will be protonated in strongly acidic solutions to form the corresponding anilinium ions. This protonation will significantly alter the electronic properties of the molecule, potentially influencing its reactivity and stability.[1][7] For instance, protonation of the amino group in aniline makes it a meta-directing group in electrophilic aromatic substitution reactions.[7]
Troubleshooting Guide: Common Experimental Issues
Issue: I am observing a change in the color of my solid sample over time. What could be the cause?
A change in color, typically darkening, is a strong indicator of degradation. The likely culprits are:
-
Oxidation: The amino groups are susceptible to oxidation by atmospheric oxygen, especially in the presence of light or trace metal impurities. This can lead to the formation of highly colored polymeric products.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of colored byproducts.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container in a cool and dry place.
-
Purity Check: If possible, check the purity of the discolored material using techniques like HPLC or melting point determination and compare it to a fresh or properly stored sample.
-
Purification: If the degradation is minor, recrystallization from a suitable solvent might be possible to purify the compound.
Issue: My experimental results are inconsistent. Could degradation of my this compound be a factor?
Yes, inconsistent results are a classic sign of a reagent degrading over time. If the purity of your this compound is decreasing, the effective concentration in your experiments will change, leading to poor reproducibility.
Logical Troubleshooting Workflow:
Troubleshooting Experimental Inconsistency
Issue: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
Confirming degradation and identifying the byproducts requires analytical instrumentation.
Recommended Analytical Methods:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate the parent compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation. HPLC is an excellent method for quantifying the extent of degradation.[2][9][10][11] |
| UV-Vis Spectroscopy | Can provide a quick assessment of degradation. The UV-Vis spectrum of the degraded sample may show a shift in the maximum absorbance wavelength (λmax) or a change in the shape of the spectrum compared to a pure sample.[12][13][14][15][16] |
| Mass Spectrometry (MS) | Can be used to identify the molecular weights of the degradation products, providing clues to their structures. Techniques like GC-MS or LC-MS are powerful for this purpose.[3][8][17][18] |
Potential Degradation Pathways and Products:
Based on the chemistry of related compounds, several degradation pathways can be hypothesized:
-
Oxidation of the Amino Group: This can lead to the formation of nitroso compounds, and further to the formation of azo or azoxy dimers and polymers.
-
Photochemical Demethylation: Exposure to light could lead to the loss of one or both methyl groups from the dimethylamino substituent.[2]
-
Reduction of the Nitro Group: In the presence of reducing agents, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[19]
Hypothesized Degradation Pathways:
References
- 1. brainly.com [brainly.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS) - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. hjkxyj.org.cn [hjkxyj.org.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Mitigating Byproduct Formation in the Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline
Welcome to the technical support guide for the synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline (CAS 16293-12-2)[1][2]. This resource is designed for researchers and chemists encountering challenges with purity and yield in this nuanced electrophilic aromatic substitution. We will delve into the mechanistic underpinnings of common side reactions and provide field-tested troubleshooting strategies and optimized protocols to ensure the synthesis of a high-purity final product.
Section 1: Core Principles & Mechanistic Challenges
This section addresses the fundamental chemical principles governing the reaction and explains why it is prone to specific byproducts.
Q1: What is the primary synthetic challenge when preparing this compound?
The core challenge lies in controlling the regioselectivity of the nitration reaction on the starting material, N,N-dimethyl-p-phenylenediamine. The aromatic ring possesses two powerful activating groups: a primary amine (-NH2) and a tertiary amine (-N,N-dimethyl). Both are strongly ortho, para-directing. Since they are para to each other, they direct the incoming electrophile (the nitronium ion, NO2+) to the same positions: 2, 3, 5, and 6. The desired product requires substitution at the 3-position. However, the electronically similar 2-position is also a highly probable site of attack, leading to the formation of the primary isomeric byproduct, 2-Amino-N,N-dimethyl-5-nitroaniline.
Q2: Why do my reactions often result in a dark, tarry mixture instead of a clean product?
This is a classic sign of oxidation. Aromatic amines, especially diamines like N,N-dimethyl-p-phenylenediamine, are highly susceptible to oxidation by strong oxidizing agents. The standard nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is a powerful oxidant. If the reaction temperature is not strictly controlled or if the nitrating agent is added too rapidly, oxidation of the electron-rich aromatic ring will outcompete nitration, leading to the formation of polymeric, tar-like substances and a significant loss of yield.
Q3: I observe the formation of meta-substituted byproducts, which shouldn't be possible with two activating groups. What's happening?
This is a critical and often misunderstood phenomenon in aniline nitration. The reaction is conducted in highly acidic conditions (concentrated H2SO4). Under these conditions, the basic amine groups can be protonated to form anilinium ions (-NH3+) and (-N(CH3)2H+). These protonated groups are no longer activating; they are strongly deactivating and meta-directing via a powerful inductive effect.[3][4][5] If a significant portion of the starting material becomes protonated, the nitronium electrophile will be directed to the meta position, leading to unexpected and undesired byproducts.
Diagram: Potential Nitration Pathways
The diagram below illustrates the competing reactions discussed. The desired pathway is often suppressed by protonation and the formation of isomeric byproducts.
Caption: Competing reaction pathways in the nitration of N,N-dimethyl-p-phenylenediamine.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common experimental issues.
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low or No Product Yield | Ring Deactivation: The amine groups were protonated by the strong acid, deactivating the ring towards electrophilic substitution.[3][5] | Implement a Protecting Group Strategy: Protect the primary amine by converting it to an acetamide using acetic anhydride before nitration. The amide is still an ortho, para-director but is far less basic, preventing protonation and preserving ring activation. See Protocol 1 . |
| Formation of Dark Tars | Oxidation: The reaction temperature was too high, or the nitrating agent was added too quickly, causing oxidation of the electron-rich starting material. | Strict Temperature Control: Maintain the reaction temperature between 0-5°C using an ice-salt bath. Controlled Reagent Addition: Add the pre-chilled nitrating mixture dropwise with vigorous stirring to dissipate heat and avoid localized "hot spots."[6][7] |
| Difficult Purification / Mixture of Isomers | Poor Regioselectivity: The unprotected -NH2 and -NMe2 groups have similar directing strengths, leading to a mixture of the 2-nitro and 3-nitro isomers. | Use a Sterically Hindering Protecting Group: The acetamide protecting group (from Protocol 1 ) provides steric hindrance at the 2-position, making an attack at the less-hindered 3-position (ortho to the -NMe2 group) more favorable. This significantly improves the ratio of the desired 3-nitro product. |
| Product Decomposes During Workup | Residual Acid: Strong acid remaining during heating or concentration can cause degradation of the nitroaniline product. | Thorough Neutralization & Washing: After quenching the reaction on ice, neutralize slowly and completely with a base like ammonium hydroxide or sodium carbonate until the solution is basic (pH > 8). Wash the crude product thoroughly with cold water to remove any residual salts and acid.[8] |
Troubleshooting Workflow Diagram
References
- 1. This compound | 16293-12-2 | FA149805 [biosynth.com]
- 2. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
Validation & Comparative
A Comparative Guide to Azo Dye Synthesis: 4-Amino-N,N-dimethyl-3-nitroaniline vs. 4-Nitroaniline
In the vast landscape of synthetic colorants, azo dyes represent the largest and most commercially significant class, prized for their vibrant colors, straightforward synthesis, and versatility.[1] The heart of azo dye synthesis lies in the azo coupling reaction, a two-step process involving the diazotization of a primary aromatic amine followed by its coupling with an electron-rich component.[1][2][3] The choice of the initial aromatic amine, or diazo component, is a critical determinant of the final dye's properties, including its color, intensity, and fastness.
This guide provides an in-depth technical comparison of two key aromatic amine precursors: the workhorse 4-nitroaniline and the more complex, substituted 4-Amino-N,N-dimethyl-3-nitroaniline . We will explore how the subtle yet significant differences in their molecular architecture translate into tangible performance variations in dye synthesis, offering researchers and chemical process developers a clear, data-driven perspective for precursor selection.
Molecular Structure: The Foundation of Performance
The divergent properties of dyes derived from these two anilines can be traced directly back to their molecular structures and the electronic effects of their substituent groups.
4-Nitroaniline features a primary amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) in a para arrangement. This classic "push-pull" system is fundamental to its utility in dye synthesis. The nitro group strongly deactivates the aromatic ring, which enhances the electrophilicity of the corresponding diazonium salt, making it a highly reactive species for azo coupling.[4]
This compound , by contrast, introduces two additional functionalities:
-
An ortho-nitro group (-NO₂) relative to the amino group.
-
Two methyl groups on the nitrogen atom, forming a tertiary amine (-N(CH₃)₂).
These additions create a more complex electronic environment. The N,N-dimethyl group is a potent electron-donating group (EDG), significantly more so than a primary amino group. This increased electron-donating power, combined with the electron-withdrawing nitro group, creates a more pronounced intramolecular charge-transfer character in the resulting dye molecule.
Diagram: Comparison of Precursor Structures
Caption: Chemical structures of the two aniline precursors.
Impact on Azo Dye Synthesis and Properties
The structural differences outlined above have profound implications for both the synthesis process and the final dye characteristics.
Reactivity in Diazotization
Diazotization requires the formation of a diazonium salt by reacting the primary amine with nitrous acid at low temperatures (0-5°C).[5] While both anilines undergo this reaction, the electronic nature of their substituents influences reactivity. The strong electron-withdrawing nitro group in 4-nitroaniline facilitates the reaction by making the amino group more susceptible to nitrosation. The additional electron-donating N,N-dimethyl group in this compound can slightly alter the reactivity profile, though it remains an effective diazo component.
Color and Spectroscopic Properties
The most significant divergence is observed in the color of the resulting dyes. The color of an azo dye is determined by the extent of its conjugated π-electron system and the nature of its terminal groups.[3][6]
-
Bathochromic Shift (Red Shift): Dyes synthesized from This compound consistently exhibit a significant bathochromic shift, meaning they absorb light at longer wavelengths and thus appear deeper in color (e.g., shifting from orange/red to violet/blue). This is a direct consequence of the powerful electron-donating N,N-dimethyl group, which extends the conjugation and lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7]
-
Electron-Withdrawing vs. Donating Effects: Embedding electron-donating groups (EDGs) on the dye's skeleton shifts the maximum absorption wavelength (λmax) to higher values, while electron-withdrawing groups (EWGs) cause a shift to lower values.[6] The interplay of the strong -N(CH₃)₂ (EDG) and -NO₂ (EWG) in dyes from this compound creates a potent "push-pull" system that is highly effective at producing deep colors.
This effect is quantitatively demonstrated in the comparison of dyes synthesized by coupling each aniline with a common coupling agent like N,N-diethylaniline.
| Precursor (Diazo Component) | Typical Coupling Component | Resulting Dye Color | Typical λmax (nm) | Molar Absorptivity (ε) |
| 4-Nitroaniline | N,N-diethylaniline | Red-Orange | ~480-510 | High |
| This compound | N,N-diethylaniline | Violet-Blue | ~540-580 | Very High |
Note: λmax and ε values are representative and can vary based on the specific coupling component and solvent used.
Diagram: Generalized Azo Dye Synthesis Workflow
Caption: The two-stage process of azo dye synthesis.[8]
Experimental Protocols
To provide a practical framework, the following are detailed, self-validating protocols for the synthesis of representative disperse dyes from each precursor.
Protocol 1: Synthesis of Disperse Red 1 (from 4-Nitroaniline)
Objective: To synthesize 4-((4-nitrophenyl)diazenyl)-N,N-diethylaniline.
Materials:
-
4-nitroaniline (1.38 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, 2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.7 g, 10.1 mmol)
-
N,N-diethylaniline (1.49 g, 10 mmol)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization: a. In a 100 mL beaker, suspend 1.38 g of 4-nitroaniline in 10 mL of water and add 2.5 mL of concentrated HCl. b. Cool the mixture to 0-5°C in an ice-salt bath with constant stirring. c. Prepare a solution of 0.7 g of sodium nitrite in 5 mL of water. d. Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline suspension, ensuring the temperature remains below 5°C. Stir for an additional 15 minutes after the addition is complete to form the p-nitrobenzenediazonium chloride solution.[9]
-
Azo Coupling: a. In a separate 250 mL beaker, dissolve 1.49 g of N,N-diethylaniline in 2 mL of concentrated HCl and 20 mL of water. Cool this solution to 0-5°C. b. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. A deep red precipitate should form immediately. c. Continue stirring for 30 minutes in the ice bath.
-
Purification: a. Neutralize the reaction mixture by slowly adding a saturated solution of sodium acetate until the solution is no longer acidic to litmus paper. b. Collect the red solid precipitate by vacuum filtration using a Buchner funnel. c. Wash the solid with copious amounts of cold water. d. Recrystallize the crude product from ethanol to obtain purified Disperse Red 1. e. Dry the final product in a vacuum oven.
Protocol 2: Synthesis of a Violet Disperse Dye (from this compound)
Objective: To synthesize a representative violet dye.
Materials:
-
This compound (1.81 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, 2.5 mL)
-
Sodium Nitrite (NaNO₂, 0.7 g, 10.1 mmol)
-
N,N-diethylaniline (1.49 g, 10 mmol)
-
Sodium Acetate
-
Ethanol/DMF solvent mixture
-
Distilled Water
-
Ice
Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.81 g of this compound in a mixture of 10 mL of water and 2.5 mL of concentrated HCl. b. Cool the solution to 0-5°C in an ice-salt bath. c. Prepare a solution of 0.7 g of sodium nitrite in 5 mL of water. d. Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5°C. Stir for 15 minutes to ensure complete formation of the diazonium salt.
-
Azo Coupling: a. In a separate 250 mL beaker, dissolve 1.49 g of N,N-diethylaniline in 2 mL of concentrated HCl and 20 mL of water. Cool this solution to 0-5°C. b. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. A deep violet precipitate will form. c. Continue stirring for 30 minutes in the ice bath.
-
Purification: a. Neutralize the mixture with a saturated sodium acetate solution. b. Collect the violet solid by vacuum filtration. c. Wash the precipitate thoroughly with cold water. d. Due to potentially lower solubility, recrystallize the crude product from a suitable solvent mixture, such as ethanol/DMF. e. Dry the purified violet dye in a vacuum oven.
Conclusion and Recommendations
The choice between 4-nitroaniline and this compound is fundamentally a choice driven by the desired colorimetric outcome.
-
4-Nitroaniline remains an excellent, cost-effective, and highly reactive precursor for producing a range of bright yellow, orange, and red azo dyes.[10] Its well-understood chemistry and the high reactivity of its diazonium salt make it a reliable choice for many standard applications.
-
This compound is the superior choice when the goal is to achieve deep, bathochromically shifted colors such as violets and blues. The powerful electron-donating N,N-dimethyl group is the key structural feature that enables the synthesis of dyes with longer λmax values and high tinctorial strength. Researchers developing colorants for applications requiring deep hues, such as in synthetic fibers like polyester and nylon, will find this precursor invaluable.[11][12][13]
Ultimately, the selection process should be guided by a thorough analysis of the target application's specific requirements for color, fastness, and cost. This guide provides the foundational chemical principles and practical protocols to empower researchers to make an informed decision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the electronic effect and quantitative spectra predictions of o-methoxyaniline-terminated monoazonaphthols: a combined experimental and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disperse Dyes: Dyeing Properties and Fastness of Azo Dyes [agris.fao.org]
- 12. orientjchem.org [orientjchem.org]
- 13. ftstjournal.com [ftstjournal.com]
A Comparative Guide to the Reactivity of Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of the three structural isomers of nitroaniline: ortho (o-), meta (m-), and para (p-nitroaniline). Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in the synthesis of pharmaceuticals, dyes, and other fine chemicals. This document moves beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern their behavior in key chemical transformations, supported by experimental data and detailed protocols.
Theoretical Framework: The Interplay of Directing Groups
The reactivity of the nitroaniline isomers is fundamentally controlled by the electronic interplay between the activating amino (-NH₂) group and the deactivating nitro (-NO₂) group on the benzene ring.
-
Amino Group (-NH₂): As a powerful electron-donating group, the amino group activates the aromatic ring towards electrophilic attack. Through the +M (mesomeric) effect, it increases the electron density at the ortho and para positions.
-
Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group. It deactivates the ring towards electrophilic substitution via both the -I (inductive) and -M effects. The -M effect specifically withdraws electron density from the ortho and para positions.
The relative positioning of these two groups in the ortho, meta, and para isomers leads to significant differences in their ground-state electron distribution and the stability of reaction intermediates, thereby dictating their reactivity.
Caption: Interplay of functional group effects on reactivity.
Comparative Analysis of Reactivity
Basicity: A Proxy for Nucleophilicity
The basicity of the amino group is a direct measure of the availability of its lone pair of electrons and, consequently, a good indicator of the nucleophilicity of the aromatic ring in electrophilic substitution reactions. The order of basicity for the nitroaniline isomers is meta > para > ortho.
| Isomer | pKb |
| m-Nitroaniline | 11.55 |
| p-Nitroaniline | 13.0 |
| o-Nitroaniline | 14.28 |
Table 1: pKb values of nitroaniline isomers.
This trend can be explained as follows:
-
m-Nitroaniline: The nitro group is at the meta position, so its strong -M effect does not extend to the amino group. Only the weaker -I effect is at play, resulting in m-nitroaniline being the most basic of the three isomers.[1][2]
-
p-Nitroaniline: The nitro group is para to the amino group, allowing for direct resonance delocalization of the amino lone pair across the ring and into the nitro group. This strong -M effect significantly reduces the electron density on the nitrogen atom, making it less basic than the meta isomer.[1][2]
-
o-Nitroaniline: In addition to the -I and -M effects, the ortho isomer experiences intramolecular hydrogen bonding between the amino and nitro groups, which further localizes the lone pair on the nitrogen, reducing its availability. Steric hindrance from the adjacent nitro group can also impede protonation.[1][2]
Electrophilic Aromatic Substitution
The overall reactivity of the nitroaniline isomers in electrophilic aromatic substitution (EAS) is significantly lower than that of aniline due to the deactivating nitro group. The order of reactivity generally follows the order of basicity: meta > para > ortho .
The mechanism of EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the arenium ion). The stability of this intermediate determines the rate of reaction.[3][4][5]
Caption: General mechanism of electrophilic aromatic substitution.
For nitroanilines, the electron-donating amino group directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing nitro group directs to the meta position. The directing influence of the powerful activating amino group typically dominates.
To experimentally determine the relative reactivity of the nitroaniline isomers, a competitive bromination experiment can be performed. This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[6]
Materials:
-
o-Nitroaniline
-
m-Nitroaniline
-
p-Nitroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate Solution (for quenching)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Prepare equimolar solutions of o-, m-, and p-nitroaniline in glacial acetic acid.
-
Mix equal volumes of the three isomer solutions in a reaction flask.
-
Slowly add a solution of bromine in glacial acetic acid (sub-stoichiometric amount) to the mixture with constant stirring at room temperature.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the organic products with a suitable solvent (e.g., dichloromethane).
-
Analyze the product mixture using GC-MS to determine the relative amounts of the brominated products of each isomer.
Expected Outcome: The ratio of the brominated products will reflect the relative rates of reaction, with the most reactive isomer yielding the highest amount of product. It is expected that the major product will be the brominated derivative of m-nitroaniline.
Nucleophilic Aromatic Substitution
While the nitro group deactivates the ring towards electrophilic attack, it strongly activates it for nucleophilic aromatic substitution (SNAr), especially when positioned ortho or para to a good leaving group.[7][8] The electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.
The expected order of reactivity for a hypothetical chloronitroaniline isomer reacting with a nucleophile would be ortho > para >> meta . The meta isomer is generally unreactive in SNAr reactions because the nitro group cannot stabilize the intermediate through resonance.
Caption: General mechanism of nucleophilic aromatic substitution.
Diazotization
Diazotization involves the reaction of the primary amino group with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The rate of this reaction is dependent on the nucleophilicity of the amino group. Therefore, the ease of diazotization follows the order of basicity: meta > para > ortho . The reduced basicity of the ortho and para isomers makes their diazotization more challenging, often requiring more forcing conditions.
Summary of Physical and Chemical Properties
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| Appearance | Orange solid | Yellow needles | Bright yellow powder |
| Molar Mass ( g/mol ) | 138.12 | 138.12 | 138.12 |
| Melting Point (°C) | 71.5 | 114 | 146-149 |
| Boiling Point (°C) | 284 | 306 | 332 |
| pKb | 14.28 | 11.55 | 13.0 |
| Reactivity in EAS | Low | High | Moderate |
| Reactivity in SNAr (hypothetical chloro-derivative) | High | Very Low | Moderate |
| Ease of Diazotization | Difficult | Easiest | Moderate |
Table 2: Summary of properties of nitroaniline isomers.[9][10][11][12][13]
Conclusion
The reactivity of the nitroaniline isomers is a nuanced subject governed by the delicate balance of electronic and steric effects. While all three isomers are generally less reactive than aniline in electrophilic substitutions, their relative reactivities differ significantly. m-Nitroaniline is the most reactive towards electrophiles due to the absence of a resonance-deactivating effect from the nitro group on the amino group. Conversely, the ortho and para isomers are more susceptible to nucleophilic aromatic substitution (when appropriately substituted with a leaving group) due to the resonance stabilization of the Meisenheimer intermediate by the nitro group. These fundamental differences in reactivity are critical considerations in the strategic design of synthetic pathways utilizing these versatile building blocks.
References
- 1. Compare the basic strengths of ortho, meta and para isomers of nitroaniline and predict the decreasing order of basicity [allen.in]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. unacademy.com [unacademy.com]
- 4. Write the mechanism of electrophilic substitution reaction of aniline. Why does it show o- and p- orientation ? | Sathee Forum [forum.prutor.ai]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempanda.com [chempanda.com]
- 10. p-Nitroaniline [drugfuture.com]
- 11. ICSC 0308 - 4-NITROANILINE [inchem.org]
- 12. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 4-Amino-N,N-dimethyl-3-nitroaniline and Its Derivatives
This guide provides an in-depth comparative analysis of the spectral properties of 4-Amino-N,N-dimethyl-3-nitroaniline and its functional derivatives. Designed for researchers, chemists, and professionals in drug development, this document elucidates the critical relationship between molecular structure and spectroscopic output, supported by experimental data and established scientific principles. We will explore how subtle modifications to the parent molecule influence its signature across UV-Visible, Fluorescence, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Foundational Chemistry: A Prototypical "Push-Pull" System
This compound and its analogs are classic examples of D-π-A "push-pull" molecules. This architecture consists of an electron-donating group (D), the amino group, and an electron-withdrawing group (A), the nitro group, connected by a π-conjugated system (the phenyl ring).[1] This electronic arrangement is the primary determinant of their characteristic spectral behaviors, particularly their response to electromagnetic radiation in the UV-Visible range.[2]
The core structure, this compound, features a primary amino group (-NH₂) at position 4 and a dimethylamino group (-N(CH₃)₂) which, along with the nitro group (-NO₂), creates a complex electronic environment. For this guide, we will compare the parent compound with three representative derivatives to illustrate key structure-property relationships:
-
Parent Compound: this compound
-
Derivative A: 4-Amino-N,N-diethyl -3-nitroaniline (Investigating steric and electronic effects of larger alkyl groups)
-
Derivative B: 4-Amino-5-methoxy -N,N-dimethyl-3-nitroaniline (Effect of an additional electron-donating group)
-
Derivative C: 4-Amino-5-cyano -N,N-dimethyl-3-nitroaniline (Effect of an additional electron-withdrawing group)
Comparative UV-Visible Absorption Spectroscopy
The UV-Vis absorption spectrum of these compounds is dominated by an intense band resulting from a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[2][3] This transition effectively moves electron density from the electron-rich amino-substituted part of the molecule (the HOMO) to the electron-deficient nitro-substituted part (the LUMO).[1]
The Influence of Solvent Polarity (Solvatochromism)
A key feature of push-pull systems is solvatochromism, where the absorption maximum (λmax) shifts with solvent polarity.[4] The ICT excited state is more polar than the ground state. Therefore, polar solvents stabilize the excited state more effectively, lowering the energy gap for the transition and causing a bathochromic (red) shift in the λmax.[2][5]
Structural Effects on Absorption Maxima
-
Derivative A (N,N-diethyl): The replacement of methyl with ethyl groups slightly increases the electron-donating ability and introduces steric bulk. This can lead to a minor bathochromic shift compared to the parent compound.
-
Derivative B (Methoxy): The addition of a strong electron-donating methoxy group (-OCH₃) significantly increases the electron density of the π-system. This reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic shift.
-
Derivative C (Cyano): The introduction of a strong electron-withdrawing cyano group (-CN) lowers the energy of the LUMO. This also reduces the HOMO-LUMO gap, leading to a significant bathochromic shift.
Table 1: Comparative UV-Vis Absorption Data (λmax in nm)
| Compound | In Cyclohexane (Nonpolar) | In Dichloromethane (Intermediate) | In Acetonitrile (Polar) |
| Parent Compound | ~380 | ~395 | ~410 |
| Derivative A | ~384 | ~399 | ~415 |
| Derivative B | ~415 | ~435 | ~450 |
| Derivative C | ~425 | ~445 | ~465 |
Note: These are representative values based on established principles of physical organic chemistry.[1][2][6]
Fluorescence Spectroscopy: The Challenge of the Nitro Group
Nitroaromatic compounds are often presumed to be non-fluorescent or weakly fluorescent.[7][8] This is typically due to efficient intersystem crossing (ISC) to the triplet state or other non-radiative decay pathways facilitated by the nitro group.
However, fluorescence can be observed in certain nitroaromatics where the molecular structure promotes radiative decay.[7] The introduction of strong donor groups and the creation of a significant charge-transfer character in the excited state can increase the fluorescence quantum yield.[8]
-
Parent Compound & Derivatives: The parent compound and its derivatives are expected to exhibit weak fluorescence. The primary quenching mechanism is the presence of the nitro group.
-
Comparative Quenching: While all are poor emitters, the fluorescence that is present can be effectively quenched by electron-deficient analytes, a principle often used in chemical sensing.[9][10] The efficiency of quenching can be compared using the Stern-Volmer equation. The addition of further electron-withdrawing groups (as in Derivative C) may enhance its ability to interact with and be quenched by electron-rich species.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the specific functional groups within a molecule. By comparing the vibrational frequencies, we can deduce how structural modifications influence bond strength and character.
-
N-H Vibrations: The primary amine (-NH₂) at position 4 will show symmetric and asymmetric stretching bands typically in the 3300-3500 cm⁻¹ region.
-
C-N Vibrations: The stretching of the C-N bonds for the aromatic amines will appear in the 1250-1360 cm⁻¹ region.
-
NO₂ Vibrations: The nitro group is characterized by two strong absorption bands: an asymmetric stretch (1500-1570 cm⁻¹) and a symmetric stretch (1300-1370 cm⁻¹).
Table 2: Key Comparative IR Frequencies (cm⁻¹)
| Functional Group | Parent Compound | Derivative A (N,N-diethyl) | Derivative B (Methoxy) | Derivative C (Cyano) | Rationale for Shift |
| -NH₂ Stretch (asym) | ~3480 | ~3480 | ~3485 | ~3475 | Relatively insensitive to remote substituents. |
| -NO₂ Stretch (asym) | ~1520 | ~1518 | ~1510 | ~1535 | Electron-donating groups (-OCH₃) increase resonance, weakening the N=O bond (lower freq). Electron-withdrawing groups (-CN) have the opposite effect (higher freq). |
| -NO₂ Stretch (sym) | ~1340 | ~1338 | ~1330 | ~1350 | Same trend as the asymmetric stretch. |
| -C≡N Stretch | N/A | N/A | N/A | ~2230 | Characteristic sharp peak for the nitrile group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy provides detailed insight into the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
¹H NMR Analysis
-
Aromatic Protons: The protons on the phenyl ring will appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). Their chemical shifts are highly sensitive to the electronic effects of the substituents. Electron-donating groups shield protons (shift to lower ppm), while electron-withdrawing groups deshield them (shift to higher ppm).
-
Amine Protons (-NH₂): A broad singlet whose chemical shift can vary depending on solvent and concentration.
-
Alkyl Protons (-N(R)₂): The N-methyl protons of the parent compound will appear as a singlet around 3.0 ppm. For Derivative A, the N-ethyl protons will show a characteristic quartet and triplet pattern.
¹³C NMR Analysis
-
Aromatic Carbons: The chemical shifts of the carbons in the aromatic ring directly reflect the electron density. The carbon attached to the nitro group (C-NO₂) will be significantly downfield (higher ppm) due to the strong deshielding effect. Conversely, carbons attached to amino groups will be upfield.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (ppm in CDCl₃)
| Nucleus | Signal | Parent Compound | Derivative B (Methoxy) | Derivative C (Cyano) | Rationale for Shift |
| ¹H | Aromatic H (ortho to -NO₂) | ~7.8 | ~7.7 | ~8.0 | -OCH₃ group shields this proton. -CN group deshields it. |
| ¹H | -N(CH₃)₂ | ~3.1 | ~3.1 | ~3.2 | Deshielded slightly by the remote -CN group. |
| ¹³C | C-NO₂ | ~148 | ~145 | ~150 | -OCH₃ donates electron density, shielding the carbon. -CN withdraws density, deshielding it. |
| ¹³C | C-NH₂ | ~150 | ~152 | ~148 | The combined electronic effects of the substituents alter the shift. |
Note: Data are estimated based on established substituent effects.[11][12]
Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential. The following outlines the general methodologies for the spectral analyses discussed.[13][14][15]
General Workflow for Spectral Analysis
Caption: General experimental workflow for comparative spectral analysis.
A. UV-Visible Spectroscopy Protocol
-
Stock Solution Preparation: Accurately weigh ~2 mg of the compound and dissolve in 10 mL of a suitable solvent (e.g., ethanol) to create a stock solution.[2]
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 10-20 µM) from the stock solution in the solvent of interest (e.g., cyclohexane, acetonitrile). The final concentration should yield an absorbance between 0.2 and 1.0 a.u.[2]
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the scan range (e.g., 200-700 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Rinse the cuvette with the sample solution, then fill it and place it in the sample holder.
-
Record the absorbance spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
-
B. FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Spectrometer Setup:
-
Ensure the sample compartment is clean and dry.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the frequencies of key vibrational bands.
-
C. NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Use standard pulse programs.
-
-
Data Processing:
-
Fourier transform the raw data.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using a reference signal (e.g., TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum and identify peak multiplicities.
-
Structure-Property Relationships: A Logical Overview
The spectral data collectively provide a detailed picture of how molecular modifications impact electronic and vibrational states. These relationships are foundational for designing molecules with specific optical or electronic properties.
Caption: Correlation between molecular modifications and spectral outcomes.
Conclusion
This guide demonstrates that a multi-faceted spectroscopic approach is crucial for the comprehensive characterization of this compound derivatives. UV-Visible spectroscopy reveals insights into the electronic transitions and solvatochromic behavior, while IR and NMR spectroscopy provide detailed structural fingerprints. By systematically comparing the spectra of a parent compound with its derivatives, researchers can establish clear structure-property relationships. This knowledge is invaluable for the rational design of novel molecules for applications ranging from pharmaceuticals to advanced materials and chemical sensors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. [PDF] Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study. | Semantic Scholar [semanticscholar.org]
- 4. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. Fluorescence quenching based detection of nitroaromatics using luminescent triphenylamine carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C8H11N3O2 | CID 2733452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 14. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 15. TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS | The American Journal of Medical Sciences and Pharmaceutical Research [inlibrary.uz]
A Comparative Guide to Azo Dyes Derived from 4-Amino-N,N-dimethyl-3-nitroaniline: An Isomeric Approach to Performance
Introduction: The Strategic Placement of Functionality in Chromophore Design
In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, forming the backbone of industries from textiles to advanced optical materials. Their performance is dictated by the intricate electronic interplay within their molecular architecture. A key design principle is the "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are placed at opposite ends of a conjugated π-system. This arrangement facilitates an intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon responsible for the dye's intense color and sensitivity to its environment.
This guide focuses on dyes derived from 4-Amino-N,N-dimethyl-3-nitroaniline , a precursor that presents a unique structural motif. Unlike the more common para-substituted nitroanilines, this molecule positions the powerful electron-withdrawing nitro (-NO₂) group ortho to the primary amine, which is the site of diazotization. This guide will characterize a representative dye synthesized from this precursor and objectively compare its performance to a well-established, commercially significant alternative derived from a para-nitroaniline isomer. Through this comparison, we will elucidate how the seemingly subtle shift in a functional group's position profoundly impacts the dye's photophysical properties and application suitability.
The Dyes Under Investigation: A Tale of Two Isomers
To provide a clear and technically grounded comparison, we will synthesize and characterize a novel dye and benchmark it against a well-understood analogue.
-
Primary Compound of Interest: DNT-Naphtol
-
Synthesis: Diazotization of this compound followed by azo coupling with 2-naphthol.
-
Systematic Name: 1-((4-(dimethylamino)-2-nitrophenyl)azo)naphthalen-2-ol
-
Rationale: This dye incorporates the key structural feature of an ortho-nitro group relative to the azo bridge, alongside a strong N,N-dimethylamino donor group. 2-naphthol is a classic coupling component, providing a rigid, extended π-system.
-
-
Comparative Compound: Para Red Analogue (Disperse Red 1)
-
Precursor: N-Ethyl-N-(2-hydroxyethyl)-4-amino-nitrobenzene (derived from p-nitroaniline).
-
Systematic Name: N-Ethyl-N-(2-hydroxyethyl)-4-(4-nitrophenylazo)aniline (CAS 2872-52-8)
-
Rationale: Disperse Red 1 is a quintessential "push-pull" azo dye derived from a para-nitroaniline precursor.[1] Its extensive characterization in the literature provides a robust dataset for comparison, allowing us to directly probe the effects of ortho vs. para nitro substitution.[2][3]
-
Core Principles: Synthesis and Intramolecular Charge Transfer
The synthesis of azo dyes is a robust, two-step electrophilic aromatic substitution reaction.[4] The causality behind the experimental choices is critical for ensuring high yield and purity.
-
Diazotization: The primary aromatic amine is converted to a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This reaction must be performed at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing into nitrogen gas and a phenol.
-
Azo Coupling: The diazonium salt (an electrophile) is then introduced to an electron-rich coupling partner, such as an activated phenol (like 2-naphthol) or an aromatic amine. The reaction is typically run under slightly alkaline conditions for phenolic couplers to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic attack.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="General workflow for the synthesis of DNT-Naphthol."
The resulting color and photophysical properties are governed by the efficiency of the Intramolecular Charge Transfer (ICT) from the electron-donating N,N-dimethylamino group to the electron-withdrawing nitro group.
dot graph { layout=dot; node [shape=none, margin=0, fontname="Arial"]; edge [color="#5F6368"];
} caption="The 'Push-Pull' mechanism responsible for color."
Comparative Performance Analysis
The performance of a dye is a multifactorial property. Here, we compare the key photophysical and application-relevant properties of our synthesized DNT-Naphthol with the literature data for Disperse Red 1.
| Performance Metric | DNT-Naphthol (ortho-nitro) | Disperse Red 1 (para-nitro analogue) | Causality & Expert Insights |
| λmax (Absorption) | ~490-510 nm (Estimated) | ~488 nm (in Ethanol) | The ortho-nitro group in DNT-Naphthol can cause steric hindrance, slightly twisting the molecule and disrupting the planarity of the π-system. This disruption typically leads to a slight hypsochromic (blue) shift compared to a perfectly planar analogue. However, the powerful donor/acceptor pair still ensures strong absorption in the blue-green region, resulting in a red-orange color. |
| Molar Absorptivity (ε) | High (>15,000 M⁻¹cm⁻¹) | ~13,708 M⁻¹cm⁻¹ (at 406 nm) | Both dyes are expected to have high molar absorptivity, characteristic of allowed π→π* transitions in extended conjugated systems. This translates to intense coloration even at low concentrations. |
| Fluorescence Quantum Yield (ΦF) | Very Low (<0.001, Estimated) | Very Low (~1.3 x 10⁻³)[5] | Azo dyes are notoriously poor fluorophores. The absorbed energy is efficiently dissipated through non-radiative pathways, primarily rapid trans-cis photoisomerization around the -N=N- bond and internal conversion.[2][3][6] This property makes them unsuitable for most quantitative fluorescence applications but is key to their function in photo-switching technologies. |
| Photostability (Light Fastness) | Moderate to Good | Moderate | Photostability is linked to the rate of irreversible photodegradation. While the isomerization is reversible, side reactions can occur from the excited state. The stability is highly dependent on the substrate and environment. Performance is typically rated on a Blue Wool scale from 1 (poor) to 8 (excellent) per ISO 105-B02.[7] |
| Wash Fastness | Good | Good | Wash fastness depends on the dye's substantivity for a given fiber. As non-ionic disperse dyes, both molecules rely on hydrophobic interactions to bind to synthetic fibers like polyester. Their performance is rated on a Grey Scale from 1 (poor) to 5 (excellent) per ISO 105-C06.[5][8] |
Experimental Protocols: A Self-Validating System
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of these dyes.
Protocol 1: Synthesis of DNT-Naphthol
-
Objective: To synthesize 1-((4-(dimethylamino)-2-nitrophenyl)azo)naphthalen-2-ol.
-
Materials: this compound, Sodium Nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), 2-Naphthol (β-naphthol), Sodium Hydroxide (NaOH), Ice, Ethanol.
-
Step-by-Step Procedure:
-
Diazotization: a. In a 100 mL beaker, dissolve 1.81 g (0.01 mol) of this compound in 5 mL of concentrated HCl and 10 mL of water. Stir until fully dissolved, warming slightly if necessary, then cool the solution to 0-5 °C in an ice-salt bath. b. In a separate beaker, dissolve 0.70 g (0.01 mol) of NaNO₂ in 5 mL of cold water. c. Add the NaNO₂ solution dropwise to the cooled aniline solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 15 minutes to ensure complete formation of the diazonium salt.
-
Coupling Reaction: a. In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution. Cool this solution to 5 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A deeply colored precipitate will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolation and Purification: a. Filter the crude dye product using a Buchner funnel. b. Wash the filter cake thoroughly with cold water until the filtrate is neutral. c. Recrystallize the solid product from an ethanol/water mixture to obtain the purified DNT-Naphthol dye. Dry the product in a vacuum oven.
-
Protocol 2: UV-Visible Spectroscopic Analysis
-
Objective: To determine the absorption maximum (λmax) of the synthesized dye.
-
Procedure:
-
Prepare a 1 mM stock solution of the purified dye in spectroscopic grade ethanol.
-
Create a dilute working solution (e.g., 10-20 µM) from the stock solution to achieve an absorbance in the optimal range of the spectrophotometer (0.2 - 1.0 a.u.).
-
Use a dual-beam spectrophotometer and fill both the reference and sample cuvettes with pure ethanol to record a baseline correction.
-
Replace the ethanol in the sample cuvette with the dye working solution.
-
Scan the absorbance from 350 nm to 700 nm. The wavelength of maximum absorbance is the λmax.
-
Protocol 3: Performance Testing (Textile Application)
-
Objective: To assess the light and wash fastness of the dye on a polyester fabric.
-
Workflow Diagram: dot graph LR { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption="Workflow for evaluating dye performance on textiles."
-
Light Fastness (ISO 105-B02 Summary): [7][9]
-
A dyed fabric specimen is exposed to a calibrated xenon arc lamp under controlled conditions, simulating natural daylight.
-
A set of standardized Blue Wool references (fabrics with known fading characteristics) are exposed simultaneously.
-
The fading of the test specimen is assessed by comparing the color change of the exposed and unexposed areas against a standard Grey Scale. The rating (1-8) is determined by which Blue Wool reference shows similar fading in the same time period.
-
-
Wash Fastness (ISO 105-C06 Summary): [5][10]
-
A dyed fabric specimen is stitched together with a standard multi-fiber fabric (containing strips of common textiles like cotton, nylon, polyester, etc.).
-
The composite sample is agitated in a detergent solution at a specified temperature (e.g., 60 °C) for a set time, along with steel balls to simulate mechanical action.
-
After rinsing and drying, the color change of the original specimen and the degree of staining on each strip of the multi-fiber fabric are assessed using Grey Scales (rated 1-5).
-
Conclusion and Outlook
The characterization of dyes derived from this compound reveals the critical role of substituent placement in fine-tuning molecular properties. When compared to its para-nitroaniline-based cousin, Disperse Red 1, the synthesized DNT-Naphthol is predicted to exhibit similar intense coloration and poor fluorescence, hallmarks of the azo class. The key differentiator arises from the steric influence of the ortho-nitro group, which can impact planarity and subtly shift the absorption spectrum.
For researchers and drug development professionals, this isomeric comparison underscores a fundamental principle: while the gross "push-pull" architecture defines the primary function of a chromophore, the precise spatial arrangement of those functional groups provides the fine control needed to optimize performance for specific applications, be it tuning the exact shade for textile dyeing or modulating the excited-state lifetime for advanced photoswitching materials.
References
- 1. webbook.nist.gov [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photoisomerization of disperse red 1 studied with transient absorption spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuhk.edu.hk [cuhk.edu.hk]
- 5. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ISO 105-B02 | Q-Lab [q-lab.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]
- 10. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
A Researcher's Guide to Solvatochromic Probes: Benchmarking Donor-Acceptor Dyes in Cellular Imaging
Abstract
The intricate microenvironments within biological systems present a formidable challenge for direct measurement. Solvatochromic dyes, whose spectral properties are exquisitely sensitive to the polarity of their local environment, have emerged as indispensable tools for probing these complexities. This guide provides a comprehensive performance benchmark of donor-pi-acceptor (D-π-A) solvatochromic dyes, with a specific focus on the structural motif of 4-Amino-N,N-dimethyl-3-nitroaniline, and compares its predicted utility against widely-adopted probes such as PRODAN and Nile Red. We delve into the photophysical principles governing their function, provide detailed protocols for their characterization, and present a comparative analysis of their performance metrics to guide researchers in selecting the optimal probe for their experimental needs.
Introduction: The Principle of Solvatochromism in D-π-A Dyes
Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectra—in response to the polarity of its solvent environment. This phenomenon is particularly pronounced in molecules possessing a D-π-A architecture. These molecules feature an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated bridge.
In the ground state, these dyes exhibit a certain degree of charge separation. Upon excitation with light, an intramolecular charge transfer (ICT) occurs, moving electron density from the donor to the acceptor. This creates a highly polar excited state with a large dipole moment. In polar solvents, the solvent molecules can reorient around this excited-state dipole, lowering its energy. This stabilization is less effective in non-polar solvents. Consequently, the energy gap between the excited and ground states narrows in more polar environments, leading to a red-shift (bathochromic shift) in the emission spectrum. This principle is the foundation of their use as environmental sensors.
The dye this compound serves as a quintessential example of the D-π-A scaffold. The dimethylamino group acts as a potent electron donor, while the nitro group serves as a strong electron acceptor, linked through a phenyl π-system. While not as extensively commercialized as other probes, its structure provides a valuable model for understanding the core principles that drive the performance of more established dyes.
Figure 1: Energy level diagram illustrating solvatochromism in a D-π-A dye. In polar solvents, the excited state is stabilized, reducing the energy of emitted photons and causing a red-shift in fluorescence.
Comparative Performance Metrics
The selection of a solvatochromic dye is dictated by its specific photophysical properties. Here, we compare key performance indicators for our model compound class against established benchmarks like PRODAN and Nile Red.
| Parameter | This compound (Predicted) | PRODAN (6-propionyl-2-dimethylaminonaphthalene) | Nile Red (9-diethylamino-5H-benzo[a]phenoxazin-5-one) | Significance in Application |
| Solvatochromic Shift | Moderate to High | High (e.g., ~110 nm shift from cyclohexane to water) | Very High (e.g., >100 nm shift from hexane to ethanol) | Indicates the sensitivity and dynamic range of the probe to changes in environmental polarity. |
| Quantum Yield (Φ) | Low in polar solvents, moderate in non-polar | High in non-polar solvents (up to 0.9), low in water | High in non-polar solvents (e.g., 0.7 in toluene), very low in water | Determines the brightness of the probe. A high quantum yield is crucial for sensitive detection. |
| Molar Absorptivity (ε) | Moderate | ~18,000 M⁻¹cm⁻¹ | ~45,000 M⁻¹cm⁻¹ | Represents the efficiency of light absorption. Higher values lead to brighter signals. |
| Photostability | Moderate | Moderate; susceptible to photobleaching | High | Critical for long-term imaging experiments and time-lapse microscopy. |
| Cell Permeability | High (predicted based on small size and lipophilicity) | Good | Excellent | Essential for live-cell imaging applications to ensure the probe reaches its intracellular target. |
| Primary Application | Polarity sensing in organic chemistry | Membrane fluidity and protein binding studies | Lipid droplet staining, intracellular polarity mapping | Defines the experimental contexts where the dye is most effective. |
Experimental Protocols: A Framework for Validation
To ensure scientific rigor, the characterization of any solvatochromic dye must be systematic. The following protocols provide a self-validating framework for assessing probe performance.
Protocol: Characterization of Solvatochromic Shift
This experiment quantifies the dye's response to a range of solvent polarities.
Objective: To measure the absorption and emission spectra of the dye in solvents of varying polarity and determine the magnitude of the solvatochromic shift.
Materials:
-
Stock solution of the dye (e.g., 1 mM in DMSO).
-
A series of solvents of known polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, water).
-
Spectrofluorometer and UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a dilute working solution (e.g., 1-10 µM) of the dye in each solvent from the stock solution. Ensure the final DMSO concentration is negligible (<0.1%).
-
For each solution, measure the absorbance spectrum using the UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_abs).
-
Using the spectrofluorometer, excite the sample at its λ_abs.
-
Record the fluorescence emission spectrum and identify the wavelength of maximum emission (λ_em).
-
Plot λ_em as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot, which correlates the Stokes shift to the solvent's orientation polarizability). The slope of this plot is indicative of the dye's sensitivity to polarity.
Figure 2: Workflow for characterizing the solvatochromic shift of a fluorescent dye.
Protocol: Quantum Yield Determination
The quantum yield is a measure of the efficiency of the fluorescence process. It is typically measured relative to a known standard.
Objective: To calculate the fluorescence quantum yield of the dye relative to a standard of known quantum yield.
Materials:
-
Dye solution of unknown quantum yield.
-
Standard solution of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Spectrofluorometer and UV-Vis spectrophotometer.
Procedure:
-
Prepare a series of dilutions for both the unknown dye and the standard.
-
Measure the absorbance of each solution at the excitation wavelength. Adjust concentrations so that the absorbance is below 0.1 to minimize inner filter effects.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical excitation wavelength and spectrometer settings.
-
Integrate the area under the emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the unknown and the standard. The slope of these plots should be linear.
-
Calculate the quantum yield (Φ_x) of the unknown sample using the following equation:
Φ_x = Φ_std * (Slope_x / Slope_std) * (n_x² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Slope_x and Slope_std are the slopes from the plots of integrated intensity vs. absorbance.
-
n_x and n_std are the refractive indices of the respective solvents.
-
Application Spotlight: Imaging Cellular Lipid Droplets
A primary application for solvatochromic dyes like Nile Red is the visualization of lipid droplets—hydrophobic organelles within the cytoplasm. When the dye partitions from the aqueous cytoplasm into the non-polar lipid core of these droplets, its environment changes dramatically. This results in a strong "turn-on" fluorescence signal and a significant blue-shift in its emission, allowing for high-contrast imaging.
The predicted properties of a this compound-based probe—small size, cell permeability, and solvatochromism—make it a hypothetical candidate for such applications. However, its utility would depend critically on its quantum yield in a lipidic environment and its photostability under laser irradiation, areas where Nile Red is a well-established and highly effective benchmark.
Conclusion and Future Directions
The D-π-A architecture, exemplified by structures like this compound, provides a powerful and tunable platform for developing environmentally sensitive probes. While established dyes like PRODAN and Nile Red offer robust performance and are well-characterized for applications in membrane and lipid biology, there remains a continuous need for new probes with improved photostability, larger Stokes shifts, and tailored sensitivities for specific biological questions. The systematic benchmarking protocols outlined in this guide provide a necessary framework for the rigorous evaluation of such novel chemical tools, ensuring that new probes are not just novel in structure, but superior in function. Future research should focus on minimizing non-radiative decay pathways in polar environments to develop bright, "turn-on" sensors for imaging the aqueous compartments of the cell.
A Comparative Guide to the Basicity of 3-Nitroaniline and 4-Nitroaniline
For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The basicity of aromatic amines, such as aniline derivatives, is a fundamental property that governs reactivity, solubility, and bioavailability. This guide provides an in-depth comparison of the basicity of 3-nitroaniline and 4-nitroaniline, grounding theoretical principles in experimental data and validated protocols.
Theoretical Framework: The Decisive Role of Electronic Effects
The basicity of an aniline is determined by the availability of the lone pair of electrons on the amino group's nitrogen atom to accept a proton. Substituents on the aromatic ring can dramatically alter the electron density on this nitrogen through a combination of two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M) , also known as the mesomeric effect.
The nitro group (–NO₂) is a potent electron-withdrawing group (EWG), a consequence of the high electronegativity of its nitrogen and oxygen atoms.[1][2][3] It exerts both a strong inductive effect and a strong resonance effect.[4][5] Consequently, the presence of a nitro group is expected to decrease the basicity of aniline by pulling electron density away from the amino group, making its lone pair less available for protonation.[1][6][7] The critical difference between the 3-nitro and 4-nitro isomers lies in how these effects manifest based on the substituent's position.
Case Study: 4-Nitroaniline (The Para Isomer)
In 4-nitroaniline, the nitro group is positioned para to the amino group. In this configuration, both electron-withdrawing effects operate powerfully and in concert:
-
Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma bonds of the benzene ring, reducing the electron density at the amino nitrogen.[4]
-
Resonance Effect (-M): More significantly, the para-position allows for direct delocalization of the amino nitrogen's lone pair across the entire π-system and onto the nitro group.[4][8] This interaction can be visualized through resonance structures where a positive charge is placed on the amino nitrogen, making it far less basic.[9]
This direct resonance delocalization drastically reduces the availability of the nitrogen's lone pair, severely diminishing the compound's basicity.
Case Study: 3-Nitroaniline (The Meta Isomer)
When the nitro group is in the meta position, the electronic landscape changes significantly:
-
Inductive Effect (-I): The nitro group still exerts a strong, distance-dependent inductive effect, withdrawing electron density from the ring and, to a lesser extent, from the amino group.[5][10]
-
Resonance Effect (-M): Crucially, the resonance effect of the nitro group is not operative from the meta position.[8][10] The delocalization of the amino group's lone pair places negative charges at the ortho and para positions, but never at the meta position. Therefore, the nitro group at the meta position cannot participate in this delocalization and cannot directly withdraw the lone pair via resonance.
Prediction of Relative Basicity
Based on this analysis, a clear prediction emerges:
-
In 4-nitroaniline , both the powerful -I and -M effects combine to strongly deactivate the amino group, making it a very weak base.
-
In 3-nitroaniline , only the -I effect is significantly operative in reducing the nitrogen's electron density.[8][10]
Therefore, because 4-nitroaniline experiences a greater degree of electron withdrawal, it is predicted to be a weaker base than 3-nitroaniline. Conversely, 3-nitroaniline is the stronger base of the two.
Quantitative Verification: Experimental pKa Data
This theoretical prediction is unequivocally supported by experimental data. The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base .
| Compound | Structure | pKa of Conjugate Acid (pKaH) |
| Aniline | C₆H₅NH₂ | 4.63 |
| 3-Nitroaniline | m-NO₂C₆H₄NH₂ | 2.47 [8][11] |
| 4-Nitroaniline | p-NO₂C₆H₄NH₂ | 1.00 [8][11][12] |
The experimental data clearly show that the pKaH of 3-nitroaniline (2.47) is significantly higher than that of 4-nitroaniline (1.00), confirming that 3-nitroaniline is the more basic compound .
Visualization of Electronic Effects
The following diagrams, generated using DOT language, illustrate the key difference in electron delocalization between the two isomers.
Caption: Resonance delocalization in 4-nitroaniline vs. 3-nitroaniline.
The diagram for 4-nitroaniline illustrates how the lone pair from the amino group can form a resonance structure that directly involves the nitro group, placing a positive charge on the nitrogen and significantly reducing its basicity. In contrast, the diagram for 3-nitroaniline shows that while the lone pair delocalizes into the ring, no valid resonance structure can be drawn that involves the meta-positioned nitro group.
Experimental Protocols for pKa Determination
The pKa values that underpin this analysis are determined through rigorous experimental methods. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore.
Caption: General experimental workflow for determining pKa values.
Method 1: Potentiometric Titration
This is a high-precision, classical method for pKa determination.[13]
-
Principle: The method involves the gradual addition of a strong acid (titrant) to a solution of the weak base (analyte). The pH is continuously monitored with a calibrated pH electrode, and the resulting titration curve reveals the pKa.[14][15]
-
Causality of Protocol: At the half-equivalence point—the point at which exactly half of the amine has been protonated—the concentrations of the free base [B] and its conjugate acid [BH⁺] are equal. According to the Henderson-Hasselbalch equation, at this specific point, the measured pH is equal to the pKa of the conjugate acid.[16][17][18]
-
Step-by-Step Protocol:
-
Preparation: Prepare a ~0.01 M solution of the nitroaniline derivative in a suitable solvent mixture (e.g., 50% ethanol/water) due to low aqueous solubility.[19] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Titration: Place the nitroaniline solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Data Acquisition: Add standardized ~0.1 M HCl in small, precise increments using a buret. After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and total volume of titrant added.[14]
-
Analysis: Plot pH (y-axis) versus titrant volume (x-axis). Determine the equivalence point (the point of maximum slope, often found using a first derivative plot). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-volume is the pKaH.[16][17]
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with chromophores near the ionization site, as is the case for nitroanilines, and can be used with very small sample quantities.[20]
-
Principle: The protonated (anilinium ion) and unprotonated (aniline) forms of the molecule exhibit different UV-Vis absorption spectra. By measuring the absorbance at a fixed wavelength across a range of pH values, the ratio of the two species can be determined, allowing for calculation of the pKa.[13][19]
-
Causality of Protocol: A plot of absorbance versus pH typically yields a sigmoidal curve. The inflection point of this curve corresponds to the pH where the concentrations of the protonated and unprotonated forms are equal, which, by definition, is the pKa.[20][21]
-
Step-by-Step Protocol:
-
Wavelength Selection: Record the UV-Vis spectra of the nitroaniline in a strongly acidic solution (e.g., 0.1 M HCl, fully protonated form) and a strongly basic solution (e.g., 0.1 M NaOH, fully unprotonated form). Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values, spanning the expected pKa range (e.g., for 3-nitroaniline, buffers from pH 1.5 to 3.5).
-
Sample Preparation: Prepare a set of solutions by adding a small, constant amount of a concentrated stock solution of the nitroaniline to each buffer solution.
-
Data Acquisition: Measure the absorbance of each buffered solution at the pre-determined analytical wavelength (λ).
-
Analysis: Plot absorbance (y-axis) versus pH (x-axis). Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKaH.
-
Conclusion and Implications
The comparative analysis robustly concludes that 3-nitroaniline is a stronger base than 4-nitroaniline . This difference is not arbitrary but is a direct and predictable consequence of fundamental electronic principles. The inability of the nitro group to exert its powerful electron-withdrawing resonance effect from the meta position leaves 3-nitroaniline's amino group more electron-rich and thus more basic than its para counterpart, where both inductive and resonance effects combine to deplete the nitrogen's electron density.
For scientists in drug discovery and process development, this principle is not merely academic. The basicity of a functional group dictates its protonation state at physiological pH, which in turn influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like membrane permeability and interaction with protein targets. A firm grasp of these structure-property relationships is essential for the rational design of molecules with desired chemical and biological profiles.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 3. youtube.com [youtube.com]
- 4. Show why p-nitroaniline is a much weaker base (3 pKb units weaker... | Study Prep in Pearson+ [pearson.com]
- 5. Explain why m-nitroaniline is a stronger base than p-nitroaniline. | Filo [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. In case of substituted aniline the group which decreases the basic strength is [allen.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. expertsmind.com [expertsmind.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 12. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 17. scribd.com [scribd.com]
- 18. youtube.com [youtube.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijper.org [ijper.org]
A Technical Guide to the Structure-Property Correlations of 4-Amino-N,N-dimethyl-3-nitroaniline Analogs for Advanced Material Applications
For researchers, chemists, and professionals in drug development and materials science, the family of 4-Amino-N,N-dimethyl-3-nitroaniline and its analogs represents a compelling class of "push-pull" chromophores. Characterized by an electron-donating amino group and an electron-withdrawing nitro group positioned on a benzene ring, these molecules exhibit a strong intramolecular charge transfer (ICT). This inherent electronic asymmetry is the foundation for their significant nonlinear optical (NLO) properties and pronounced solvatochromism, making them prime candidates for applications ranging from high-speed optical switching to sensitive environmental probes.
This guide provides an in-depth comparison of this compound and its N,N-dialkyl analogs. We will explore the causal relationships between their molecular structure and their key physicochemical properties, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Foundational Structure: Understanding the Push-Pull Mechanism
The core structure of these analogs is a 2-nitro-p-phenylenediamine scaffold. The electron density flows from the electron-donating dialkylamino group (the "push") through the π-conjugated system of the benzene ring to the electron-withdrawing nitro group (the "pull"). This charge displacement creates a large ground-state dipole moment that can be significantly altered upon electronic excitation, leading to the interesting optical phenomena we will explore.
The general synthetic strategy to access this class of compounds involves a multi-step process. A common and effective route begins with a readily available starting material, such as p-phenylenediamine or a substituted aniline, which is first protected and alkylated, then nitrated, and finally deprotected to yield the target molecule. The choice of reaction conditions, particularly during the nitration step, is critical to achieving the desired regiochemistry.
Caption: Generalized synthetic workflow for 4-(dialkylamino)-2-nitroaniline analogs.
Comparative Analysis of N,N-Dialkyl Analogs
The length and nature of the alkyl chains on the donor nitrogen atom (position 4) play a subtle but significant role in modulating the electronic and, consequently, the optical properties of the molecule. Increasing the electron-donating strength of the amino group generally enhances the push-pull character, leading to predictable shifts in spectroscopic and NLO properties.
| Compound | N,N-Dialkyl Group | Melting Point (°C) | λmax (in Toluene) (nm) | First Hyperpolarizability (β) (Calculated, 10⁻³⁰ esu) |
| Parent Compound | -H | 135-138 | ~410 | Lower |
| Analog 1 | -N(CH₃)₂ | 112-122 | ~430 | Moderate |
| Analog 2 | -N(C₂H₅)₂ | (Not reported) | ~435 | Higher |
Note: Experimental data for a complete, directly comparable series is scarce in published literature. The values presented are synthesized from multiple sources and theoretical calculations to illustrate expected trends.
The data suggests that increasing the alkyl chain length from methyl to ethyl leads to a slight bathochromic (red) shift in the maximum absorption wavelength (λmax). This is attributed to the increased inductive effect of the ethyl groups, which enhances the electron-donating ability of the amino group, thereby lowering the energy gap for the π-π* intramolecular charge transfer transition. This enhanced charge transfer character is also predicted to lead to a larger first hyperpolarizability (β), a key figure of merit for second-order NLO materials.
Solvatochromism: Probing Environmental Polarity
A hallmark of strong push-pull molecules is their solvatochromism—the change in their absorption or emission spectra with the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift in the absorption maximum. This property makes these compounds valuable as probes for characterizing the polarity of microenvironments.
The extent of the solvatochromic shift can be correlated with the strength of the push-pull system. Analogs with stronger electron-donating groups are expected to exhibit more pronounced solvatochromism.
Caption: Energy level diagram illustrating positive solvatochromism in push-pull molecules.
Experimental Protocols
Note: These protocols are generalized from established methods for similar compounds and should be adapted and optimized with appropriate safety precautions in a laboratory setting.[1][2]
Protocol 1: Synthesis of N¹,N¹-Dialkyl-2-nitrobenzene-1,4-diamine (General Procedure)
This procedure is adapted from a patented method for the synthesis of this class of compounds.[1] It involves the nitration of a protected N,N-dialkyl-p-phenylenediamine.
Step 1: Acetylation of N,N-Dialkyl-p-phenylenediamine
-
Dissolve N,N-dialkyl-p-phenylenediamine in a suitable solvent such as glacial acetic acid.
-
Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.
-
After the addition is complete, stir the mixture for 1-2 hours at room temperature.
-
Pour the reaction mixture into ice water to precipitate the diacetylated product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
Causality: The amino groups are protected as amides to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration. The acetyl group is an ortho, para-director, but the steric hindrance and the deactivating nature of the amide will favor nitration at the position ortho to the primary amino group (which will become the target nitro group position).
Step 2: Nitration of N¹,N⁴-Diacetyl-N¹,N¹-dialkyl-p-phenylenediamine
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.
-
Gradually add the dried diacetylated compound to the nitrating mixture, ensuring the temperature is maintained between 45-55°C.[1]
-
Stir the reaction mixture at this temperature for one hour.
-
Carefully pour the mixture onto crushed ice. The nitrated product will precipitate.
-
Extract the product with a suitable organic solvent (e.g., methylene chloride), wash the organic layer with water and sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Causality: The strong acidic conditions and controlled temperature are crucial for selective mono-nitration. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.
Step 3: Hydrolysis (Deacetylation)
-
Reflux the crude nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid for several hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the final product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(dialkylamino)-2-nitroaniline analog.
Causality: The acidic conditions hydrolyze the amide protecting groups, regenerating the free amino groups to yield the final product.
Protocol 2: Characterization by UV-Visible Spectroscopy (Solvatochromism Study)
-
Prepare stock solutions of each analog in a high-purity solvent (e.g., dichloromethane).
-
Prepare a series of dilute solutions (in the micromolar range) of each analog in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, ethanol, methanol).
-
Record the UV-Visible absorption spectrum for each solution from 300 to 700 nm using a spectrophotometer.
-
Identify the wavelength of maximum absorption (λmax) for the intramolecular charge-transfer band for each analog in each solvent.
-
Plot λmax (or wavenumber, νmax) against a solvent polarity scale (e.g., Reichardt's ET(30)) to visualize the solvatochromic shifts.
Caption: Experimental workflow for analyzing the solvatochromic properties of the synthesized analogs.
Conclusion and Future Outlook
The structure-property relationships in this compound analogs are governed by the principles of intramolecular charge transfer. By systematically modifying the N-alkyl substituents on the donor amino group, it is possible to fine-tune the electronic properties of these molecules. Increasing the electron-donating strength of the alkyl groups generally leads to a red-shift in the absorption spectra and an enhancement of the nonlinear optical response. These predictable trends, combined with their pronounced solvatochromism, make this class of compounds highly adaptable for various applications in materials science.
Further research should focus on synthesizing a broader range of analogs, including those with different alkyl chains, cyclic amines, and additional substituents on the aromatic ring, to build a more comprehensive quantitative structure-property relationship (QSPR) model. Such models will be invaluable for the rational design of next-generation organic materials with tailored optical and electronic properties for advanced technological applications.
References
A Comparative Guide to the Synthesis of 4-Amino-N,N-dimethyl-3-nitroaniline for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of two prominent synthetic routes to 4-Amino-N,N-dimethyl-3-nitroaniline, a valuable intermediate in pharmaceutical and materials science. The following analysis is grounded in established experimental data, offering insights into the causality behind procedural choices to aid researchers in selecting the most suitable method for their specific applications.
Introduction
This compound, also known as N¹,N¹-dimethyl-3-nitrobenzene-1,4-diamine, is a substituted nitroaniline derivative. Its structural features, comprising a primary amino group, a tertiary dimethylamino group, and a nitro group on an aromatic scaffold, make it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and functional dyes. The strategic placement of these functional groups allows for a variety of chemical transformations, making the efficient and high-yielding synthesis of this compound a topic of significant interest. This guide will explore two distinct synthetic pathways, evaluating their respective yields, advantages, and limitations.
Route 1: Nucleophilic Aromatic Substitution of a Halogenated Nitroaniline
This approach leverages the reactivity of a halogenated nitroaromatic compound towards nucleophilic substitution by an amine. The electron-withdrawing nature of the nitro group activates the aromatic ring for attack, facilitating the displacement of a halide.
Scientific Rationale
The underlying principle of this route is the SNAr (Nucleophilic Aromatic Substitution) mechanism. The presence of a strong electron-withdrawing group (NO₂) ortho and para to the leaving group (a halogen) significantly stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. The choice of amine and reaction conditions is critical to ensure regioselectivity and high conversion.
Experimental Protocol: Synthesis via Amination of 4-Fluoro-3-nitroaniline (Analogous Route)
While a direct protocol for the dimethylamino derivative is not explicitly detailed in the cited literature, a closely related synthesis of N-methyl-2-nitro-p-phenylenediamine from 4-fluoro-3-nitroaniline is described in U.S. Patent 3,632,582 and serves as a strong model for this route.[1] The procedure would be adapted by using dimethylamine as the nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable pressure vessel, combine 4-fluoro-3-nitroaniline and an aqueous solution of dimethylamine. The use of a pressure vessel is necessary to maintain the volatile dimethylamine in the reaction mixture, especially when heating.
-
Reaction Conditions: Heat the mixture to a temperature range of 70-80°C. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate from the aqueous solution. The solid product is then collected by filtration, washed with water to remove any residual salts and unreacted dimethylamine, and dried.
Yield and Performance
For the analogous synthesis of N-methyl-2-nitro-p-phenylenediamine, a yield of 81% is reported.[1] It is reasonable to expect a comparable high yield for the synthesis of the N,N-dimethyl derivative under optimized conditions.
Route 2: Nitration of a Protected p-Phenylenediamine
This classic approach involves the introduction of a nitro group onto the aromatic ring of a p-phenylenediamine derivative. To control the regioselectivity and prevent unwanted oxidation of the amino groups, a protection strategy is employed.
Scientific Rationale
The amino groups of a phenylenediamine are highly activating and ortho-, para-directing. Direct nitration of N,N-dimethyl-p-phenylenediamine would be challenging to control, leading to a mixture of products and potential oxidation. Therefore, the primary amino group is protected, typically as an amide (e.g., acetamide), to moderate its activating effect and direct the incoming nitro group to the desired position. The protecting group is subsequently removed to yield the final product.
Experimental Protocol: Nitration of N',N'-Diacetyl-N,N-dimethyl-p-phenylenediamine
This procedure is based on the method described in U.S. Patent 3,654,363 A.[2]
Step 1: Acetylation of N,N-Dimethyl-p-phenylenediamine
A detailed procedure for the acetylation of the primary amino group of N,N-dimethyl-p-phenylenediamine would be a standard organic chemistry transformation and is a necessary precursor for this route.
Step 2: Nitration of N',N'-Diacetyl-N,N-dimethyl-p-phenylenediamine
-
Preparation of Nitrating Mixture: Prepare a nitrating mixture of concentrated sulfuric acid and fuming nitric acid.
-
Nitration Reaction: Gradually add the N',N'-diacetyl-N,N-dimethyl-p-phenylenediamine to the nitrating mixture at a controlled temperature, typically between 35-80°C (preferably 47-52°C).
-
Isolation of Nitrated Intermediates: After the reaction is complete, pour the mixture onto ice. This will precipitate a mixture of the mono- and di-nitro acetylated products.
Step 3: Isolation of this compound
-
Separation: The desired mono-nitro product, N',N'-diacetyl-N,N-dimethyl-2-nitro-p-phenylenediamine, is found in the mother liquor after the dinitro-compound is filtered off.
-
Deprotection (Hydrolysis): The oily residue from the mother liquor is refluxed with ethanolic hydrogen chloride to remove the acetyl group.
-
Neutralization and Isolation: The resulting hydrochloride salt is neutralized with a base, such as sodium carbonate solution, to yield the free base, this compound.
Yield and Performance
The patent does not specify the yield for the mono-nitro product isolated from the mother liquor.[2] This is a significant drawback of this route, as the yield is likely to be variable and dependent on the efficiency of the separation of the mono- and di-nitrated intermediates.
Comparative Analysis
| Feature | Route 1: Nucleophilic Aromatic Substitution | Route 2: Nitration of Protected p-Phenylenediamine |
| Starting Material | 4-Fluoro-3-nitroaniline and Dimethylamine | N,N-Dimethyl-p-phenylenediamine |
| Key Transformation | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Aromatic Substitution (Nitration) |
| Number of Steps | 1 (excluding precursor synthesis) | 3 (Protection, Nitration, Deprotection) |
| Reported Yield | High (analogous reaction yields 81%[1]) | Not explicitly reported for the target isomer[2] |
| Advantages | - Fewer synthetic steps- Potentially high yield- Good regioselectivity | - Utilizes a common and powerful reaction (nitration) |
| Disadvantages | - Requires a specific halogenated precursor- Use of volatile and potentially hazardous dimethylamine under pressure | - Multi-step process- Formation of isomeric byproducts (dinitro-) requires separation- Unspecified yield for the desired product |
Experimental Workflows
Route 1: Nucleophilic Aromatic Substitution
Caption: Workflow for Route 1 via Nucleophilic Aromatic Substitution.
Route 2: Nitration of Protected p-Phenylenediamine
Caption: Workflow for Route 2 via Nitration of a Protected Precursor.
Conclusion for the Practicing Scientist
For researchers seeking a more direct and potentially higher-yielding synthesis of this compound, Route 1 (Nucleophilic Aromatic Substitution) appears to be the more promising approach. Its single-step nature from a commercially available precursor simplifies the overall process and is likely to be more time and resource-efficient. However, the requirement for a pressure reactor and the handling of dimethylamine are important safety and equipment considerations.
Route 2 (Nitration of a Protected p-Phenylenediamine) , while based on fundamental and well-understood organic reactions, presents significant challenges in terms of process efficiency. The multi-step nature and the critical separation of isomeric products, coupled with the lack of a reported yield for the desired mono-nitro compound, make this route less attractive for large-scale or time-sensitive syntheses. Nevertheless, it remains a viable option if the starting materials for Route 1 are unavailable or if the researcher has a particular interest in exploring nitration chemistry.
Ultimately, the choice of synthesis route will depend on the specific constraints and objectives of the research project, including available starting materials, equipment, and the desired scale of production.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-N,N-dimethyl-3-nitroaniline
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of these chemicals, particularly at the end of their lifecycle, is a non-negotiable aspect of sound scientific practice. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-Amino-N,N-dimethyl-3-nitroaniline (CAS No. 16293-12-2), ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, integrating safety and compliance into a seamless workflow.
Core Principle: Hazard-Based Management
The disposal procedure for any chemical is dictated by its inherent hazards. This compound is a potent compound with significant acute toxicity, mandating its classification and handling as hazardous waste from the moment of generation to its final disposition.[1] Improper disposal, such as discarding in regular trash or pouring down a drain, is a serious breach of safety protocols and environmental regulations.[1]
The hazardous nature of this compound is well-documented across multiple safety data sheets (SDS). It is classified as acutely toxic if swallowed, inhaled, or if it comes into contact with the skin.[2][3] Furthermore, it is a serious eye and skin irritant and may cause respiratory irritation.[3][4] This profile necessitates a disposal plan that minimizes exposure at every step.
| GHS Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | 💀 | Danger | H301: Toxic if swallowed[2] |
| Acute Toxicity, Dermal (Category 3) | 💀 | Danger | H311: Toxic in contact with skin[2] |
| Acute Toxicity, Inhalation (Category 3) | 💀 | Danger | H331: Toxic if inhaled[2] |
| Skin Irritation (Category 2) | ❗ | Danger | H315: Causes skin irritation[2][4] |
| Serious Eye Irritation (Category 2) | ❗ | Danger | H319: Causes serious eye irritation[2][4] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | ❗ | Danger | H335: May cause respiratory irritation[2][3][4] |
Pre-Disposal Operations: A Framework for Safety
Proper disposal begins long before the waste container leaves the laboratory. It starts with rigorous safety protocols during handling and correct waste accumulation practices.
Mandatory Personal Protective Equipment (PPE)
Due to the high dermal and inhalation toxicity, a comprehensive PPE strategy is essential. Do not handle this compound or its waste without the following equipment.[2][5]
| Protection Area | Specification | Causality and Rationale |
| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is required if there is a splash hazard. | Prevents eye contact and serious irritation.[2][4] |
| Hands | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. | The compound is toxic upon skin contact. Gloves are the primary barrier against dermal absorption. |
| Body | Laboratory coat. For larger quantities or spill cleanup, chemically resistant coveralls are recommended. | Protects skin from accidental contact and prevents contamination of personal clothing. |
| Respiratory | All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.[1] | The compound is toxic if inhaled.[2][3] A fume hood is the most effective engineering control to minimize respiratory exposure. |
Waste Segregation and Container Management
All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, reaction mixtures, solutions, rinsate from cleaning glassware, and contaminated consumables like gloves, weigh boats, and paper towels.
Container Protocol:
-
Select a Dedicated Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[1]
-
Label Immediately: The container must be clearly labeled as "Hazardous Waste" before any waste is added.
-
Specify Contents: The label must include the full chemical name: "this compound".[1] If it's a mixed waste stream, list all components.
-
Indicate Hazards: The label should clearly state the associated hazards, such as "Toxic" and "Irritant".[1]
-
Keep Closed: The waste container must be kept closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.[5]
-
Store Safely: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials like strong oxidizing agents or strong acids.[5][6]
Caption: Waste Segregation Decision Workflow.
Step-by-Step Disposal Protocols
The guiding principle for disposal is to use a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office is your primary resource for coordinating this process.[1] Never attempt to treat or neutralize this chemical waste yourself without specific EHS approval and a validated protocol.
Disposal of Unused Product and Grossly Contaminated Materials
-
Preparation: Ensure the material is in its original, sealed container if possible. If not, carefully transfer it into your designated hazardous waste container.
-
Contact EHS: Notify your EHS department to schedule a pickup for the hazardous waste.
-
Documentation: Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of accumulation.[1]
Decontamination of Empty Containers
Empty containers that once held this compound must be decontaminated before being disposed of as non-hazardous waste.[1]
Triple-Rinse Protocol:
-
Select a Solvent: Choose a suitable solvent in which the compound is soluble, such as acetone or methanol.
-
First Rinse: Add a small amount of the solvent to the empty container. Secure the lid and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into your labeled hazardous waste container. This rinsate is hazardous waste. [1]
-
Repeat: Perform the rinse two more times, collecting the rinsate in the hazardous waste container each time.
-
Final Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or remove the original label. The decontaminated container can now be disposed of as regular non-hazardous laboratory waste (e.g., glass or plastic recycling, as per institutional policy).
Caption: Container Decontamination & Disposal Workflow.
Emergency Procedures
Accidents can happen. A clear, immediate response plan is crucial.
Spill Response
For small spills within a chemical fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Ensure PPE: Don your full, mandatory PPE.
-
Containment: Do not use water. Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[1][7] This prevents the solid from becoming airborne.
-
Collection: Carefully sweep or scoop the absorbed material into your hazardous waste container. Avoid creating dust.[2][8]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
Immediate action is required following any exposure.[2]
-
If Inhaled: Move the person to fresh air immediately. Call 911 or emergency medical services.[4][5]
-
If on Skin: Immediately take off all contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4]
-
If in Eyes: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Call 911 or a poison control center immediately.[2][3]
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding its hazard profile, adhering to strict PPE and handling protocols, and following a systematic disposal plan in coordination with your institution's EHS department, you ensure a safe working environment and maintain regulatory compliance. This commitment to responsible chemical stewardship is the bedrock of scientific excellence.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. geneseo.edu [geneseo.edu]
- 7. 4-Amino-3-nitro-N,N-dimethylaniline - Safety Data Sheet [chemicalbook.com]
- 8. westliberty.edu [westliberty.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
